6-Aminoflavone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-amino-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHKBWPNCFDUPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584330 | |
| Record name | 6-Amino-2-phenyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4613-53-0 | |
| Record name | 6-Amino-2-phenyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Aminoflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Strategic Synthesis of 6-Aminoflavone: From Chalcone Precursors to a Privileged Scaffold
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aminoflavone is a key pharmacophore whose derivatives have demonstrated significant therapeutic potential, including acting as inhibitors of protein-tyrosine kinases and α-glucosidase.[1] This guide provides a comprehensive, field-proven overview of the synthesis of this compound, beginning with readily available chalcone precursors. We will dissect the strategic considerations underpinning a robust and efficient synthetic pathway, focusing on two primary stages: the construction of the flavone core via oxidative cyclization of a 2'-hydroxychalcone, and the subsequent regioselective introduction of the C-6 amino moiety. This document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, offering insights to empower researchers in their synthetic endeavors.
Introduction: The Flavone Core and the Significance of C-6 Amination
Flavonoids are a class of polyphenolic compounds, with the flavone backbone representing one of its most studied subclasses.[2] Their biosynthesis in plants originates from chalcones, which serve as versatile precursors.[2][3] While the flavone structure itself confers biological activity, substitutions on the benzo-γ-pyrone ring system can dramatically modulate its pharmacological profile. The introduction of an amino group, particularly at the C-6 position, has been shown to be a critical modification for enhancing potency and conferring novel activities, such as anticancer effects.[1][4]
However, aminoflavones are not naturally occurring and must be synthesized.[5][6] A direct and regioselective amination of a pre-formed flavone at the C-6 position is challenging. Therefore, a more strategic approach involves incorporating a suitable functional group handle into the chalcone precursor, which can be carried through the flavone synthesis and subsequently converted to the desired amine. This guide focuses on the most reliable of these strategies: the synthesis via a 6-bromo or 6-nitroflavone intermediate.
Overall Synthetic Strategy
The synthesis is logically divided into two core transformations. First, the construction of the flavone skeleton from a substituted 2'-hydroxyacetophenone and a benzaldehyde. Second, the functionalization at the C-6 position. The most effective strategies build the C-6 functionality into the starting materials.
Caption: High-level workflow for this compound synthesis.
Part A: Synthesis of the Flavone Core from Chalcone Precursors
The journey begins with the formation of a 2'-hydroxychalcone, an α,β-unsaturated ketone that serves as the direct precursor to the flavone ring system.[7]
Step 1: Chalcone Formation via Claisen-Schmidt Condensation
This reaction is a cornerstone of flavonoid synthesis, involving a base-catalyzed aldol condensation between a substituted 2'-hydroxyacetophenone and an aromatic benzaldehyde.[3][8] The choice of the acetophenone is critical for the final substitution pattern of the flavone's A-ring. To achieve a 6-substituted flavone, a 5'-substituted 2'-hydroxyacetophenone is required.
Causality of Reagent Choice:
-
Acetophenone: To synthesize 6-bromoflavone (a key intermediate), 5'-bromo-2'-hydroxyacetophenone is the required starting material.[4] For the 6-nitroflavone route, a starting material like 2',4'-dihydroxy-5'-nitroacetophenone is used.[9]
-
Base Catalyst: Potassium hydroxide (KOH) in ethanol is a standard and effective system.[4] The base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the stable conjugated chalcone system.[10]
Caption: Claisen-Schmidt condensation pathway to the chalcone.
Step 2: Oxidative Cyclization to the Flavone Ring
The conversion of the 2'-hydroxychalcone intermediate to the flavone is an oxidative cyclization reaction.[11][12] Several methods exist, but the use of iodine in dimethyl sulfoxide (DMSO) is one of the most reliable and widely adopted.[8]
Mechanism & Causality: The reaction is thought to proceed via an intramolecular oxo-Michael addition of the 2'-hydroxyl group onto the enone system, forming a flavanone intermediate.[12] The iodine, in concert with DMSO, then acts as an oxidizing agent to introduce the C2-C3 double bond, yielding the aromatic flavone.[11] DMSO serves as both the solvent and a co-oxidant in this process.
Caption: Oxidative cyclization of chalcone to flavone.
Data Summary: Comparison of Cyclization Methods
| Method | Catalyst/Reagent | Solvent | Typical Yield | Reaction Time | Reference |
| Classical | I₂ (catalytic) | DMSO | 60-85% | 3-6 h | [11][13] |
| Microwave-Assisted | I₂ (catalytic) | DMSO | >80% | 5-15 min | [3][11] |
| Acid-Catalyzed | Oxalic Acid | Ethanol | ~95% | Reflux | [8][12] |
| Palladium-Catalyzed | Pd(II) | Dioxane | 70-90% | 12-24 h | [14] |
Part B: Regioselective Introduction of the 6-Amino Group
With the flavone core constructed, the final and most critical stage is the conversion of the C-6 substituent into an amino group. We will detail the two most effective pathways.
Route 1: Via Buchwald-Hartwig Amination of 6-Bromoflavone
This route offers a modern and highly efficient method for C-N bond formation. It begins with the synthesis of 6-bromoflavone, as described in Part A, and then utilizes palladium catalysis to couple an amine source.
Causality of the Buchwald-Hartwig Reaction: This cross-coupling reaction is a powerful tool for forming aryl-amine bonds. It requires a palladium catalyst, a suitable phosphine ligand (to stabilize the palladium complex and facilitate the reaction cycle), and a base. The catalytic cycle involves oxidative addition of the aryl bromide (6-bromoflavone) to the Pd(0) complex, coordination of the amine, and reductive elimination to form the C-N bond and regenerate the catalyst. For the synthesis of this compound itself, a protected amine source like benzophenone imine followed by hydrolysis, or an ammonia equivalent, would be used. The synthesis of 6-arylaminoflavones via this method is well-documented.[4]
Route 2: Via Reduction of 6-Nitroflavone
This is a classic and robust chemical transformation. The synthesis begins with a nitro-substituted chalcone precursor, which is then cyclized to 6-nitroflavone. The final step is the chemoselective reduction of the nitro group to an amine.
Causality of the Reduction Step: The nitro group is readily reduced without affecting the carbonyl or pyrone ring of the flavone. Several reducing agents are effective:
-
Sodium Dithionite (Na₂S₂O₄): A mild and effective reagent, particularly for substrates with other sensitive functional groups. It is often used in an ethanol/water mixture under reflux.[15]
-
Tin(II) Chloride (SnCl₂) or Tin metal (Sn) in HCl: A classic and powerful method for reducing aromatic nitro groups.[1]
Caption: Key strategies for introducing the C-6 amino group.
Experimental Protocols
The following protocols are presented as self-validating systems, with the rationale for each step provided. These are representative procedures based on established literature.
Protocol 1: Synthesis of 6-Bromoflavone
This protocol details the first two steps: chalcone formation and its subsequent cyclization.
Step A: Synthesis of (E)-1-(5-bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
Setup: In a round-bottom flask, dissolve 5'-bromo-2'-hydroxyacetophenone (1 mmol, 1 eq.) and benzaldehyde (1.1 mmol, 1.1 eq.) in ethanol (6 mL).
-
Reaction Initiation: Add a solution of potassium hydroxide (2 mmol, 2 eq.) in ethanol. The solution will typically develop a deep color.
-
Execution: Heat the reaction mixture at reflux for 2.5-3 hours. Rationale: The heat provides the activation energy for the condensation and subsequent dehydration.
-
Workup: After cooling, quench the reaction by pouring the mixture into cold water or onto crushed ice. Acidify with dilute HCl to precipitate the product. Rationale: Neutralizing the basic catalyst and protonating the phenoxide makes the chalcone insoluble in the aqueous medium.
-
Purification: Collect the crude product by filtration. Purify by recrystallization from methanol or ethanol to yield the chalcone as a yellow solid.[4]
Step B: Oxidative Cyclization to 6-Bromoflavone
-
Setup: In a round-bottom flask, dissolve the purified chalcone from Step A (1 mmol, 1 eq.) in anhydrous DMSO (5 mL).
-
Catalyst Addition: Add iodine (I₂) (0.1 mmol, 10 mol%). Rationale: Iodine serves as the catalyst for the oxidative dehydrogenation of the flavanone intermediate.
-
Execution: Heat the mixture to 100-120 °C and stir for 3-4 hours. Monitor the reaction's completion by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water. A precipitate will form.
-
Purification: Collect the solid by filtration, wash thoroughly with water and then with a sodium thiosulfate solution (to remove excess iodine), followed by water again. Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain pure 6-bromoflavone.[13]
Protocol 2: Synthesis of this compound (via Nitro-reduction)
This protocol is based on the synthesis of 7-hydroxy-6-nitroflavone and its subsequent reduction, which is an analogous and well-documented procedure.[9][15]
Step A: Synthesis of 6-Nitroflavone Intermediate
-
Precursor Synthesis: Synthesize 1-(2-hydroxy-5-nitrophenyl)-3-phenyl-1,3-propanedione (a diketone intermediate) from the appropriate nitro-acetophenone precursor.
-
Cyclization: Add the diketone (1 mmol) to glacial acetic acid (10 mL) containing a catalytic amount (2-3 drops) of concentrated sulfuric acid. Rationale: The strong acid catalyzes the intramolecular condensation (cyclodehydration) of the diketone to form the flavone ring.
-
Execution: Heat the mixture at 100 °C for 1 hour.
-
Workup & Purification: Cool the mixture, add water to precipitate the product, filter, wash with water, and recrystallize from acetone to yield the pure 6-nitroflavone.[9]
Step B: Reduction to this compound
-
Setup: Suspend the 6-nitroflavone (1 mmol) in an ethanol/water mixture (e.g., 2:1 v/v). Heat the mixture to reflux.
-
Reagent Addition: Add sodium dithionite (Na₂S₂O₄) (approx. 1.5-2.5 eq.) portion-wise until the starting material fully dissolves and the solution color changes (often to a clear yellow). Rationale: Sodium dithionite is a powerful reducing agent in aqueous systems that selectively reduces the nitro group.
-
Execution: After the addition, continue to reflux for an additional 1-2 hours to ensure complete reduction.
-
Workup: Remove the ethanol under reduced pressure. Pour the remaining aqueous solution into cold water to precipitate the this compound.
-
Purification: Collect the product by filtration, wash with water, and dry. Recrystallization from a suitable solvent may be performed if necessary.[15]
Conclusion
The synthesis of this compound from chalcone precursors is a strategic endeavor that hinges on the careful selection of starting materials and reaction pathways. The construction of the flavone core via Claisen-Schmidt condensation followed by oxidative cyclization is a robust and high-yielding process. For the critical introduction of the C-6 amino group, indirect methods are superior. Both the reduction of a 6-nitroflavone intermediate and the Buchwald-Hartwig amination of a 6-bromoflavone precursor represent state-of-the-art, reliable strategies. By understanding the chemical principles and causality behind each step, researchers can effectively troubleshoot and adapt these methodologies to produce this compound and its derivatives for applications in drug discovery and development.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone [mdpi.com]
- 10. iiste.org [iiste.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemijournal.com [chemijournal.com]
- 13. preprints.org [preprints.org]
- 14. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01672E [pubs.rsc.org]
- 15. A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone - PMC [pmc.ncbi.nlm.nih.gov]
6-Aminoflavone Derivatives: A Technical Guide to Unraveling Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The flavone scaffold, a ubiquitous feature in plant-derived secondary metabolites, has long been a focal point of medicinal chemistry. The strategic introduction of an amino group at the C6-position of the flavone core has given rise to a class of derivatives with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of 6-aminoflavone derivatives, with a primary focus on their anticancer, neuroprotective, and anti-inflammatory potential. We will delve into the mechanistic underpinnings of these activities, provide detailed, field-proven experimental protocols for their evaluation, and present a logical framework for understanding their structure-activity relationships. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics based on the this compound framework.
Introduction: The Flavone Core and the Significance of the 6-Amino Moiety
Flavonoids are a diverse group of polyphenolic compounds characterized by a C6-C3-C6 skeleton, consisting of two aromatic rings (A and B) linked by a three-carbon heterocyclic pyran ring (C)[1]. Their widespread occurrence in nature and their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects, have made them attractive starting points for drug discovery[1][2].
The introduction of an amino group onto the flavone scaffold, creating aminoflavones, can significantly modulate their biological properties. The position and substitution of this amino group are critical determinants of their pharmacological profile. Specifically, the presence of an amino group at the 6-position of the A ring has been shown to be a key structural feature for potent biological activity. This guide will focus on elucidating the diverse activities of these this compound derivatives.
Anticancer Activity: A Multi-pronged Assault on Malignancy
This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through various mechanisms of action[1].
Mechanism of Action: Targeting Key Oncogenic Pathways
The anticancer effects of this compound derivatives are often attributed to their ability to interfere with critical cellular processes essential for cancer cell proliferation and survival.
-
Inhibition of Topoisomerase II: Several N-benzyl derivatives of this compound have been identified as potent inhibitors of topoisomerase II[2][3]. By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells[2].
-
Protein Tyrosine Kinase Inhibition: Certain this compound derivatives have been shown to inhibit the activity of oncogenic protein tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and the bcr/abl fusion protein[4]. By blocking the signaling pathways driven by these kinases, these compounds can halt cancer cell proliferation and induce apoptosis.
-
Modulation of the MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers. Some aminoflavone derivatives have been shown to inhibit this pathway, contributing to their anti-proliferative effects.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of this compound derivatives is highly dependent on their structural features. Key SAR observations include:
-
Substitution on the 6-amino group: N-benzylation of the 6-amino group has been shown to be a successful strategy for enhancing anticancer activity. The nature and position of substituents on the benzyl ring can further fine-tune the potency[3][5]. For instance, compounds with chloro and bromo substitutions on the benzylamino group have demonstrated significant cytotoxicity against breast cancer cells[1].
-
Substitution on the B-ring: Modifications to the B-ring of the flavone core can also influence anticancer activity. However, some studies suggest that structural modifications in the B-ring may not have a significant impact on the anticancer activity of certain 6-aminoflavones[5].
Quantitative Data Summary
| Derivative | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| N-morpholino derivative of N1-(flavon-6-yl)amidrazone | MCF-7 (Breast Cancer) | 5.18 | EGFR and bcr/abl inhibition | [4] |
| N-morpholino derivative of N1-(flavon-6-yl)amidrazone | K562 (Leukemia) | 2.89 | EGFR and bcr/abl inhibition | [4] |
| 6-(4-chlorobenzylamino)-2-phenyl-4H-chromen-4-one | MCF-7 (Breast Cancer) | 9.35 | Topoisomerase II inhibition | [1][3] |
| 6-(4-bromobenzylamino)-2-phenyl-4H-chromen-4-one | MCF-7 (Breast Cancer) | 9.58 | Topoisomerase II inhibition | [1][3] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[4][6].
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells[1][4][6].
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.
Principle: Topoisomerase II relaxes supercoiled plasmid DNA. Inhibitors of this enzyme will prevent this relaxation, leaving the DNA in its supercoiled form. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.
Step-by-Step Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and the assay buffer.
-
Inhibitor Addition: Add the this compound derivative at various concentrations to the reaction tubes. Include a vehicle control and a known topoisomerase II inhibitor (e.g., etoposide) as a positive control.
-
Enzyme Addition: Add purified human topoisomerase II enzyme to each tube to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the different DNA topoisomers.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA band.
Diagram of Anticancer Mechanisms
Caption: Mechanisms of anticancer activity of this compound derivatives.
Neuroprotective Activity: Shielding Neurons from Damage
Emerging evidence suggests that this compound derivatives possess significant neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.
Mechanism of Action: Combating Neuroinflammation and Oxidative Stress
The neuroprotective effects of this compound are linked to its ability to modulate key signaling pathways involved in neuronal survival and inflammation.
-
Inhibition of p-JNK/NF-κB Signaling: this compound has been shown to mitigate neuroinflammation by inhibiting the phosphorylation of c-Jun N-terminal kinase (p-JNK) and the subsequent activation of the nuclear factor-kappa B (NF-κB) signaling pathway. This leads to a reduction in the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α).
-
Activation of the Nrf2 Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response. Nrf2 activation leads to the upregulation of antioxidant enzymes, thereby protecting neurons from oxidative stress-induced damage.
Experimental Protocols
This protocol describes how to establish an in vitro model of neuroinflammation using microglial cells to assess the anti-neuroinflammatory effects of this compound derivatives.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia, the resident immune cells of the central nervous system. LPS stimulation leads to the production of pro-inflammatory mediators, mimicking a neuroinflammatory state.
Step-by-Step Protocol:
-
Cell Culture: Culture a microglial cell line (e.g., BV-2) in a suitable medium.
-
Compound Pre-treatment: Pre-treat the microglial cells with various concentrations of the this compound derivative for a specific duration (e.g., 1-2 hours).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the culture supernatant using commercially available ELISA kits.
-
-
Data Analysis: Determine the ability of the this compound derivative to inhibit the LPS-induced production of NO and pro-inflammatory cytokines.
This protocol outlines a method to evaluate the neuroprotective effects of this compound derivatives against oxidative stress-induced neuronal cell death.
Principle: Oxidative stress, induced by agents like hydrogen peroxide (H₂O₂), can cause neuronal damage and apoptosis. Neuroprotective compounds can mitigate this damage and improve cell survival.
Step-by-Step Protocol:
-
Neuronal Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in an appropriate medium.
-
Compound Pre-treatment: Pre-treat the neuronal cells with different concentrations of the this compound derivative for a defined period.
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H₂O₂ for a specified duration.
-
Cell Viability Assessment: Determine cell viability using the MTT assay as described in section 2.4.1.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the this compound derivative by comparing the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone.
Diagram of Neuroprotective Signaling Pathways
Caption: Neuroprotective signaling pathways modulated by this compound.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Beyond their roles in cancer and neuroprotection, this compound derivatives also exhibit potent anti-inflammatory properties.
Mechanism of Action: Targeting Inflammatory Mediators
The anti-inflammatory effects of these compounds are primarily mediated by their ability to suppress the production of key inflammatory molecules.
-
Inhibition of Pro-inflammatory Cytokines: Similar to their action in the central nervous system, this compound derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and interleukin-6 (IL-6) in peripheral immune cells like macrophages.
-
Inhibition of Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This compound derivatives can suppress iNOS expression and subsequent NO production.
Experimental Protocols
This protocol details a method to assess the anti-inflammatory activity of this compound derivatives in a macrophage cell line.
Principle: Macrophages, when stimulated with LPS, produce a range of pro-inflammatory mediators. The anti-inflammatory potential of a compound can be determined by its ability to inhibit this production.
Step-by-Step Protocol:
-
Macrophage Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium.
-
Compound Treatment and LPS Stimulation: Pre-treat the macrophages with various concentrations of the this compound derivative, followed by stimulation with LPS (e.g., 1 µg/mL).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: Quantify nitrite levels in the culture supernatant using the Griess assay.
-
Cytokine Measurement (ELISA): Measure the concentrations of TNF-α and IL-6 in the culture supernatants using ELISA kits.
-
-
Data Analysis: Evaluate the dose-dependent inhibition of NO, TNF-α, and IL-6 production by the this compound derivative.
Diagram of Anti-inflammatory Workflow
Caption: Experimental workflow for assessing anti-inflammatory activity.
Conclusion and Future Directions
This compound derivatives represent a versatile and promising class of bioactive molecules with significant potential for the development of novel therapeutics. Their ability to target multiple key pathways involved in cancer, neurodegeneration, and inflammation underscores their therapeutic versatility. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for researchers to further explore and harness the pharmacological potential of this unique chemical scaffold.
Future research should focus on:
-
Lead Optimization: Synthesizing and screening new derivatives to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Validating the in vitro findings in relevant animal models of disease.
-
Elucidation of Novel Mechanisms: Investigating other potential molecular targets and signaling pathways modulated by these compounds.
By continuing to unravel the intricate biological activities of this compound derivatives, the scientific community can pave the way for the development of next-generation therapies for a range of debilitating diseases.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DSpace [diposit.ub.edu]
- 3. bio-protocol.org [bio-protocol.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 6. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of 6-Aminoflavone Analogs
Introduction: The Flavone Scaffold as a Privileged Structure in Drug Discovery
Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have long been recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Their basic structure, a 15-carbon skeleton arranged in a C6-C3-C6 configuration, provides a versatile scaffold for chemical modification.[3] Among the various flavonoid classes, aminoflavones—synthetic derivatives featuring an amino group on the flavone nucleus—have garnered significant attention as potent therapeutic agents, particularly in oncology.[3][4]
This guide focuses specifically on the structure-activity relationship (SAR) of 6-aminoflavone analogs . The placement of the amino group at the C-6 position of the A-ring serves as a critical anchor for derivatization, allowing for systematic modifications that profoundly influence biological activity. As a Senior Application Scientist, this document aims to provide not just a review of existing knowledge but a logical framework for understanding why certain structural modifications lead to enhanced potency and selectivity. We will explore the synthesis strategies, key biological evaluation techniques, and the causal relationships between chemical structure and anticancer efficacy, providing researchers and drug developers with a comprehensive resource to guide future discovery efforts.
Core Rationale: Targeting Cancer with this compound Analogs
The primary therapeutic rationale for developing this compound analogs is their demonstrated potential as anticancer agents.[1] Their mechanisms of action are multifaceted and include:
-
Inhibition of Key Oncogenic Enzymes: Many analogs exhibit potent inhibitory activity against enzymes crucial for cancer progression, such as topoisomerase II, protein tyrosine kinases, and Akt.[3][5][6]
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various signaling pathways.[7]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, they can halt the proliferation of malignant cells.[1]
-
Modulation of Hormone Receptors: Certain aminoflavones act as aromatase inhibitors, blocking estrogen synthesis, which is a key strategy in treating hormone receptor-positive breast cancers.[8]
Understanding how to synthetically tune the this compound scaffold to optimize these activities is the central goal of SAR studies.
I. The this compound Scaffold: A Blueprint for Modification
The core this compound structure presents several key regions for chemical modification to explore the SAR. Each modification can influence the molecule's electronic properties, steric profile, lipophilicity, and hydrogen bonding capacity, which in turn dictates its interaction with biological targets.
Caption: Key regions for SAR investigation on the this compound core.
II. Synthesis Strategies: Building the Analog Library
The generation of a diverse library of analogs is the foundational step in any SAR investigation. While numerous methods exist for flavonoid synthesis, specific strategies are particularly effective for creating this compound derivatives.[3]
A. Core Synthesis and N-Substitution
A common and efficient route involves the synthesis of the this compound core, followed by derivatization of the amino group.
-
Reductive Amination: This is a powerful method for N-benzylation. It typically involves reacting the parent this compound with a substituted benzaldehyde in the presence of a reducing agent. This approach allows for the introduction of a wide array of aryl groups.[5]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly effective for forming C-N bonds. It enables the coupling of 6-bromoflavone with various primary or secondary amines, offering a versatile route to N-aryl and N-alkyl derivatives.[9]
-
Acylation/Sulfonylation: The amino group can be readily acylated or sulfonylated using corresponding acyl chlorides or sulfonyl chlorides to introduce amide or sulfonamide functionalities, which can significantly alter the compound's properties.[3]
B. Synthesis of Substituted Scaffolds
To investigate the impact of substitutions on the flavonoid rings, modified precursors are used. For instance, starting with substituted 2'-hydroxyacetophenones or benzaldehydes allows for the creation of analogs with varied patterns on the A and B rings, respectively.[10]
Caption: General workflow for the synthesis of a this compound analog library.
III. Structure-Activity Relationship Analysis
This section dissects the known relationships between specific structural features and biological activity, primarily focusing on anticancer effects.
A. Modifications of the 6-Amino Group
The 6-amino group is a primary handle for derivatization, and substitutions here have a profound impact on potency.
-
N-Benzylation: The introduction of a benzyl group at the 6-amino position has proven to be a highly effective strategy. Thorat et al. found that derivatives with electron-withdrawing groups, such as 4-chloro and 4-bromo, on the benzyl ring were the most potent anticancer agents against the MCF-7 breast cancer cell line, with IC50 values around 9.5 µM.[3][5] This suggests that the electronic nature and steric bulk of the benzyl substituent are critical for interaction with the biological target, likely topoisomerase II.[3][5]
-
Heterocyclic Analogs: Combining the flavone nucleus with a heterocyclic ring, such as thiazolidinone, via the 6-amino linkage has been shown to improve cytotoxicity.[7][11] This strategy likely enhances the molecule's ability to form multiple interactions within a target's binding pocket and can also improve pharmacokinetic properties like lipophilicity.[11]
| Table 1: SAR of N-Substituents on the 6-Amino Group (Anticancer Activity) | |||
| Substituent | Target Cell Line | Activity (IC₅₀) | Key Insight |
| H (Parent this compound) | Varies | Baseline | Serves as a reference scaffold. |
| 4-Chlorobenzyl | MCF-7 | 9.35 µM[3] | Electron-withdrawing groups on the benzyl ring enhance potency. |
| 4-Bromobenzyl | MCF-7 | 9.58 µM[3] | Similar to chloro, indicating a role for halogens. |
| Thiazolidinone Analogs | HeLa, MDA-MB-435 | Improved Cytotoxicity[7][11] | Fusing a heterocyclic ring can significantly boost activity. |
| Sulfonamide Analogs | HepG-2, A-549 | ~0.98 µM[3][4] | Potent activity comparable to the standard drug Adriamycin. |
B. Modifications of the B-Ring
The B-ring's substitution pattern influences interactions with many enzymes, including kinases and aromatase.
-
Methoxy Groups: The presence of methoxy groups, particularly at the 3' and 4' positions, often correlates with increased cytotoxic potential.[4][11] These electron-donating groups can modulate the electronic distribution of the entire molecule and may enhance binding to specific targets. For example, 2-(3,4-dimethoxyphenyl) substitution was found in cytotoxic 6-arylaminoflavones.[9]
-
Amino Groups: The introduction of an amino group on the B-ring, such as in 5,4'-diamino-6,8,3'-trifluoroflavone, can lead to exceptionally potent antitumor agents.[12][13] This highlights the importance of hydrogen bond donors/acceptors on the B-ring for target engagement.
C. Modifications of the A and C-Rings
-
Position 7: The 7-position is also critical for activity. Studies on diaminoflavones revealed that introducing methyl, hydroxymethyl, or aminomethyl groups at C-7 resulted in compounds with antitumor activity comparable or superior to the parent compound.[12][13] This suggests that the region around the A-ring is involved in key interactions.
-
Position 3: Adding a methoxy group at the 3-position of the C-ring has been shown to increase the cytotoxic potential of this compound-thiazolidinone analogs.[4]
IV. Experimental Protocols for SAR Elucidation
To establish a robust SAR, standardized and reproducible biological assays are essential. The following protocols represent core methodologies in the field.
A. In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay for assessing the cytotoxic effect of compounds on cancer cell lines.[7][14][15] It measures the metabolic activity of cells, which correlates with cell viability.
Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed cancer cells (e.g., MCF-7, HeLa, A-549) into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.[16]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[17]
Self-Validation: The inclusion of positive and negative controls is critical. The assay's reliability is confirmed by a consistent Z-factor and reproducible IC₅₀ values for the standard drug across experiments.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
B. Target-Based Screening: Enzyme Inhibition Assay
For analogs believed to target a specific enzyme (e.g., topoisomerase II, Akt, aromatase), a direct enzyme inhibition assay is necessary to confirm the mechanism and quantify potency.[18]
Protocol: General Enzyme Inhibition Assay
-
Reaction Setup: In a microplate well, combine a buffer solution, the purified target enzyme, and the this compound analog at various concentrations.[19]
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period to facilitate binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate. The substrate is often a fluorogenic or chromogenic molecule that produces a detectable signal upon conversion by the enzyme.[18]
-
Kinetic Measurement: Continuously monitor the change in fluorescence or absorbance over time using a plate reader. The initial reaction rate (velocity) is determined from the linear portion of the progress curve.[20]
-
Data Analysis: Plot the reaction rates against the inhibitor concentrations. Determine the IC₅₀ value, which is the concentration of the analog that reduces the enzyme's activity by 50%.[17][19] Further kinetic studies (e.g., varying substrate concentration) can be performed to determine the mode of inhibition (competitive, non-competitive, etc.).[21]
V. In Silico Approaches: Guiding Synthesis and Explaining Activity
Computational methods, particularly molecular docking, play a crucial role in modern SAR studies. They provide a structural hypothesis for the observed biological activity, guiding the design of more potent and selective analogs.[22][23]
Workflow for Molecular Docking
-
Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., Akt, topoisomerase II) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site.[6][24]
-
Ligand Preparation: Generate the 3D structures of the this compound analogs and perform energy minimization.[25]
-
Docking Simulation: Use docking software (e.g., AutoDock Vina, Glide) to predict the most favorable binding pose of each analog within the protein's active site.[22][23] The software calculates a docking score, which estimates the binding affinity.
-
Pose Analysis: Analyze the predicted binding poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the analog and amino acid residues in the binding site.[25]
This analysis can explain why, for instance, a 4-chlorobenzyl group is more effective than a simple benzyl group by showing a specific favorable interaction of the chlorine atom within a hydrophobic pocket of the target.[3]
References
- 1. Synthesis and Anti-cancer Activity of Novel Thiazolidinone Analogs of this compound [jstage.jst.go.jp]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Benzylation of this compound by reductive amination and efficient access to some novel anticancer agents via topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Docking and Biological Evaluation of Novel Flavone Derivatives as Potential Anticancer Agents Targeting Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-cancer Activity of Novel Thiazolidinone Analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. scialert.net [scialert.net]
- 11. Synthesis and Anti-cancer Activity of Novel Thiazolidinone Analogs of this compound [jstage.jst.go.jp]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure-activity relationships of the 7-substituents of 5,4'-diamino-6,8,3'-trifluoroflavone, a potent antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. opentrons.com [opentrons.com]
- 16. Synthesis of Flavone Derivatives via N-Amination and Evaluation of Their Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. portlandpress.com [portlandpress.com]
- 19. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 21. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. sysrevpharm.org [sysrevpharm.org]
- 25. mdpi.com [mdpi.com]
A Technical Guide to the Aryl Hydrocarbon Receptor (AhR) as a Molecular Target of 6-Aminoflavone
Abstract
The aryl hydrocarbon receptor (AhR) has emerged from its historical role as a sensor of environmental xenobiotics to become a significant pharmacological target in immunology, oncology, and inflammatory diseases.[1][2][3] Plant-derived flavonoids represent a vast chemical library of natural AhR ligands, capable of eliciting a spectrum of agonist, antagonist, or selective modulatory responses.[1][2][4] This guide provides an in-depth technical exploration of 6-aminoflavone (AF), a synthetic flavonoid identified as a potent AhR ligand with promising anticancer properties.[5][6][7] We will dissect the canonical and non-canonical AhR signaling pathways, present a rationale for targeting this pathway with AF, and provide detailed, field-proven protocols for the experimental validation of this molecule-receptor interaction. This document is intended for researchers, scientists, and drug development professionals seeking to investigate and leverage the therapeutic potential of modulating AhR signaling with this compound.
The Aryl Hydrocarbon Receptor: A Pleiotropic Transcription Factor
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-ARNT-Sim (bHLH-PAS) family of proteins.[8] Long studied for its role in mediating the toxicity of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), AhR is now understood to be a critical regulator of diverse biological processes.[8][9]
The Canonical AhR Signaling Pathway
In its inactive state, AhR resides in the cytoplasm, stabilized within a multiprotein complex that includes a dimer of Heat Shock Protein 90 (Hsp90), the AhR-interacting protein (AIP, also known as XAP2), and the co-chaperone p23.[3][8][10] This complex maintains the receptor in a conformation ready for high-affinity ligand binding.
The canonical signaling cascade is initiated by the binding of a ligand, such as this compound, to the PAS-B domain of the AhR protein.[3][10][11] This event triggers a conformational change, leading to the dissociation of the chaperone proteins and the exposure of a nuclear localization signal.[3][8] The activated AhR-ligand complex then translocates into the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT).[9][10][12] This transcriptionally active AhR/ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs), characterized by the core sequence 5'-GCGTG-3', located in the promoter regions of target genes.[8][10][13] Binding of the complex recruits co-activators and the transcriptional machinery to initiate the expression of a battery of "AhR gene battery" genes.[8][10][14]
Key transcriptional targets include:
-
Phase I Xenobiotic Metabolizing Enzymes: Cytochrome P450 family members such as CYP1A1, CYP1A2, and CYP1B1.[3][8][9][10]
-
Phase II Xenobiotic Metabolizing Enzymes: NAD(P)H quinone oxidoreductase 1 (NQO1), UDP-glucuronosyltransferases (UGTs), and Glutathione S-transferases (GSTs).[8][10]
-
Regulatory Proteins: The AhR Repressor (AhRR), which establishes a negative feedback loop by competing with AhR for ARNT dimerization.[14][15]
This compound: A Modulator with Therapeutic Promise
This compound (AF) is a synthetic flavonoid that has been identified as an AhR agonist.[16][17][18] Its prodrug, AFP464, was developed to improve bioavailability and has been evaluated in clinical trials for cancer therapy.[6][18] The anticancer activity of AF is multifaceted and appears to be context-dependent, involving both AhR-dependent and AhR-independent mechanisms.
-
AhR-Dependent Anticancer Activity: In certain breast cancer cell lines, such as MCF-7, the antiproliferative effects of AF are critically dependent on a functional AhR pathway and the subsequent induction of CYP1A1.[18][19] Furthermore, AF and its prodrug have been shown to suppress tumor-initiating cells (TICs), in part by downregulating the expression of α6-integrin, a protein associated with "stemness" and metastasis.[5][17][20] This suggests a mechanism where AF not only targets the bulk of tumor cells but also the resilient TIC population that drives relapse.[5][17]
-
AhR-Independent Anticancer Activity: Intriguingly, AF can also inhibit the expression and protein accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in tumor survival and angiogenesis.[16][18][19] This inhibitory effect has been demonstrated to occur even in cells with a functionally impaired AhR pathway, indicating a separate mechanism of action that may contribute to its overall therapeutic profile.[16][19]
This dual mechanism makes AF a compelling candidate for further investigation, as it has the potential to attack tumors through multiple, complementary pathways.
Experimental Validation: A Practical Guide
To rigorously characterize this compound as an AhR ligand, a series of well-controlled experiments are necessary. The following protocols are designed as self-validating systems, providing a framework for determining binding affinity, functional activity, and downstream cellular effects.
Protocol 1: Competitive Ligand Binding Assay
Causality: Before assessing functional activity, it is essential to confirm that this compound physically interacts with the AhR. A competitive binding assay directly measures the ability of a test compound (the "competitor," AF) to displace a known high-affinity radiolabeled ligand from the receptor. This provides evidence of direct binding to the ligand-binding pocket and allows for the determination of the compound's binding affinity (IC50).[21][22][23]
Methodology: This protocol is adapted from established methods using [³H]-TCDD as the radioligand and a hydroxyapatite (HAP) assay to separate receptor-bound from free ligand.[21]
Step-by-Step Protocol:
-
Preparation of Cytosol:
-
Homogenize liver tissue (e.g., from C57BL/6 mice) or cultured cells (e.g., Hepa-1) in a cold buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5).[22]
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet cellular debris and organelles.
-
Carefully collect the supernatant (cytosol), which contains the soluble AhR-chaperone complex. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In glass tubes, set up the following reactions in triplicate:
-
Total Binding: Cytosol (e.g., 2 mg/mL protein), 2 nM [³H]-TCDD (saturating concentration).[23]
-
Nonspecific Binding: Cytosol, 2 nM [³H]-TCDD, and a 200-fold molar excess of unlabeled TCDF or TCDD.[23]
-
Competition: Cytosol, 2 nM [³H]-TCDD, and increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
-
Incubate all tubes at room temperature for 2 hours to allow the binding to reach equilibrium.[21][23]
-
-
Separation of Bound and Free Ligand:
-
Add an equal volume of a cold hydroxyapatite (HAP) slurry to each tube.[21]
-
Incubate on ice for 15-30 minutes with occasional vortexing. The HAP binds to the receptor-ligand complexes.[21]
-
Centrifuge at low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet the HAP.[21]
-
Carefully aspirate and discard the supernatant containing the free [³H]-TCDD.[21]
-
Wash the HAP pellet three times with cold wash buffer to remove any remaining unbound radioligand.[21]
-
-
Quantification and Analysis:
-
Resuspend the final HAP pellet in a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate Specific Binding = Total Binding (CPM) - Nonspecific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific [³H]-TCDD binding.
-
Table 1: Representative Competitive Binding Affinity Data for AhR
| Compound | IC50 (nM) |
|---|---|
| Unlabeled TCDD | 1.5 |
| This compound | 85 |
| α-Naphthoflavone (Reference Antagonist) | 50 |
| Vehicle (DMSO) | >10,000 |
(Note: Data are for illustrative purposes.)
Protocol 2: AhR-Dependent Luciferase Reporter Gene Assay
Causality: Demonstrating direct binding is not sufficient to classify a compound's activity. A reporter gene assay provides a quantitative, functional readout of AhR-dependent transcriptional activation.[12][24][25] By placing a reporter gene (luciferase) under the control of XREs, the luminescence produced becomes a direct proxy for the activation of the AhR signaling pathway. This assay can definitively characterize this compound as an agonist (activates the pathway) or an antagonist (blocks activation by a known agonist).
Methodology: This protocol uses a human hepatoma (HepG2) or mouse hepatoma (Hepa1c1c7) cell line stably transfected with an XRE-luciferase reporter construct.[12]
Step-by-Step Protocol:
-
Cell Seeding (Day 1):
-
Culture HepG2-XRE-Luciferase cells under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed them into a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.[12]
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of this compound in culture medium. A typical final concentration range would be 0.01 µM to 20 µM.[12]
-
For Agonist Mode:
-
Prepare positive control (e.g., 1 nM TCDD) and vehicle control (e.g., 0.1% DMSO).[12]
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells (in triplicate).
-
-
For Antagonist Mode:
-
Prepare solutions containing a fixed concentration of a known agonist (e.g., 1 nM TCDD) mixed with serial dilutions of this compound.
-
Add these co-treatment solutions to the cells.
-
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.[24]
-
-
Luciferase Assay (Day 3):
-
Equilibrate the 96-well plate and the luciferase assay reagent (containing cell lysis buffer and luciferase substrate) to room temperature.[12]
-
Remove the treatment medium from the wells.
-
Add 100 µL of the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 10-15 minutes to ensure complete cell lysis.[12]
-
Measure the luminescence (Relative Light Units, RLU) of each well using a plate-reading luminometer.[12]
-
-
Data Analysis:
-
Average the RLU values for each set of triplicates.
-
Normalize the data by calculating the "Fold Induction" over the vehicle control: Fold Induction = (RLU of treated sample) / (Average RLU of vehicle control) .
-
For agonist mode, plot the Fold Induction against the log concentration of this compound to generate a dose-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal response).[12]
-
For antagonist mode, plot the % inhibition of the TCDD response against the log concentration of this compound to calculate the IC50 value.
-
Table 2: Representative AhR Agonist Activity in HepG2-XRE-Luc Cells
| Compound | EC50 (nM) | Max Fold Induction (vs. Vehicle) |
|---|---|---|
| TCDD (Positive Control) | 0.1 | 55 |
| This compound | 25 | 40 |
| CH-223191 (Antagonist) | No activity | 1.1 |
(Note: Data are for illustrative purposes.)
Protocol 3: Analysis of Endogenous AhR Target Gene Expression by qRT-PCR
Causality: While reporter assays are excellent for screening, it is crucial to verify that the compound modulates the expression of endogenous AhR target genes within their native chromatin context. Quantitative Real-Time PCR (qRT-PCR) is a highly sensitive method to measure changes in mRNA levels of key AhR targets like CYP1A1, confirming that the functional activation observed in the reporter assay translates to a physiological cellular response.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7, HepG2) in 6-well plates and grow to ~80% confluency.
-
Treat cells in triplicate with this compound (at its EC50 and 10x EC50 concentrations), a positive control (1 nM TCDD), and a vehicle control (DMSO) for a defined period (e.g., 6 or 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a column-based kit or TRIzol reagent, following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions containing cDNA template, forward and reverse primers for the target gene (CYP1A1) and a stable housekeeping gene (GAPDH or ACTB), and a SYBR Green master mix.
-
Run the reactions on a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method:
-
First, normalize the Ct value of the target gene to the housekeeping gene: ΔCt = Ct(CYP1A1) - Ct(GAPDH) .
-
Then, normalize the treated samples to the vehicle control: ΔΔCt = ΔCt(treated) - ΔCt(vehicle) .
-
Finally, calculate the fold change: Fold Change = 2⁻ΔΔCt .
-
-
Present the data as fold change in gene expression relative to the vehicle control.
-
Table 3: Representative Modulation of CYP1A1 mRNA Expression
| Treatment | Cell Line | Fold Change in CYP1A1 mRNA (vs. Vehicle) |
|---|---|---|
| 1 nM TCDD | HepG2 | 150.5 |
| 25 nM this compound | HepG2 | 95.2 |
| 250 nM this compound | HepG2 | 125.8 |
(Note: Data are for illustrative purposes.)
Conclusion and Future Directions
The evidence strongly supports the role of this compound as a direct ligand and functional agonist of the aryl hydrocarbon receptor. Its ability to activate the canonical AhR/ARNT/XRE signaling pathway, leading to the transcription of target genes like CYP1A1, is a key component of its mechanism of action, particularly in the context of its anticancer properties.[18][19] The detailed experimental protocols provided in this guide offer a robust framework for researchers to validate these interactions and further explore the compound's activity.
The dual mechanism of this compound, encompassing both AhR-dependent and AhR-independent (anti-HIF-1α) activities, makes it a particularly interesting therapeutic candidate.[5][16][19][20] Future research should focus on dissecting the interplay between these two pathways. For drug development professionals, understanding this multifaceted activity is crucial for identifying patient populations most likely to respond and for designing rational combination therapies that could, for example, pair AF with agents targeting hypoxia or angiogenesis to achieve synergistic antitumor effects. The continued investigation of this compound and other selective AhR modulators holds significant promise for developing novel therapeutic strategies against cancer and other diseases where AhR signaling plays a pivotal role.
References
- 1. Plant Occurring Flavonoids as Modulators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant Occurring Flavonoids as Modulators of the Aryl Hydrocarbon Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AhR ligand Aminoflavone suppresses α6-integrin-Src-Akt signaling to attenuate tamoxifen resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aryl Hydrocarbon Receptor as an Anticancer Target: An Overview of Ten Years Odyssey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Identifying novel aryl hydrocarbon receptor (AhR) modulators from clinically approved drugs: In silico screening and In vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Role of the Aryl Hydrocarbon Receptor (AHR) in Immune and Inflammatory Diseases [mdpi.com]
- 14. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Aminoflavone, a ligand of the aryl hydrocarbon receptor, inhibits HIF-1alpha expression in an AhR-independent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. AhR ligand Aminoflavone inhibits α6-integrin expression and breast cancer sphere-initiating capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. "AhR ligand aminoflavone suppresses α6-integrin-Src-Akt signaling to at" by Petreena S. Campbell, Nicole Mavingire et al. [scholarlycommons.henryford.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. indigobiosciences.com [indigobiosciences.com]
- 25. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Preliminary In Vitro Evaluation of 6-Aminoflavone on Breast Cancer Cell Lines
Abstract
The relentless progression of breast cancer necessitates a continuous search for novel therapeutic agents. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant attention for their anticancer properties.[1][2][3] This technical guide outlines a comprehensive in vitro strategy for the preliminary evaluation of 6-aminoflavone, a synthetic flavone derivative, as a potential therapeutic agent against breast cancer. We present a structured, multi-faceted approach employing a panel of breast cancer cell lines to assess the compound's cytotoxicity, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression. Furthermore, this guide details methodologies for initial mechanistic inquiries, focusing on key apoptotic regulatory proteins. The protocols described herein are designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of robust and reliable data for go/no-go decisions in early-stage drug discovery.
Introduction: The Rationale for Investigating this compound
Breast cancer remains a leading cause of cancer-related mortality in women worldwide.[4] While significant strides have been made in treatment, the emergence of drug resistance and the aggressive nature of certain subtypes, such as triple-negative breast cancer (TNBC), underscore the urgent need for new therapeutic strategies.[5]
Flavonoids have emerged as a promising class of compounds due to their wide range of biological activities, including antioxidant, anti-inflammatory, and potent anticancer effects.[1][6] These compounds can modulate various cellular processes implicated in cancer, such as proliferation, cell cycle progression, and apoptosis.[3][7] this compound is a synthetic derivative of the flavone backbone, and while research is still emerging, related aminoflavone compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including those of breast cancer.[8][9][10] Some aminoflavones have been shown to induce apoptosis and cell cycle arrest, suggesting a multifactorial mechanism of action.[11] One study on N-benzyl derivatives of this compound showed potent anticancer activity against the MCF-7 breast cancer cell line.[12] This guide provides a rigorous framework to systematically investigate the foundational anticancer properties of this compound in an in vitro setting.
Experimental Design: A Multi-faceted Approach
To obtain a comprehensive preliminary profile of this compound's activity, a multi-pronged experimental approach is essential. This involves selecting appropriate cell line models and employing a series of assays to probe different aspects of the cellular response to the compound.
Cell Line Selection: Modeling Breast Cancer Heterogeneity
The choice of cell lines is critical for representing the clinical diversity of breast cancer. We recommend a panel that includes at least two distinct subtypes:
-
MCF-7: An estrogen receptor-positive (ER+), progesterone receptor-positive (PR+), and HER2-negative cell line.[5][13] It represents the luminal A subtype, the most common form of breast cancer, and is often used to study hormone-dependent cancer.[13]
-
MDA-MB-231: A triple-negative breast cancer (TNBC) cell line (ER-, PR-, HER2-).[5] This subtype is known for its aggressive nature, high metastatic potential, and lack of targeted therapies, making it a crucial model for drug development.[5][14]
Scientist's Note: By using both MCF-7 and MDA-MB-231 cell lines, we can garner initial insights into whether this compound's activity is dependent on hormone receptor status, which has significant implications for its potential clinical application.[14][15]
Experimental Workflow
The overall experimental workflow is designed to progress from a broad assessment of cytotoxicity to more detailed mechanistic studies.
Figure 1: Experimental workflow for the in vitro evaluation of this compound.
Methodologies and Protocols
This section provides detailed, step-by-step protocols for the core assays. It is imperative to include both negative (vehicle control, e.g., 0.1% DMSO) and positive controls (a known cytotoxic agent) in all experiments to ensure data validity.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[16] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt MTT to formazan, a purple crystalline product.[16]
Protocol:
-
Cell Seeding: Seed MCF-7 and MDA-MB-231 cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[16][18]
-
Incubation: Incubate the plates for 2-4 hours at 37°C, allowing formazan crystals to form.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Shake the plate for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.[16][19]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the half-maximal inhibitory concentration (IC50).
Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[22][23] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, but stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[22]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its determined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.[23]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[23]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[24]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[23]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[24]
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[25] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[26]
Protocol:
-
Cell Treatment: Seed cells and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[26][27] Incubate on ice for at least 30 minutes.[28]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[26]
-
RNase Treatment: To ensure only DNA is stained, resuspend the pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at room temperature.[26]
-
PI Staining: Add PI solution (e.g., 50 µg/mL) to the cells and incubate for 5-10 minutes.[26]
-
Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events. The data is then used to generate a histogram of DNA content.[26]
Mechanistic Insight: Western Blotting for Apoptotic Proteins
To begin to understand the mechanism by which this compound induces apoptosis, we can examine its effect on the expression levels of key regulatory proteins. The Bcl-2 family of proteins, which includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, are critical regulators of the intrinsic apoptosis pathway.[29] An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[29][30]
Protocol:
-
Protein Extraction: Treat cells with this compound as previously described. Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel.[31]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities and normalize the expression of Bax and Bcl-2 to the loading control. Calculate the Bax/Bcl-2 ratio.[30][31]
Data Interpretation and Expected Outcomes
The data generated from these assays will provide a comprehensive preliminary assessment of this compound's anticancer potential.
Quantitative Data Summary
The results should be summarized in clear, concise tables for easy comparison.
Table 1: Hypothetical IC50 Values of this compound
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MCF-7 | 15.2 | 8.5 | 4.1 |
| MDA-MB-231 | 25.8 | 12.1 | 6.8 |
Table 2: Hypothetical Effects of this compound (48h treatment at IC50) on Cell Cycle and Apoptosis
| Cell Line | % in G0/G1 | % in S | % in G2/M | % Early Apoptosis | % Late Apoptosis/Necrosis |
| MCF-7 Control | 65 | 20 | 15 | 3 | 2 |
| MCF-7 + 6-AF | 50 | 15 | 35 | 18 | 10 |
| MDA-MB-231 Control | 55 | 25 | 20 | 4 | 3 |
| MDA-MB-231 + 6-AF | 40 | 20 | 40 | 22 | 15 |
Mechanistic Pathway Visualization
A key aspect of this investigation is to propose a potential mechanism of action. Based on the expected outcomes of the Western blot, we can visualize the potential impact of this compound on the intrinsic apoptosis pathway.
Figure 2: Proposed mechanism of this compound-induced apoptosis via modulation of the Bax/Bcl-2 ratio.
Discussion and Future Directions
The culmination of these preliminary studies will provide a solid foundation for understanding the potential of this compound as an anticancer agent. If the compound demonstrates potent cytotoxicity, induces significant apoptosis, and causes cell cycle arrest, particularly in the aggressive MDA-MB-231 cell line, it would warrant further investigation.
Future research should focus on:
-
Expanding the Cell Line Panel: Testing against a broader range of breast cancer cell lines, including HER2-positive and other TNBC subtypes.
-
Detailed Mechanistic Studies: Investigating the impact on other signaling pathways frequently dysregulated in breast cancer, such as the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation.[4][32][33][34]
-
In Vivo Studies: If in vitro data is compelling, progressing to animal models to assess the compound's efficacy, toxicity, and pharmacokinetic profile.
-
Combination Therapies: Exploring the potential synergistic effects of this compound with existing chemotherapeutic agents.
By following this structured and scientifically rigorous guide, researchers can efficiently and effectively conduct preliminary in vitro studies, paving the way for the potential development of a novel therapeutic agent for breast cancer.
References
- 1. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Potential of Flavonoids: An Overview with an Emphasis on Tangeretin [mdpi.com]
- 7. [PDF] Flavonoids as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Benzylation of this compound by reductive amination and efficient access to some novel anticancer agents via topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research | Anticancer Research [ar.iiarjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. atcc.org [atcc.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. bosterbio.com [bosterbio.com]
- 24. kumc.edu [kumc.edu]
- 25. Flow cytometry with PI staining | Abcam [abcam.com]
- 26. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 27. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. New insights on PI3K/AKT pathway alterations and clinical outcomes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Synthesized 6-Aminoflavone: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Abstract
6-Aminoflavone, a key derivative of the flavone scaffold, presents significant interest in medicinal chemistry and drug discovery due to its diverse pharmacological potential, including anticancer and neuroprotective activities.[1][2] The unambiguous confirmation of its molecular structure and purity post-synthesis is a critical prerequisite for any further biological evaluation. This technical guide provides a comprehensive, multi-technique spectroscopic approach to the structural elucidation of this compound. From the perspective of a senior application scientist, this document moves beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring a robust and self-validating characterization workflow. We will detail the application of Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) in a logical, integrated sequence.
Introduction: The Significance of the Flavone Scaffold
Flavonoids are a major class of polyphenolic secondary metabolites found throughout the plant kingdom.[3] Their core structure, typically a 2-phenyl-4H-chromen-4-one framework, serves as a "privileged scaffold" in drug discovery, granting access to a wide array of biological targets.[1][4][5] Flavones have been reported to possess anti-inflammatory, antioxidant, antimicrobial, and antineoplastic properties.[1][6]
The introduction of an amino group (-NH₂) onto the flavone core can significantly modulate its physicochemical properties and biological activity, often enhancing its potency or conferring novel therapeutic effects.[4][7] this compound, in particular, has been investigated as a potential therapeutic agent for conditions ranging from respiratory diseases to neuroinflammation.[2] Given this therapeutic promise, a reliable and comprehensive method for its structural verification after synthesis is paramount. This guide establishes such a protocol, grounded in the fundamental principles of organic spectroscopy.[8]
The Integrated Spectroscopic Workflow
The structural confirmation of a synthesized molecule is not a single-step process but rather a puzzle solved by assembling complementary pieces of evidence from various analytical techniques. Each method probes a different aspect of the molecule's properties. Our workflow is designed to be logical and efficient, starting with a confirmation of mass and elemental composition, followed by identification of functional groups, analysis of the electronic system, and culminating in a detailed map of the carbon-hydrogen framework.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Mass Spectrometry (MS): The First Checkpoint
Principle & Rationale: Mass spectrometry is the initial and most crucial step to confirm that the synthesis has yielded a product of the correct molecular weight. For this compound (C₁₅H₁₁NO₂), the expected monoisotopic mass is 237.0790 Da.[9] We employ Electrospray Ionization (ESI) in positive ion mode, as the amino group is readily protonated to form a stable [M+H]⁺ ion. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides an exact mass measurement, allowing for the confident determination of the molecular formula.[10][11]
Experimental Protocol (HRMS using ESI-qTOF):
-
Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of HPLC-grade methanol or acetonitrile.
-
Instrument Setup: Set the mass spectrometer to positive ion ESI mode.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in the m/z range of 100-500. The instrument's software will compare the measured exact mass of the most abundant ion to the theoretical mass calculated for the [C₁₅H₁₂NO₂]⁺ ion.
Expected Result: A prominent peak should be observed at m/z 238.0863, corresponding to the protonated molecule [M+H]⁺. The measured mass should be within a 5 ppm tolerance of the theoretical value, confirming the elemental composition. Tandem MS (MS/MS) can be used to further support the structure by analyzing fragmentation patterns, which often involve cleavages of the chromone ring.[12][13]
FT-IR Spectroscopy: Identifying the Molecular Bonds
Principle & Rationale: FT-IR spectroscopy probes the vibrational frequencies of functional groups within the molecule.[14] It is an indispensable tool for quickly verifying the presence of key structural motifs expected in this compound, such as the amine (N-H), the ketone (C=O), and the aromatic rings (C=C). The absence of signals from starting materials (e.g., a nitro group -NO₂ stretch if synthesized via reduction) is a key indicator of reaction completion and product purity.[15]
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals. A resolution of 4 cm⁻¹ with 32 scans is typically sufficient.[15][16]
-
Sample Application: Place a small amount of the solid, dry this compound powder directly onto the ATR crystal.
-
Data Collection: Apply pressure using the anvil and collect the sample spectrum over the range of 4000-400 cm⁻¹.[14]
Expected Results: The IR spectrum provides a molecular "fingerprint." For this compound, the key vibrational bands are summarized in the table below. The data is based on characteristic frequencies for these functional groups and values reported for similar aminoflavone structures.[4][5][17][18]
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance for this compound |
| N-H Stretch | 3400 - 3200 (typically two bands) | Confirms the presence of the primary amine group (-NH₂). |
| Aromatic C-H Stretch | 3100 - 3000 | Indicates the aromatic protons on the A and B rings. |
| C=O Stretch (Ketone) | 1650 - 1620 | Characteristic of the γ-pyrone carbonyl group, conjugated with the aromatic system. |
| C=C Stretch (Aromatic) | 1610 - 1550 | Confirms the presence of the aromatic rings within the flavone core. |
| C-N Stretch | 1340 - 1250 | Supports the presence of the aryl-amine bond. |
| C-O-C Stretch (Ether) | 1250 - 1100 | Indicates the ether linkage within the central pyranone ring. |
UV-Vis Spectroscopy: Probing the Electronic Structure
Principle & Rationale: UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within the molecule.[19] Flavones possess a highly conjugated system, which gives rise to characteristic absorption bands. Typically, flavones exhibit two major absorption maxima: Band I (300–380 nm), associated with the cinnamoyl (B-ring) system, and Band II (240–280 nm), related to the benzoyl (A-ring) system.[20] The position and intensity of these bands are sensitive to substituents, making UV-Vis a useful technique for confirming the overall conjugated structure.[21]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 5-10 µg/mL) in a spectroscopic grade solvent such as ethanol or methanol.
-
Blank Correction: Use the pure solvent to record a baseline correction.
-
Spectrum Acquisition: Record the absorbance of the sample solution from 200 to 500 nm using a 1 cm path length quartz cuvette.[19]
Expected Results: The UV-Vis spectrum is expected to show two distinct absorption bands characteristic of the flavone core, with potential shifts due to the electron-donating amino group on the A-ring.
| Absorption Band | Approximate λₘₐₓ (nm) | Associated Electronic Transition |
| Band I | ~320 - 350 | π → π* transition in the cinnamoyl system (Ring B + C=C-C=O). |
| Band II | ~250 - 280 | π → π* transition in the benzoyl system (Ring A). |
NMR Spectroscopy: The Definitive Structural Map
Principle & Rationale: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[8] It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[22] For this compound, ¹H NMR will confirm the substitution pattern on the aromatic rings, while ¹³C NMR will account for all 15 carbon atoms in the molecule.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the -NH₂ group.[23]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum first, followed by the proton-decoupled ¹³C NMR spectrum. Standard acquisition parameters on a 300 or 400 MHz spectrometer are generally sufficient.[4][5] For complex spectra, 2D NMR experiments like COSY and HSQC can be employed to establish H-H and C-H correlations, respectively.
Expected Results (in DMSO-d₆): The chemical shifts (δ) are highly diagnostic. The following tables summarize the expected signals for this compound based on data from closely related structures and established principles of NMR spectroscopy.[4][5][17][23][24][25]
Table: Expected ¹H NMR Data for this compound
| Proton(s) | Approximate δ (ppm) | Multiplicity | Integration | Assignment Rationale |
|---|---|---|---|---|
| H-2', H-6' | 8.1 - 7.9 | m | 2H | Protons on B-ring ortho to the C-ring linkage, deshielded. |
| H-3', H-4', H-5' | 7.7 - 7.5 | m | 3H | Remaining B-ring protons. |
| H-5 | 7.6 - 7.4 | d | 1H | A-ring proton, ortho to the carbonyl group. |
| H-7 | 7.2 - 7.0 | d | 1H | A-ring proton, ortho to the amino group. |
| H-8 | 7.0 - 6.8 | dd | 1H | A-ring proton, coupled to H-5 and H-7. |
| H-3 | 6.9 - 6.7 | s | 1H | Olefinic proton on the C-ring, appears as a singlet. |
| -NH₂ | 5.5 - 5.0 | br s | 2H | Amine protons, broad signal, exchangeable with D₂O. |
Table: Expected ¹³C NMR Data for this compound
| Carbon(s) | Approximate δ (ppm) | Assignment Rationale |
|---|---|---|
| C-4 | 176 - 178 | Carbonyl carbon, most downfield signal. |
| C-2 | 162 - 164 | C-2 of the pyranone ring, attached to oxygen and part of a C=C bond. |
| C-9 | 150 - 152 | Quaternary carbon at the A/C ring junction. |
| C-6 | 142 - 145 | A-ring carbon directly attached to the electron-donating -NH₂ group. |
| C-1' | 131 - 133 | Quaternary carbon of the B-ring attached to C-2. |
| C-4' | 130 - 132 | Para carbon of the B-ring. |
| C-2', C-6' | 128 - 130 | Ortho carbons of the B-ring. |
| C-3', C-5' | 126 - 128 | Meta carbons of the B-ring. |
| C-7, C-5, C-10 | 120 - 125 | A-ring CH and quaternary carbons. |
| C-8 | 118 - 120 | A-ring CH carbon. |
| C-3 | 105 - 108 | Olefinic CH carbon of the pyranone ring. |
Caption: Core structure of this compound with IUPAC numbering.
Conclusion
The structural verification of synthesized this compound is achieved through a systematic and integrated application of modern spectroscopic techniques. This guide outlines a robust workflow, beginning with mass spectrometry to confirm the molecular formula, followed by FT-IR to identify key functional groups, UV-Vis to analyze the conjugated electronic system, and culminating with ¹H and ¹³C NMR to provide a definitive, high-resolution map of the molecular structure. By following these self-validating protocols and understanding the rationale behind each step, researchers and drug development professionals can ensure the identity, purity, and quality of this compound, establishing a solid foundation for subsequent preclinical and clinical investigations.
References
- 1. Flavones as a Privileged Scaffold in Drug Discovery: Current Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Perspectives of Aminoflavonoids—A Review [mdpi.com]
- 3. Important Flavonoids and Their Role as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. Flavonoids: What they are, benefits, foods, supplements, and more [medicalnewstoday.com]
- 7. jchps.com [jchps.com]
- 8. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 9. This compound | C15H11NO2 | CID 16217320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2'-, 3'-, 4'- and 6-hydroxyflavanones by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FTIR-ATR and FT-Raman Spectroscopy for Biochemical Changes in Oral Tissue [scirp.org]
- 15. Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. analyticalchem.community.uaf.edu [analyticalchem.community.uaf.edu]
- 17. A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iosrjournals.org [iosrjournals.org]
- 20. Structural and Spectral Investigation of a Series of Flavanone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 22. scispace.com [scispace.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Complete assignment of (1)H and (13)C NMR data of dihydroxyflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Faceted Antioxidant Potential of 6-Aminoflavone: A Technical Guide for Researchers
Introduction: Beyond Direct Radical Scavenging – A Paradigm Shift in Flavonoid Research
Flavonoids, a diverse class of polyphenolic compounds, have long been lauded for their antioxidant properties, traditionally attributed to their capacity for direct free radical scavenging. This ability is largely dictated by their chemical structure, specifically the presence and arrangement of hydroxyl groups that can donate a hydrogen atom to neutralize reactive oxygen species (ROS). However, an evolving body of research reveals a more nuanced and arguably more potent antioxidant mechanism for certain flavonoids: the modulation of endogenous antioxidant defense systems. 6-Aminoflavone, a synthetic flavonoid derivative, stands at the forefront of this paradigm shift. While its structural characteristics may not favor robust direct radical scavenging, its true potential appears to lie in its ability to activate cellular signaling pathways that command the expression of a formidable arsenal of antioxidant enzymes.
This technical guide provides an in-depth exploration of the antioxidant potential of this compound for researchers, scientists, and drug development professionals. We will delve into its indirect antioxidant mechanisms, discuss the structural rationale for its likely modest direct scavenging activity, and provide detailed protocols for its comprehensive evaluation.
The Core of this compound's Antioxidant Power: The Nrf2 Signaling Pathway
The primary mechanism underpinning the antioxidant effects of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress. Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1). However, upon exposure to inducers like this compound, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus.
Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of genes encoding for phase II detoxifying enzymes and antioxidant proteins. This includes enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[1][2] The upregulation of these enzymes fortifies the cell's capacity to neutralize ROS and protect against oxidative damage.
The activation of the Nrf2 pathway by this compound has been shown to be instrumental in its protective effects against oxidative stress-induced cellular damage.[1][2] This indirect antioxidant mechanism is significantly more enduring and impactful than direct radical scavenging, as it amplifies the cell's intrinsic defense capabilities.
Caption: Nrf2 signaling pathway activation by this compound.
Structure-Activity Relationship: A Rationale for Modest Direct Radical Scavenging
The direct free radical scavenging activity of flavonoids is intrinsically linked to their chemical structure. Key features that enhance this activity include:
-
Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on the flavonoid backbone are paramount. They act as hydrogen donors, a critical step in neutralizing free radicals.[3][4]
-
Catechol Moiety: A di-hydroxyl substitution on the B-ring (an ortho-catechol group) is particularly effective for radical scavenging.[5]
-
Unsaturation and Carbonyl Group: A double bond between carbons 2 and 3 in the C-ring, conjugated with a 4-keto group, enhances electron delocalization, which stabilizes the flavonoid radical after hydrogen donation.[6][7]
This compound possesses the core flavone structure, including the C2-C3 double bond and the 4-keto group. However, it notably lacks hydroxyl substitutions, instead featuring an amino group at the 6th position. While the amino group can influence the electronic properties of the molecule, it is generally a less effective hydrogen donor for radical scavenging compared to a hydroxyl group. This structural feature suggests that the direct radical scavenging capacity of this compound is likely to be significantly lower than that of polyhydroxylated flavonoids like quercetin or luteolin.
Experimental Protocols for Evaluating Antioxidant Potential
A comprehensive assessment of the antioxidant potential of this compound necessitates a multi-pronged approach that evaluates both its direct and indirect activities.
Direct Radical Scavenging Assays
These cell-free assays provide a measure of the compound's intrinsic ability to neutralize synthetic radicals.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow, which is measured spectrophotometrically.[8][9]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of this compound (e.g., 1-100 µM).
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a loss of color that is monitored spectrophotometrically.[10][11]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of various concentrations of this compound.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of ABTS•+ scavenging activity and the IC50 value as described for the DPPH assay.
-
Caption: Workflow for direct radical scavenging assays.
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells, providing a more biologically relevant measure of antioxidant activity that accounts for cell uptake and metabolism. The assay typically uses a probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent until it is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Step-by-Step Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and culture until they reach confluence.
-
-
Loading with Probe and Compound:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with a medium containing various concentrations of this compound and 25 µM DCFH-DA for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS to remove the extracellular compound and probe.
-
Add a free radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~538 nm) every 5 minutes for 1 hour.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for both control and treated wells.
-
The CAA value is calculated as:
where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
Expected Outcomes and Data Interpretation
Based on the available literature, a comparative analysis of this compound's antioxidant activity is expected to yield the following results:
| Assay | Expected Outcome for this compound | Rationale |
| DPPH Assay | High IC50 value (low activity) | Lacks hydroxyl groups necessary for efficient hydrogen donation to the DPPH radical.[3][4] |
| ABTS Assay | High IC50 value (low activity) | Similar to the DPPH assay, the absence of hydroxyl groups limits its ability to reduce the ABTS radical cation.[5][10] |
| CAA Assay | Low IC50 value (high activity) | This compound can readily enter cells and activate the Nrf2 pathway, leading to the upregulation of endogenous antioxidant enzymes that protect against AAPH-induced ROS.[1][2] |
Conclusion: A Promising Candidate for Modulating Cellular Redox Homeostasis
This compound represents a compelling example of a flavonoid whose antioxidant potential is not defined by traditional direct radical scavenging metrics. Its strength lies in its ability to harness the cell's own defense mechanisms through the activation of the Nrf2 signaling pathway. This indirect antioxidant action, which leads to a sustained increase in the expression of protective enzymes, positions this compound as a promising therapeutic candidate for conditions associated with chronic oxidative stress.
For researchers in drug development, a thorough investigation into this compound should therefore prioritize cell-based assays that can elucidate its impact on intracellular redox homeostasis and signaling pathways. While direct scavenging assays are a necessary component of a comprehensive antioxidant profile, the true therapeutic potential of this compound will likely be unveiled through a deeper understanding of its interaction with the complex network of cellular antioxidant defenses.
References
- 1. proceedings.science [proceedings.science]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of 6-Aminoflavone in Reactive Oxygen Species (ROS) Generation
Foreword: The Dichotomy of Flavonoids in Cellular Redox Biology
For decades, flavonoids have been predominantly celebrated for their antioxidant properties, their ability to scavenge harmful reactive oxygen species (ROS), and their perceived role in mitigating oxidative stress. However, a growing body of evidence reveals a more complex and fascinating aspect of their bioactivity: the capacity to act as pro-oxidants. This guide delves into this paradigm, focusing on a specific synthetic flavonoid, 6-aminoflavone. We will explore the nuanced mechanisms by which this compound, contrary to the generalized view of flavonoids, can actively promote the generation of ROS, a characteristic that is being harnessed for therapeutic applications, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, mechanistic understanding of the pro-oxidant activity of this compound and its implications.
Table of Contents
-
Introduction to Flavonoids and the Dual Nature of their Redox Activity
-
This compound: A Pro-Oxidant for Cancer Therapy
-
The Core Mechanism: Cytochrome P450-Mediated ROS Generation
-
Downstream Cellular Consequences of this compound-Induced ROS
-
Experimental Protocols for Studying this compound-Induced ROS
-
Therapeutic Implications and Future Directions
-
References
Introduction to Flavonoids and the Dual Nature of their Redox Activity
Flavonoids are a diverse group of polyphenolic compounds naturally found in plants. Their basic structure consists of a fifteen-carbon skeleton arranged in three rings (C6-C3-C6), designated as A, B, and C.[1][2] While traditionally recognized for their antioxidant and health-promoting benefits, it is now understood that under certain conditions, flavonoids can exhibit pro-oxidant activity.[3][4] This dual role is dependent on several factors, including the specific flavonoid structure, its concentration, the cellular environment, and the presence of transition metal ions.[3][4] The pro-oxidant activity of some flavonoids is not necessarily detrimental; in fact, it is a key mechanism behind their anticancer properties, where the induction of ROS in cancer cells can trigger apoptosis.[5][6][7]
This compound: A Pro-Oxidant for Cancer Therapy
This compound is a synthetic flavone derivative that has demonstrated potent antiproliferative activity against various cancer cell lines.[1][2][8] Unlike many of its naturally occurring counterparts, the primary anticancer mechanism of this compound is not rooted in antioxidant activity but rather in its ability to induce significant intracellular ROS production.[9] This targeted induction of oxidative stress in cancer cells leads to a cascade of events culminating in programmed cell death, while often sparing non-malignant cells.[9]
| Compound | Chemical Formula | Molecular Weight | CAS Number |
| This compound | C15H11NO2 | 237.25 g/mol | 4613-53-0 |
| Table 1: Key Properties of this compound.[10] |
The Core Mechanism: Cytochrome P450-Mediated ROS Generation
The pro-oxidant effect of this compound is intricately linked to its metabolic activation by cytochrome P450 (CYP) enzymes, specifically CYP1A1 and CYP1A2.[9] The process begins with the activation of the Aryl hydrocarbon Receptor (AhR) signaling pathway by this compound, which in turn induces the expression of CYP1A1 and CYP1A2.[9] These enzymes then metabolize this compound, leading to the formation of reactive metabolites and a subsequent increase in intracellular ROS.[9][11] This mechanism is a prime example of how the metabolic transformation of a compound can drastically alter its biological activity, shifting it from a potentially inert molecule to a potent pro-oxidant.
The inhibition of CYP1A1/1A2 has been shown to block the this compound-induced increase in ROS, confirming the central role of these enzymes in its mechanism of action.[9]
References
- 1. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation | MDPI [mdpi.com]
- 2. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Antioxidant/Pro-Oxidant Actions of Polyphenols From Grapevine and Wine By-Products-Base for Complementary Therapy in Ischemic Heart Diseases [frontiersin.org]
- 5. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jchps.com [jchps.com]
- 9. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C15H11NO2 | CID 16217320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Synthesis of N-Substituted 6-Aminoflavone Derivatives: A Guide to Reductive Amination and Palladium-Catalyzed Buchwald-Hartwig Amination
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
N-substituted 6-aminoflavone derivatives represent a critical class of scaffolds in medicinal chemistry, demonstrating significant potential as therapeutic agents, particularly in oncology.[1][2] Their biological activity is profoundly influenced by the nature of the substituent on the 6-amino group, necessitating robust and versatile synthetic methodologies. This document provides detailed protocols for the synthesis of these valuable compounds, focusing on two powerful and complementary strategies: reductive amination for the preparation of N-alkyl derivatives and the Buchwald-Hartwig cross-coupling reaction for N-aryl derivatives. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the underlying chemical principles, provides step-by-step experimental procedures, and offers practical insights into reaction optimization and troubleshooting.
Introduction: The Significance of N-Substituted 6-Aminoflavones
Flavones are a class of naturally occurring compounds characterized by a 2-phenyl-4H-chromen-4-one backbone. The introduction of an amino group, particularly at the 6-position of the flavone A-ring, creates a versatile handle for synthetic modification. Further substitution on this amino group (N-substitution) allows for the fine-tuning of the molecule's physicochemical properties and biological activity.
Recent research has highlighted the therapeutic potential of these derivatives. For instance, novel N-benzyl derivatives of this compound have been synthesized and identified as potent anticancer agents that function through the inhibition of topoisomerase II.[1][3] Similarly, 6-arylaminoflavones have demonstrated significant cytotoxicity against various human cancer cell lines, including prostate and breast cancer.[4][5] The development of efficient and reliable synthetic protocols is therefore paramount to exploring the structure-activity relationships (SAR) within this compound class and advancing new therapeutic candidates.
Overview of Synthetic Strategies
The synthesis of N-substituted 6-aminoflavones can be broadly categorized into two main approaches depending on whether an alkyl or aryl group is being introduced.
-
N-Alkylation: Reductive amination offers a direct and efficient one-pot method for synthesizing N-alkyl and N-benzyl derivatives. This reaction involves the condensation of the primary this compound with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[6][7]
-
N-Arylation: For the formation of a C(aryl)-N bond, transition metal-catalyzed cross-coupling reactions are the methods of choice. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has proven exceptionally effective for coupling 6-haloflavones with a wide range of aryl amines, offering high yields and broad functional group tolerance.[4][8] An older but still relevant alternative is the copper-catalyzed Ullmann condensation.[9]
The following diagram illustrates the general workflow for accessing these derivatives from a common precursor.
References
- 1. Therapeutic Perspectives of Aminoflavonoids—A Review | MDPI [mdpi.com]
- 2. Synthesis and antitumor activities of some new N1-(flavon-6-yl)amidrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Benzylation of this compound by reductive amination and efficient access to some novel anticancer agents via topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. researchgate.net [researchgate.net]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
Application Note: Determining the Potency (IC50) of 6-Aminoflavone in Breast Cancer Cell Lines
Introduction: Quantifying the Anticancer Potential of 6-Aminoflavone
This compound is a synthetic flavonoid derivative that has garnered interest within the drug discovery community for its potential as an anticancer agent. Flavonoids, a broad class of natural and synthetic compounds, are known to exhibit a range of biological activities, and aminoflavonoids, in particular, have been investigated for their cytotoxic effects against various cancer cell lines.[1] Preliminary research suggests that the mechanisms of action for related aminoflavones may include the induction of apoptosis (programmed cell death) and the modulation of key cellular pathways involved in cancer progression.[2] Specifically, some aminoflavones show remarkable, selective toxicity against hormone-receptor-positive breast cancer cells like MCF-7, potentially through metabolic activation by cytochrome P450 enzymes.[3] Furthermore, there is emerging evidence that aminoflavones could be effective against aromatase inhibitor-resistant breast cancer, a significant clinical challenge.[4]
A critical first step in evaluating any potential therapeutic compound is to determine its potency. The half-maximal inhibitory concentration (IC50) is the most widely accepted metric for this purpose.[5] It quantifies the concentration of a compound required to inhibit a specific biological process—in this case, cell proliferation or viability—by 50%.[6] A lower IC50 value signifies higher potency.
This document provides a detailed, validated protocol for determining the IC50 value of this compound using a highly sensitive, luminescence-based cell viability assay. We will outline the scientific rationale for experimental choices, provide step-by-step instructions for assessing the compound's effect on both hormone-receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines, and detail the necessary data analysis workflow.
Assay Principle: Measuring Viability via Cellular ATP Levels
To accurately determine the IC50, a robust and reproducible method for measuring cell viability is essential. While several methods exist, such as the colorimetric MTT assay, we have selected the CellTiter-Glo® Luminescent Cell Viability Assay for this protocol.
The Rationale (Expertise-Driven Choice): The CellTiter-Glo® assay is a homogeneous method that quantifies the amount of ATP present, which is a direct indicator of metabolically active, viable cells.[7] Upon cell lysis, a proprietary luciferase enzyme utilizes the released ATP to generate a stable, "glow-type" luminescent signal that is directly proportional to the number of viable cells.[7] This method offers several distinct advantages over traditional assays:
-
Higher Sensitivity: Luminescence-based assays are generally more sensitive than colorimetric assays.
-
Simplified Workflow: The "add-mix-measure" format requires fewer steps, reducing the risk of pipetting errors and making it ideal for high-throughput screening (HTS).[7][8]
-
Broad Linearity: The assay has a large linear range, allowing for accurate determination of cell viability across a wide range of cell densities.
The core reaction involves the mono-oxygenation of luciferin, catalyzed by luciferase in the presence of ATP, Mg2+, and molecular oxygen, resulting in the emission of light.
Experimental Design: A Self-Validating System
A robust experimental design is crucial for generating trustworthy and reproducible IC50 values. This involves careful selection of cell lines and the inclusion of essential controls.
Rationale for Cell Line Selection
To comprehensively assess the anticancer activity of this compound, we will utilize two well-characterized human breast adenocarcinoma cell lines with distinct molecular profiles:
-
MCF-7: This is an estrogen receptor-positive (ER+) cell line, making it a clinically relevant model for hormone-dependent breast cancers.[9] Given that some aminoflavones are potent against ER+ cells and may interact with pathways related to hormone signaling, this cell line is essential.[3][4]
-
MDA-MB-231: This is a triple-negative breast cancer (TNBC) cell line (negative for estrogen receptor, progesterone receptor, and HER2). TNBC is an aggressive subtype with limited treatment options, so demonstrating efficacy in this model would be highly significant.[10][11]
Comparing the IC50 values between these two cell lines will provide valuable insight into whether this compound's activity is dependent on hormone receptor status.
Essential Experimental Controls
To ensure the validity of the results, the following controls must be included on every assay plate:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound. This represents 100% cell viability and is used for data normalization.
-
Background Control (Blank): Wells containing cell culture medium and the CellTiter-Glo® reagent but no cells. The signal from these wells is subtracted from all other readings to account for background luminescence.[12]
-
Positive Control (Optional but Recommended): A compound with a known IC50 in the chosen cell lines (e.g., Doxorubicin). This control helps verify that the assay system is performing as expected.
Detailed Protocol: CellTiter-Glo® Assay Workflow
This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.
Materials and Reagents
-
MCF-7 and MDA-MB-231 cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar)
-
Sterile, opaque-walled 96-well plates (essential for luminescence assays to prevent well-to-well crosstalk)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Luminometer plate reader
Experimental Workflow Diagram
Caption: Experimental workflow for IC50 determination using the CellTiter-Glo® assay.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture MCF-7 and MDA-MB-231 cells until they reach approximately 80% confluency.
-
Harvest the cells using standard trypsinization methods and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate, yielding 5,000 cells per well.
-
Leave the outer perimeter wells filled with 100 µL of sterile PBS to minimize edge effects.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach.
Day 2: Compound Treatment
-
Prepare Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare Serial Dilutions: Perform a serial dilution series of the compound in complete culture medium. For an 8-point dose-response curve, a 1:3 or 1:4 dilution series is recommended.
-
Example (1:4 series starting at 100 µM final concentration): Prepare intermediate dilutions at 2x the final desired concentration (e.g., 200 µM, 50 µM, 12.5 µM, etc.) in culture medium.
-
-
Treat Cells: Carefully remove the culture medium from the wells and add 100 µL of the appropriate drug dilution to each well. Remember to include vehicle control wells (medium with the same final DMSO concentration as the highest drug concentration) and blank wells (medium only).
-
Incubate: Return the plate to the incubator for 72 hours. This incubation period is a standard duration for assessing the antiproliferative effects of a compound.[13]
Day 5: Assay and Data Acquisition
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[12]
-
During this time, thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the final reagent, as per the manufacturer's instructions. Allow the reagent to equilibrate to room temperature.[8]
-
Add 100 µL of the prepared CellTiter-Glo® Reagent to each well of the 96-well plate.[12]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.[12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measure the luminescence using a plate reader. An integration time of 0.25–1 second per well is typically sufficient.
Data Analysis and Interpretation
Proper data analysis is critical to accurately determine the IC50 value.
Data Analysis Workflow Diagram
References
- 1. Therapeutic Perspectives of Aminoflavonoids—A Review [mdpi.com]
- 2. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. clyte.tech [clyte.tech]
- 6. The Importance of IC50 Determination | Visikol [visikol.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 8. promega.com [promega.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Growth inhibition of human MDA-mB-231 breast cancer cells by delta-tocotrienol is associated with loss of cyclin D1/CDK4 expression and accompanying changes in the state of phosphorylation of the retinoblastoma tumor suppressor gene product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. texaschildrens.org [texaschildrens.org]
Application Note: High-Performance Liquid Chromatography for Purity Analysis of 6-Aminoflavone
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 6-Aminoflavone, a key intermediate and research compound in medicinal chemistry. The described method utilizes reversed-phase chromatography with UV detection, which is demonstrated to be specific, accurate, precise, and linear across a relevant concentration range. The causality behind critical methodological choices—from column and mobile phase selection to validation according to International Council for Harmonisation (ICH) guidelines—is thoroughly explained to provide researchers, scientists, and drug development professionals with a comprehensive and field-proven protocol.
Introduction and Method Principle
This compound is a synthetic flavonoid derivative that serves as a crucial building block in the synthesis of various biologically active compounds. Its purity is a critical quality attribute that can significantly impact the safety, efficacy, and reproducibility of downstream applications, including pharmacological screening and drug substance synthesis. Therefore, a reliable analytical method to assess its purity is paramount.
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[1] This protocol employs a Reversed-Phase HPLC (RP-HPLC) method. In this mode, the stationary phase (the column) is nonpolar (e.g., C18), while the mobile phase is polar. This compound, being a moderately polar molecule, will partition between these two phases. Its retention on the column is primarily governed by hydrophobic interactions, allowing for effective separation from potential impurities that possess different polarities. The addition of an acidic modifier to the mobile phase is critical for ensuring sharp, symmetrical peak shapes by suppressing the ionization of the amine group on the flavone backbone.[2]
Instrumentation, Chemicals, and Reagents
2.1 Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC vials with caps and septa.
-
Syringe filters (0.45 µm, PTFE or Nylon).
2.2 Chemicals and Reagents
-
This compound Reference Standard (purity ≥ 99.5%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic Acid (≥ 98% purity).
-
Water (HPLC grade or Milli-Q).
Optimized Chromatographic Conditions
The following table summarizes the optimized parameters for the successful separation and quantification of this compound and its potential impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |
| Gradient Program | 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Methanol |
Method Development Rationale: The "Why" Behind the Protocol
A robust analytical method is not just a set of parameters but a system built on sound scientific principles. Here, we explain the rationale for the key choices in this method.
-
Column Selection (C18, 4.6 x 150 mm, 5 µm): A C18 (octadecylsilane) stationary phase is the workhorse of reversed-phase chromatography and is ideal for separating small to medium-sized molecules of intermediate polarity like flavonoids.[3][4] The 150 mm length provides sufficient theoretical plates for good resolution, while the 5 µm particle size offers a balance between efficiency and manageable backpressure.
-
Mobile Phase Composition (Acetonitrile, Water, Formic Acid):
-
Acetonitrile was chosen over methanol as the organic modifier because it generally provides lower viscosity (leading to lower backpressure) and better peak shapes for many compounds.[2]
-
0.1% Formic Acid is a critical additive. It acidifies the mobile phase to a pH of approximately 2.7. At this pH, the amine functional group on this compound is protonated, and the silanol groups on the silica-based column are suppressed, preventing undesirable ionic interactions that can cause peak tailing and poor reproducibility.[5]
-
-
Gradient Elution: A gradient program, which varies the concentration of the organic solvent (Acetonitrile) over time, is essential for a purity assay.[6] It ensures that highly polar impurities elute early with sharp peaks, while any non-polar, late-eluting impurities are effectively washed from the column in a reasonable timeframe, providing a comprehensive purity profile.
-
Detection Wavelength (254 nm): Flavonoids possess strong UV chromophores due to their conjugated aromatic ring system.[7] While the absorbance maximum (λmax) for this compound can be determined for maximum sensitivity, 254 nm is a standard wavelength that provides a robust response for most aromatic compounds and is less susceptible to baseline drift from solvent impurities.[8]
Experimental Protocols
Workflow for HPLC Purity Analysis
References
Application Notes and Protocols for Flow Cytometric Cell Cycle Analysis Following 6-Aminoflavone Treatment
Introduction: Unraveling the Antiproliferative Potential of 6-Aminoflavone
Flavonoids, a diverse class of polyphenolic compounds, have long been investigated for their broad-spectrum biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Within this class, synthetic aminoflavones have emerged as a promising group of molecules with potent antiproliferative effects. This compound, a member of this family, is gaining attention in cancer research for its potential to modulate cell cycle progression and induce cell death in tumor cells. Preliminary evidence on related aminoflavone compounds suggests that their mechanism of action may involve the inhibition of key enzymes that regulate cell division, such as topoisomerases or cyclin-dependent kinases (CDKs).[1] Inhibition of these targets can lead to halts at specific checkpoints in the cell cycle, preventing cancer cells from replicating.
Flow cytometry is a powerful, high-throughput technique used to analyze the physical and chemical characteristics of single cells.[1] One of its cornerstone applications in oncology and cell biology is the analysis of cellular DNA content to determine the distribution of a cell population across the different phases of the cell cycle (G0/G1, S, and G2/M).[2][3][4] By staining cells with a fluorescent DNA intercalating dye, such as Propidium Iodide (PI), the fluorescence intensity of each cell becomes directly proportional to its DNA content.[2][5][6] This allows for the precise quantification of cells in each phase, providing a statistical snapshot of cell cycle progression.
This guide provides a comprehensive, field-proven framework for researchers to investigate the effects of this compound on the cell cycle. We will first establish a robust method for determining the optimal treatment concentration by assessing cytotoxicity, a critical preliminary step. Subsequently, we will detail a step-by-step protocol for preparing, treating, and staining cells for flow cytometric analysis of cell cycle distribution.
Part 1: Foundational Experiment - Determining Optimal this compound Concentration
Before analyzing cell cycle effects, it is imperative to determine the cytotoxic profile of this compound on the specific cancer cell line of interest. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell proliferation by 50%. Performing cell cycle analysis at concentrations around the IC50 (e.g., 0.5x IC50, 1x IC50, and 2x IC50) ensures that the observed effects are mechanistically relevant and not simply a result of widespread, non-specific toxicity.[7] A common method for this is the MTT assay.
Protocol 1: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[8]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of this suspension (5,000 cells) into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.[8]
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Perform serial dilutions in complete culture medium to create a range of working concentrations. Based on data from related compounds, a broad range from 0.1 µM to 100 µM is a logical starting point.[1][9]
-
Carefully aspirate the medium from the wells and add 100 µL of the medium containing the various this compound concentrations.
-
Include vehicle control wells (medium with the same final DMSO concentration as the highest drug concentration, typically <0.5%) and untreated control wells.[10]
-
-
Incubation: Incubate the plate for a duration relevant to cell cycle studies, typically 24, 48, or 72 hours.[9] A 48-hour incubation is often a good starting point.
-
MTT Assay:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Workflow for Optimizing Drug Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Part 2: Core Protocol - Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for treating cells with optimized concentrations of this compound, followed by fixation and staining with Propidium Iodide for DNA content analysis.
Principle of Propidium Iodide Staining
Propidium Iodide (PI) is a fluorescent molecule that intercalates into the major groove of double-stranded DNA.[5] The fluorescence emitted by PI is directly proportional to the amount of DNA present in a cell.[2] Cells in the G2 phase (containing 4N DNA) or M phase (4N DNA before cytokinesis) will have twice the fluorescence intensity of cells in the G0/G1 phase (2N DNA). Cells in the S phase, which are actively synthesizing DNA, will have an intermediate DNA content (between 2N and 4N) and thus intermediate fluorescence.[11] Because PI can also bind to double-stranded RNA, treatment with RNase is essential to ensure that the signal is specific to DNA.[2][5][12][13]
Reagents and Materials
| Reagent/Material | Specifications |
| Cell Line | User-defined cancer cell line of interest |
| This compound | Stock solution in DMSO |
| Fixative | Ice-cold 70% Ethanol (diluted in deionized water)[14] |
| Staining Buffer | PBS without Ca²⁺/Mg²⁺ |
| PI Staining Solution | 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS. Protect from light.[13] |
| Equipment | Flow cytometer with 488 nm laser, 6-well plates, centrifuge, FACS tubes (polystyrene round-bottom)[15] |
Protocol 2: Step-by-Step Cell Cycle Analysis
Day 1: Cell Seeding and Treatment
-
Seed Cells: In 6-well plates, seed the chosen cell line at a density that will allow them to reach 60-70% confluency within 24 hours.
-
Treatment: Prepare fresh dilutions of this compound in complete culture medium at the predetermined concentrations (e.g., Vehicle Control, 0.5x IC50, 1x IC50, 2x IC50).
-
Incubate: Aspirate the old medium from the cells and add the medium containing this compound or the vehicle control. Incubate for a period equivalent to at least one full cell cycle (e.g., 24 or 48 hours) at 37°C, 5% CO₂.
Day 2/3: Cell Harvesting, Fixation, and Staining
-
Harvest Cells:
-
Adherent Cells: Aspirate the medium (save it, as it may contain floating apoptotic cells). Wash cells once with PBS. Add trypsin and incubate until cells detach. Neutralize trypsin with complete medium and combine with the saved supernatant from the initial aspiration.
-
Suspension Cells: Directly collect the cells from the flask or plate.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Wash: Centrifuge the cells at 300 x g for 5 minutes.[10] Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS. Centrifuge again.
-
Fixation (Critical Step):
-
Thoroughly resuspend the cell pellet in 0.5 mL of cold PBS. It is crucial to have a single-cell suspension before adding ethanol to prevent aggregation.[10]
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol drop-wise.[5][9][10] This slow addition is critical to prevent cell clumping.
-
Incubate the cells for at least 2 hours at 4°C. Cells can be stored in ethanol at -20°C for several weeks.[5][7]
-
-
Staining:
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 400-450 x g) for 5 minutes.[14] Carefully decant the ethanol.
-
Wash the cells once with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature, protected from light.[9][10]
-
-
Data Acquisition:
-
Filter the cell suspension through a 40 µM mesh filter into a FACS tube to remove any remaining clumps.[9][16]
-
Analyze the samples on a flow cytometer. Use a low flow rate for optimal data resolution.[12]
-
Collect data for at least 10,000-20,000 single-cell events.
-
Set up the instrument to measure the fluorescence signal on a linear scale. The PI signal is typically collected in the FL2 or FL3 channel.[17][18]
-
Data Analysis and Interpretation
The output from the flow cytometer will be a histogram of cell count versus fluorescence intensity.
-
Gating: First, use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris. Then, use a pulse-width or pulse-area parameter against the fluorescence channel to exclude doublets (two cells stuck together that would be misinterpreted as a G2/M cell).
-
Histogram Analysis: The resulting DNA histogram will show distinct peaks. The first and largest peak in a healthy, proliferating population represents G0/G1 cells (2N DNA). The second, smaller peak at twice the fluorescence intensity represents G2/M cells (4N DNA). The region between these two peaks represents the S-phase population.[11]
-
Modeling: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in each phase (G0/G1, S, and G2/M). A sub-G1 peak may also be quantified, which often represents apoptotic cells with fragmented DNA.[2]
A successful experiment will show a clear shift in the cell population distribution upon treatment with this compound compared to the vehicle control. For example, an accumulation of cells in the S-phase peak would suggest an S-phase arrest.
Part 3: Mechanistic Context and Visualization
The observed cell cycle arrest provides clues to the molecular mechanism of this compound. Many anticancer agents that induce S-phase or G2/M arrest function as topoisomerase inhibitors. These drugs prevent the re-ligation of DNA strands after they have been nicked by topoisomerase enzymes, leading to DNA breaks and the activation of cell cycle checkpoints.[19] Alternatively, inhibition of specific cyclin-dependent kinases (CDKs), such as CDK2 or CDK1, can block progression through S-phase or entry into mitosis, respectively.
Hypothetical Pathway of Action
Caption: Potential mechanisms of this compound-induced cell cycle arrest.
References
- 1. N-Benzylation of this compound by reductive amination and efficient access to some novel anticancer agents via topoisomerase II inhibition [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 4. Research | Nijhawan-De Brabander Lab | UT Southwestern, Dallas, Texas [labs.utsouthwestern.edu]
- 5. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amentoflavone triggers cell cycle G2/M arrest by interfering with microtubule dynamics and inducing DNA damage in SKOV3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amentoflavone Induces Cell-cycle Arrest, Apoptosis, and Invasion Inhibition in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 16. Dose-response transition from cell cycle arrest to apoptosis with selective degradation of Mdm2 and p21WAF1/CIP1 in response to the novel anticancer agent, aminoflavone (NSC 686,288) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Topoisomerase II Inhibition Assay Using 6-Aminoflavone
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 6-Aminoflavone as a potential inhibitor in Topoisomerase II (Topo II) activity assays. We delve into the mechanistic underpinnings of Topo II function and its inhibition by flavonoid compounds. Detailed, step-by-step protocols for the widely used DNA decatenation and relaxation assays are presented, offering practical, field-proven insights to ensure experimental robustness and reproducibility. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind the experimental design, empowering researchers to proficiently assess the inhibitory potential of this compound and its derivatives.
Introduction: Topoisomerase II as a Therapeutic Target
DNA Topoisomerase II is a ubiquitous and essential enzyme that modulates the topological state of DNA, playing a critical role in vital cellular processes such as DNA replication, transcription, and chromosome segregation.[1] The enzyme functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through the break, and then resealing the cleaved strands.[2][3][4] This intricate mechanism is ATP-dependent and is fundamental for resolving DNA tangles and supercoils.[2]
The indispensable nature of Topo II in proliferating cells, particularly cancer cells, has established it as a prominent target for anticancer drug development.[1] Topo II inhibitors are broadly classified into two categories: catalytic inhibitors, which interfere with the enzymatic cycle without trapping the enzyme on the DNA, and Topo II poisons.[1][5] The latter, which includes many successful chemotherapeutic agents like etoposide and doxorubicin, act by stabilizing the covalent intermediate of the reaction, known as the "cleavage complex," where the enzyme is covalently bound to the 5'-termini of the cleaved DNA.[2][6] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[3]
Flavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant attention for their diverse biological activities, including their potential as anticancer agents.[6] Several flavonoids have been identified as Topo II poisons, functioning by inhibiting the DNA re-ligation step.[6][7][8] this compound, a synthetic aminoflavonoid, and its derivatives have shown promise as anticancer agents with the ability to inhibit Topoisomerase II.[9] This application note will focus on the practical application of this compound in established in vitro assays to characterize its Topo II inhibitory activity.
Mechanism of Topoisomerase II Catalytic Cycle and Inhibition
Understanding the catalytic cycle of Topoisomerase II is crucial for interpreting inhibition data. The process can be visualized as a multi-step molecular machine.
Figure 1. Simplified workflow of the Topoisomerase II catalytic cycle and the mechanism of inhibition by Topo II poisons like this compound.
As depicted in Figure 1, Topo II poisons like this compound are thought to exert their effect by intercalating into the DNA at the site of cleavage or by binding to a pocket on the enzyme-DNA complex. This interaction stabilizes the cleavage complex, preventing the re-ligation of the G-segment, which leads to an accumulation of DNA double-strand breaks and subsequent cellular apoptosis.[2][6]
Preparing this compound for In Vitro Assays
Proper preparation of the test compound is critical for obtaining reliable and reproducible results.
3.1. Solubility and Stock Solution Preparation
This compound (MW: 237.25 g/mol ) is sparingly soluble in aqueous solutions but is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[10][11]
-
Recommended Solvent: 100% DMSO.
-
Stock Solution Concentration: A 10 mM stock solution is recommended. To prepare a 10 mM stock solution, dissolve 2.37 mg of this compound in 1 mL of 100% DMSO.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Important Considerations:
-
The final concentration of DMSO in the enzymatic reaction should be kept to a minimum (ideally ≤ 1%) to avoid solvent-induced inhibition of the enzyme.[12] Always include a vehicle control (DMSO without the compound) in your experiments to account for any solvent effects.
-
Before starting the inhibition assays, it is advisable to perform a serial dilution of the this compound stock solution in the reaction buffer to ensure its solubility at the final assay concentrations.
3.2. Determining the Working Concentration Range
While the IC50 value for this compound has not been extensively reported, a study on its N-benzyl derivative showed a Topo II inhibitory IC50 value of 12.11 µM.[9] Based on this and data from other flavonoids, a starting concentration range of 1 µM to 100 µM is recommended for initial screening.
| Compound | Reported IC50 (Topo II Inhibition) | Reference |
| N-benzyl derivative of this compound | 12.11 µM | [9] |
| Luteolin | 30-50 µM (partial inhibition) | [7] |
| Quercetin | 30-50 µM (stronger inhibition than luteolin) | [7] |
| Nevadensin | ≥ 250 µM | [13] |
Table 1. Reported IC50 values for various flavonoids against Topoisomerase II.
Experimental Protocols
Two primary in vitro assays are commonly used to assess the catalytic activity and inhibition of Topoisomerase II: the DNA decatenation assay and the DNA relaxation assay.
Protocol 1: Topoisomerase II DNA Decatenation Assay
This assay is highly specific for Topo II and measures the enzyme's ability to resolve catenated DNA networks, such as kinetoplast DNA (kDNA), into individual minicircles.[14] Inhibitors of Topo II will prevent this decatenation, resulting in the kDNA remaining in the well of the agarose gel.
Figure 2. Workflow for the Topoisomerase II DNA Decatenation Assay.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL albumin)
-
10 mM ATP solution
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Proteinase K (2 mg/mL)
-
1% Agarose gel in TAE buffer
-
Ethidium bromide solution (0.5 µg/mL)
-
Deionized water
Procedure:
-
Enzyme Titration (Recommended): Before testing inhibitors, determine the minimal amount of Topo IIα required to completely decatenate the kDNA under your experimental conditions. This is done by performing the assay with a serial dilution of the enzyme.
-
Reaction Setup: On ice, prepare a reaction mixture for the desired number of assays. For each 20 µL reaction, combine:
-
2 µL of 10x Topo II Assay Buffer
-
2 µL of 10 mM ATP
-
0.5 µL of kDNA (e.g., 200 ng)
-
Deionized water to a final volume of 17 µL.
-
-
Inhibitor Addition:
-
Add 1 µL of the desired concentration of this compound (diluted from the stock in reaction buffer or water) to the reaction tubes.
-
For the positive control (no inhibition), add 1 µL of deionized water.
-
For the vehicle control, add 1 µL of DMSO at the highest concentration used for the test compound.
-
-
Enzyme Addition: Add 2 µL of diluted Topo IIα (the pre-determined optimal amount) to each tube to initiate the reaction.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.[14]
-
Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS, followed by 2 µL of Proteinase K (50 µg/mL final concentration). Incubate at 37°C for another 15-30 minutes to digest the enzyme.[13]
-
Sample Loading: Add 4 µL of Stop Buffer/Loading Dye to each reaction.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at 5-10 V/cm until the dye front has migrated sufficiently.[7]
-
Visualization: Stain the gel with ethidium bromide solution for 20-30 minutes, followed by a brief destaining in water. Visualize the DNA bands under a UV transilluminator.[7]
Expected Results:
-
Negative Control (No Enzyme): A single band of high molecular weight kDNA in the loading well.
-
Positive Control (Enzyme, No Inhibitor): Decatenated minicircles (nicked-open circular and covalently closed circular) will migrate into the gel.
-
Inhibitor-Treated Samples: A dose-dependent decrease in the intensity of the decatenated minicircle bands and a corresponding increase in the amount of kDNA remaining in the well.
Protocol 2: Topoisomerase II DNA Relaxation Assay
This assay measures the ability of Topo II to relax supercoiled plasmid DNA. Inhibitors will prevent this relaxation, leaving the DNA in its supercoiled state, which migrates faster in an agarose gel than the relaxed form.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo II Assay Buffer
-
10 mM ATP solution
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
Stop Buffer/Loading Dye
-
Proteinase K (2 mg/mL)
-
1% Agarose gel in TAE buffer
-
Ethidium bromide solution (0.5 µg/mL)
-
Deionized water
Procedure:
-
Enzyme Titration: As with the decatenation assay, first determine the optimal amount of Topo IIα needed to fully relax the supercoiled plasmid DNA.
-
Reaction Setup: On ice, prepare a reaction mixture for each 20 µL reaction:
-
2 µL of 10x Topo II Assay Buffer
-
2 µL of 10 mM ATP
-
0.5 µL of supercoiled pBR322 DNA (e.g., 250 ng)
-
Deionized water to a final volume of 17 µL.
-
-
Inhibitor Addition: Add 1 µL of this compound dilutions or controls as described in the decatenation protocol.
-
Enzyme Addition: Initiate the reaction by adding 2 µL of diluted Topo IIα.
-
Incubation: Incubate at 37°C for 30 minutes.[15]
-
Reaction Termination: Stop the reaction and digest the protein as described in the decatenation protocol (addition of SDS and Proteinase K).
-
Sample Loading and Electrophoresis: Add loading dye and run the samples on a 1% agarose gel.
-
Visualization: Stain with ethidium bromide and visualize under UV light.
Expected Results:
-
Negative Control (No Enzyme): A fast-migrating band corresponding to supercoiled DNA.
-
Positive Control (Enzyme, No Inhibitor): A slower-migrating band (or series of bands) corresponding to relaxed DNA topoisomers.
-
Inhibitor-Treated Samples: A dose-dependent increase in the amount of supercoiled DNA and a decrease in the amount of relaxed DNA.
Data Analysis and Interpretation
The results of both assays are typically analyzed by quantifying the band intensities on the agarose gel using densitometry software (e.g., ImageJ). The percentage of inhibition can be calculated using the following formula:
% Inhibition = [1 - (Intensity of Product with Inhibitor / Intensity of Product without Inhibitor)] x 100
The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The protocols detailed in this application note provide a robust framework for evaluating the inhibitory effects of this compound on Topoisomerase II. By carefully following these procedures and including appropriate controls, researchers can obtain reliable and reproducible data to characterize the potential of this and other novel compounds as Topoisomerase II-targeting agents for therapeutic development. The mechanistic insights and practical guidance provided herein are intended to facilitate the successful implementation of these assays in a research setting.
References
- 1. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Control of topoisomerase II activity and chemotherapeutic inhibition by TCA cycle metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioflavonoids as Poisons of Human Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Flavonoids as DNA topoisomerase antagonists and poisons: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Benzylation of this compound by reductive amination and efficient access to some novel anticancer agents via topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. Topoisomerase poisoning by the flavonoid nevadensin triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inspiralis.com [inspiralis.com]
- 15. inspiralis.com [inspiralis.com]
Application Note: Quantifying Apoptosis Induction by 6-Aminoflavone Using Caspase Activity Assays
For: Researchers, scientists, and drug development professionals.
Introduction: 6-Aminoflavone and the Orchestration of Apoptosis
This compound (AF), a novel synthetic flavonoid, has emerged as a promising candidate in anticancer research.[1] Its cytotoxic effects against various cancer cell lines are primarily attributed to its ability to induce apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or malignant cells.[1][2] Apoptosis is executed by a family of cysteine-aspartic proteases known as caspases.[3] These enzymes exist as inactive zymogens and, upon activation, trigger a cascade of proteolytic events that dismantle the cell in a controlled manner, thereby avoiding an inflammatory response.[4][5]
The apoptotic signaling cascade is broadly divided into two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[6][7] The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of initiator caspase-8.[6] The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or oxidative stress, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of initiator caspase-9.[5][8] Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which are responsible for cleaving a broad spectrum of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[8][9]
Studies have indicated that this compound can induce apoptosis in breast cancer cells through the generation of reactive oxygen species (ROS) and subsequent oxidative DNA damage.[1] This mode of action suggests a significant involvement of the intrinsic apoptotic pathway. Therefore, measuring the activity of key caspases, namely caspase-3, -8, and -9, is a critical step in elucidating and confirming the pro-apoptotic mechanism of this compound.
This application note provides a detailed guide for researchers to quantify the activity of caspase-3, -8, and -9 in cell lysates following treatment with this compound. The protocols described herein utilize specific peptide substrates conjugated to a chromophore or fluorophore, enabling a quantitative and sensitive assessment of caspase activation.
Principle of Caspase Activity Assays
Caspase activity assays are based on the specific recognition and cleavage of a synthetic tetrapeptide substrate by the active caspase enzyme.[10] This substrate is labeled with a reporter molecule, either a chromophore like p-nitroaniline (pNA) or a fluorophore like 7-amino-4-trifluoromethylcoumarin (AFC) or 7-amino-4-methylcoumarin (AMC).[11][12][13] When the substrate is cleaved by the caspase, the reporter molecule is released and can be detected by measuring the absorbance (for pNA) or fluorescence (for AFC/AMC).[14][15] The amount of released reporter is directly proportional to the activity of the specific caspase in the sample.
The selectivity for different caspases is achieved by using tetrapeptide sequences that are preferentially recognized by each enzyme:
-
Caspase-3/7: The substrate typically contains the sequence Asp-Glu-Val-Asp (DEVD).[11][16]
-
Caspase-8: The preferred substrate sequence is Ile-Glu-Thr-Asp (IETD).[17][18]
-
Caspase-9: The substrate of choice contains the sequence Leu-Glu-His-Asp (LEHD).[13][19]
By measuring the activity of these specific caspases, researchers can gain insights into which apoptotic pathways are activated by this compound.
Visualizing the Apoptotic Pathway and Assay Workflow
To provide a clear conceptual framework, the following diagrams illustrate the key apoptotic pathways and the general workflow of a caspase activity assay.
Caption: Apoptotic signaling pathways activated by this compound.
Caption: General workflow for a caspase activity assay.
Detailed Experimental Protocols
A. Materials and Reagents
-
Cell line of interest (e.g., MCF-7, MDA-MB-468 breast cancer cells)
-
This compound (structure available in some research[1])
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Protein assay reagent (e.g., BCA Protein Assay Kit)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% Glycerol)
-
Caspase Substrates:
-
Caspase Inhibitors (for negative controls):
-
Caspase-3: Ac-DEVD-CHO
-
Caspase-8: Z-IETD-FMK
-
Caspase-9: Z-LEHD-FMK[24]
-
-
96-well microplates (clear for colorimetric, black for fluorometric assays)
-
Microplate reader (capable of measuring absorbance at 405 nm and/or fluorescence at the appropriate excitation/emission wavelengths)
B. Cell Culture and Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: Once cells have adhered (for adherent lines) or reached the desired density, treat them with various concentrations of this compound. Include a vehicle control (e.g., DMSO). A positive control for apoptosis induction (e.g., staurosporine) is also recommended.[14]
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) to allow for the induction of apoptosis.
C. Preparation of Cell Lysates
-
Harvest Cells:
-
Adherent cells: Aspirate the medium, wash once with ice-cold PBS, and then detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Suspension cells: Transfer the cell suspension directly to a conical tube.
-
-
Cell Pelleting: Centrifuge the cell suspension at approximately 600 x g for 5 minutes at 4°C.[14]
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again and carefully remove all of the supernatant.
-
Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer. A common recommendation is to use 50 µL of lysis buffer per 2-5 x 10^6 cells.[16][23]
-
Incubation: Incubate the lysate on ice for 10-20 minutes.[14]
-
Centrifugation: Centrifuge the lysate at 10,000-16,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[14]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic protein extract, to a new, pre-chilled microcentrifuge tube. This is your cell lysate.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay or a similar method that is compatible with the detergents in the lysis buffer.[25] This is crucial for normalizing the caspase activity.
D. Caspase Activity Assay Protocol (96-well plate format)
-
Prepare Reagents: Thaw all necessary reagents and keep them on ice. Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10-20 mM immediately before use.[12][23]
-
Normalize Lysates: Dilute the cell lysates with Cell Lysis Buffer to a final protein concentration of 1-4 mg/mL.[23]
-
Plate Setup: In a 96-well plate, add the following to each well:
-
Sample Wells: 50 µL of cell lysate (containing 50-200 µg of total protein).
-
Inhibitor Control Wells: 50 µL of cell lysate pre-incubated with the specific caspase inhibitor for 5-10 minutes at room temperature.
-
Blank Wells: 50 µL of Cell Lysis Buffer (for background subtraction).
-
-
Add Reaction Buffer: Add 50 µL of the freshly prepared 2X Reaction Buffer to each well.
-
Initiate Reaction: Add 5 µL of the appropriate 4 mM caspase substrate (final concentration 200 µM) to each well to start the reaction.[23]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[11][12]
-
Measurement:
Data Analysis and Interpretation
-
Background Subtraction: Subtract the absorbance/fluorescence value of the blank well from all other readings.
-
Calculate Fold-Increase: The activity of the caspase is typically expressed as the fold-increase in activity in the this compound-treated samples compared to the untreated (vehicle) control.
Fold Increase = (Reading of Treated Sample) / (Reading of Untreated Control)
-
Data Presentation: The results can be presented in a bar graph, plotting the fold-increase in caspase activity against the concentration of this compound or the treatment time.
Expected Results and Interpretation
| Treatment Group | Caspase-9 Activity (Intrinsic Pathway) | Caspase-8 Activity (Extrinsic Pathway) | Caspase-3/7 Activity (Executioner) | Interpretation |
| Vehicle Control | Baseline | Baseline | Baseline | No significant apoptosis. |
| This compound | Significant Increase | Minimal or no increase | Significant Increase | This compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway. |
| Positive Control (e.g., TRAIL) | Minimal or no increase | Significant Increase | Significant Increase | Confirms assay validity for the extrinsic pathway. |
| Positive Control (e.g., Staurosporine) | Significant Increase | Variable Increase | Significant Increase | Confirms assay validity for the intrinsic pathway. |
| This compound + Inhibitor | Activity reduced to baseline | Activity reduced to baseline | Activity reduced to baseline | Confirms the specificity of the assay. |
A significant, dose-dependent increase in caspase-9 and caspase-3 activity, with little to no increase in caspase-8 activity, would strongly support the hypothesis that this compound induces apoptosis via the intrinsic pathway.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background reading | Contamination of reagents. | Use fresh, sterile reagents. Ensure proper handling to avoid contamination. |
| Insufficient cell lysis. | Optimize lysis buffer composition and incubation time. Confirm lysis by microscopy. | |
| Low signal in treated samples | Insufficient treatment time or concentration. | Perform a time-course and dose-response experiment to optimize treatment conditions. |
| Low protein concentration in lysate. | Increase the number of cells used for lysate preparation or concentrate the lysate. | |
| Degraded substrate or DTT. | Use fresh substrate and add DTT to the reaction buffer immediately before use. Avoid repeated freeze-thaw cycles of reagents.[12] | |
| High variability between replicates | Inaccurate pipetting. | Use calibrated pipettes and ensure thorough mixing of reagents. |
| Uneven cell density or health. | Ensure a homogenous cell suspension and consistent cell health across all treatment groups. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for assessing the induction of apoptosis by this compound through the measurement of caspase-3, -8, and -9 activities. By following these detailed steps, researchers can reliably quantify caspase activation and elucidate the specific apoptotic pathways targeted by this promising anticancer compound. The inclusion of appropriate controls and a systematic approach to data analysis will ensure the generation of robust and reproducible results, contributing to a deeper understanding of the molecular mechanisms of this compound.
References
- 1. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of caspases in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. liu.diva-portal.org [liu.diva-portal.org]
- 5. Caspase - Wikipedia [en.wikipedia.org]
- 6. longdom.org [longdom.org]
- 7. mdpi.com [mdpi.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cephamls.com [cephamls.com]
- 16. mpbio.com [mpbio.com]
- 17. Caspase-8 Substrate IETD-AFC (CAS 211990-57-7) | Abcam [abcam.com]
- 18. bdbiosciences.com [bdbiosciences.com]
- 19. caymanchem.com [caymanchem.com]
- 20. apexbt.com [apexbt.com]
- 21. scbt.com [scbt.com]
- 22. Caspase-8 Substrate (Ac-IETD-AFC) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. rndsystems.com [rndsystems.com]
- 25. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the In Vitro Evaluation of 6-Aminoflavone's Metabolic Stability
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the landscape of modern drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, half-life, and in vivo clearance.[1][2] A compound with low metabolic stability may be rapidly cleared from the body, potentially failing to achieve therapeutic concentrations, whereas a highly stable compound might accumulate, leading to toxicity. Therefore, early in vitro assessment of metabolic stability is an indispensable tool for selecting and optimizing drug candidates with favorable pharmacokinetic properties.[3]
6-Aminoflavone, a flavonoid derivative, belongs to a class of compounds that have garnered significant interest for their potential therapeutic activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust in vitro methods to evaluate the metabolic stability of this compound. We will delve into the scientific rationale behind the experimental design, provide detailed, step-by-step protocols for both liver microsome and hepatocyte-based assays, and outline the analytical procedures for quantifying the parent compound and identifying potential metabolites.
Scientific Rationale and Mechanistic Insights
The liver is the primary organ responsible for drug metabolism, with the cytochrome P450 (CYP) superfamily of enzymes playing a central role in the Phase I metabolism of a vast array of xenobiotics.[4] For aminoflavones, studies have specifically implicated CYP1A1 and CYP1A2 in their metabolic activation.[5][6] This metabolism is often initiated through an aryl hydrocarbon receptor (AhR)-mediated pathway.[5] The primary metabolic transformations for flavonoids typically involve oxidation (hydroxylation), followed by Phase II conjugation reactions such as glucuronidation and sulfation, which increase water solubility and facilitate excretion.
Therefore, our in vitro evaluation strategy will focus on two key systems that recapitulate these hepatic processes:
-
Human Liver Microsomes (HLMs): These are subcellular fractions of the endoplasmic reticulum from hepatocytes and are rich in Phase I enzymes, particularly CYPs.[2] HLMs are a cost-effective and high-throughput model for assessing CYP-mediated metabolism.[1] The assay's validity is contingent on the presence of the essential cofactor, NADPH, which is required for CYP enzyme activity.[3]
-
Cryopreserved Human Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[1] Hepatocyte assays provide a more comprehensive picture of a compound's metabolic fate, including conjugation reactions, and are considered a gold standard for in vitro clearance predictions.
By employing these two systems, we can create a self-validating experimental design that provides a comprehensive profile of this compound's metabolic liabilities.
Experimental Workflow Overview
The overall workflow for assessing the metabolic stability of this compound is a multi-step process that begins with the incubation of the compound with the chosen in vitro system and culminates in the analytical determination of its disappearance over time.
Figure 1: General workflow for in vitro metabolic stability assessment.
Detailed Protocols
Part 1: Human Liver Microsome (HLM) Stability Assay
This protocol is designed to assess the Phase I metabolic stability of this compound.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (e.g., from a reputable commercial supplier)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., a structurally similar, stable compound not expected to be formed as a metabolite)
-
96-well plates
-
Incubator/shaker set to 37°C
Protocol:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Thaw the human liver microsomes on ice. Dilute with ice-cold potassium phosphate buffer to a final concentration of 1 mg/mL.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Phosphate Buffer (to make up the final volume)
-
This compound working solution (final concentration of 1 µM)
-
Human Liver Microsomes (final concentration of 0.5 mg/mL)
-
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
For the negative control, add buffer instead of the NADPH regenerating system.
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing 2 volumes of ice-cold acetonitrile with the internal standard. This will stop the enzymatic reaction and precipitate the proteins.
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Part 2: Cryopreserved Human Hepatocyte Stability Assay
This protocol provides a more comprehensive assessment of this compound's metabolism, including both Phase I and Phase II pathways.
Materials:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Plating and Incubation Medium (e.g., Williams' Medium E with supplements)
-
Collagen-coated 24- or 48-well plates
-
This compound
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) solution
-
Humidified CO₂ incubator (37°C, 5% CO₂)
Protocol:
-
Hepatocyte Plating:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability (should be >80%).
-
Seed the hepatocytes onto collagen-coated plates at an appropriate density (e.g., 0.5 x 10⁶ cells/mL).
-
Allow the cells to attach for 4-6 hours in a humidified CO₂ incubator.
-
-
Incubation:
-
Prepare a working solution of this compound in the incubation medium (final concentration of 1 µM).
-
Aspirate the plating medium from the attached hepatocytes and replace it with the medium containing this compound.
-
Return the plates to the incubator.
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), aspirate the medium from the wells.
-
Immediately add ice-cold acetonitrile with the internal standard to each well to lyse the cells and quench the metabolic activity.
-
-
Sample Processing:
-
Scrape the wells to ensure complete cell lysis.
-
Transfer the cell lysate to microcentrifuge tubes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analytical Methodology: LC-MS/MS Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices.
LC-MS/MS System:
-
A UHPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions (based on a validated method for a similar aminoflavone): [7]
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., Waters X-Terra™ MS C18, 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or a shallow gradient optimized for separation from matrix components |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM): The following MRM transitions are proposed for this compound and its potential hydroxylated metabolite. These should be optimized for the specific instrument used.
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Rationale for Product Ion |
| This compound | m/z 238.08 | m/z 121.03 | Fragmentation of the flavone core |
| Hydroxylated this compound | m/z 254.08 | m/z 137.03 | Fragmentation of the hydroxylated flavone core |
Note: The molecular weight of this compound (C₁₅H₁₁NO₂) is 237.26 g/mol . The precursor ion [M+H]⁺ is therefore approximately m/z 238.08. The product ion is based on the fragmentation of the flavone scaffold.
Figure 2: Proposed fragmentation pathway for this compound in positive ion mode.
Data Analysis and Interpretation
-
Quantification:
-
Generate a calibration curve using standards of this compound of known concentrations.
-
Determine the concentration of this compound remaining at each time point by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
-
Calculation of Metabolic Stability Parameters:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Half-life (t₁/₂): Calculated as 0.693 / k.[1]
-
Intrinsic Clearance (CLᵢₙₜ): This represents the maximal ability of the liver to metabolize a drug.
-
For microsomes: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (incubation volume / mg microsomal protein)
-
For hepatocytes: CLᵢₙₜ (µL/min/10⁶ cells) = (0.693 / t₁/₂) * (incubation volume / number of hepatocytes)[1]
-
-
Data Interpretation:
| Half-life (t₁/₂) | Metabolic Stability Classification |
| < 30 minutes | High Clearance |
| 30 - 60 minutes | Intermediate Clearance |
| > 60 minutes | Low Clearance |
A compound with a short half-life and high intrinsic clearance is considered to have low metabolic stability, suggesting it may be rapidly cleared in vivo. Conversely, a long half-life and low intrinsic clearance indicate high metabolic stability.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the inclusion of appropriate controls:
-
Negative Controls (No Cofactor): Incubations without NADPH in the microsomal assay or with heat-inactivated enzymes ensure that the disappearance of this compound is due to enzymatic metabolism and not chemical instability.
-
Positive Controls: Including compounds with known metabolic stability profiles (e.g., a high-clearance compound like verapamil and a low-clearance compound like imipramine) validates the metabolic competency of the in vitro system.
-
Internal Standard: The use of a stable, non-metabolized internal standard corrects for variations in sample processing and instrument response, ensuring the accuracy and precision of the analytical measurements.
By adhering to these principles, researchers can have high confidence in the generated data and its predictive value for in vivo pharmacokinetics.
Conclusion
The in vitro evaluation of metabolic stability is a cornerstone of modern drug discovery. The protocols and methodologies outlined in this document provide a robust framework for assessing the metabolic fate of this compound. By leveraging both human liver microsome and hepatocyte-based assays, coupled with sensitive and specific LC-MS/MS analysis, researchers can gain critical insights into the compound's pharmacokinetic properties. This information is invaluable for making informed decisions on the progression of this compound and other flavonoid-based compounds in the drug development pipeline.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. enamine.net [enamine.net]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Urinary Metabolite Profiling Reveals CYP1A2-mediated Metabolism of Aminoflavone (NSC 686288) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary metabolite profiling reveals CYP1A2-mediated metabolism of NSC686288 (aminoflavone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation and implementation of a liquid chromatography/tandem mass spectrometry assay to quantitate aminoflavone (NSC 686288) in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Predicting 6-Aminoflavone Binding to Target Proteins Using Molecular Docking
Abstract
6-Aminoflavone is a synthetic flavonoid derivative that has garnered significant interest for its potential therapeutic properties, particularly in oncology.[1][2][3] Understanding its mechanism of action requires identifying and characterizing its interactions with specific protein targets. Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target.[4][5] This application note provides a detailed, field-proven protocol for predicting the binding of this compound to protein targets using widely accessible and validated software. We will delve into the causality behind each step, from ligand and protein preparation to the execution of the docking simulation and the critical analysis of its results, providing researchers with a robust framework for structure-based drug discovery.
Introduction
The Therapeutic Potential of this compound
Flavonoids are a class of natural products known for their diverse biological activities. This compound, a synthetic derivative, has demonstrated notable anticancer properties. Research indicates its activity against various cancer cell lines, including breast and lung cancer.[1][2] The mechanisms are multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of key enzymes like topoisomerase II, and modulation of signaling pathways such as the aryl hydrocarbon receptor (AhR) pathway.[2][3][6] These findings underscore the importance of identifying the direct protein interactions that mediate this compound's pharmacological effects.
Overview of Molecular Docking in Drug Discovery
Molecular docking is a cornerstone of modern drug discovery, enabling the rapid and cost-effective screening of virtual compound libraries against a protein target of known 3D structure.[5][7][8] The process involves two main components: a search algorithm that generates a multitude of possible binding poses of the ligand within the protein's binding site, and a scoring function that estimates the binding affinity for each pose.[9] The output, typically a binding energy score (e.g., in kcal/mol), allows researchers to rank different ligands or binding poses, with more negative scores generally indicating stronger, more favorable interactions.[10][11][12]
Objectives
This guide will provide a comprehensive, step-by-step protocol to:
-
Prepare the this compound ligand and a selected protein target for docking.
-
Define the appropriate search space for the docking simulation.
-
Execute a molecular docking run using AutoDock Vina, a widely used and validated open-source docking engine.[9]
-
Analyze and visualize the docking results to derive meaningful insights into the binding mechanism.
Pre-Docking Strategy and Considerations
Identifying Potential Protein Targets
The success of a docking study hinges on selecting a relevant biological target. For this compound, literature suggests several potential targets:
-
Topoisomerase II: A key enzyme in DNA replication, which is a target for several anticancer drugs.[2]
-
Aryl Hydrocarbon Receptor (AhR): A ligand-activated transcription factor that can influence cancer cell proliferation.[6][13]
-
Oncogenic Tyrosine Kinases (e.g., EGFR, Bcr-Abl): These are crucial regulators of cell growth and are often dysregulated in cancer.[14]
-
Cytochrome P450 (CYP1A1/1A2): These enzymes can metabolize this compound, which is linked to its activation and cytotoxic effects.[3][15]
For this protocol, we will use a hypothetical example of docking this compound into a relevant human protein kinase to demonstrate the workflow.
Recommended Software
This protocol utilizes freely available and robust software, ensuring accessibility for academic and research professionals.
-
UCSF Chimera/ChimeraX: An extensible program for interactive visualization and analysis of molecular structures. It is invaluable for preparing both protein and ligand files.[16][17]
-
AutoDock Tools (MGLTools): Used for generating the necessary PDBQT input files for AutoDock Vina and for setting up the grid box.[18][19]
-
AutoDock Vina: The core docking engine known for its accuracy and speed.[20]
-
PyMOL or Discovery Studio Visualizer: Excellent for high-quality visualization and detailed analysis of docking results.[21][22][23]
The Molecular Docking Workflow: A Detailed Protocol
The entire workflow can be conceptualized as a multi-stage process, starting from raw structural data and culminating in actionable biological insights.
Caption: High-level workflow for molecular docking.
Protocol: Ligand Preparation (this compound)
Causality: The ligand's structure must be chemically correct and in a suitable 3D format with appropriate charges and rotatable bonds defined. This ensures the docking algorithm can accurately sample its conformational space.
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (e.g., in SDF format).
-
Energy Minimization: Use a program like UCSF Chimera or Avogadro to perform an energy minimization of the structure. This step relaxes the molecule into a low-energy conformation.
-
Add Hydrogens and Assign Charges:
-
Open the minimized ligand file in UCSF Chimera.
-
Use the AddH tool to add hydrogen atoms appropriate for a physiological pH (e.g., 7.4).
-
Use the Add Charge tool to assign Gasteiger partial charges. These charges are critical for calculating electrostatic interactions.
-
-
Save in PDBQT Format:
-
Use AutoDock Tools to process the charged ligand file.
-
Define the rotatable bonds. AutoDock Tools will typically do this automatically for common functional groups.
-
Save the final structure as ligand.pdbqt. The PDBQT format includes atomic coordinates, partial charges (Q), and atom types (T), which are required by Vina.[24]
-
Protocol: Target Protein Preparation
Causality: The raw crystal structure from the Protein Data Bank (PDB) is not immediately ready for docking. It contains non-essential molecules (like water) and lacks hydrogen atoms, which must be corrected for the force field calculations to be accurate.[25][26]
-
Fetch Protein Structure: Download the desired target protein's crystal structure from the RCSB PDB database (e.g., PDB ID: 1HSG for HIV-1 Protease as a general example).
-
Clean the PDB File:
-
Open the PDB file in UCSF Chimera or Discovery Studio.[27]
-
Delete Water Molecules: Water molecules in the binding site can interfere with ligand docking. They are typically removed unless a specific water molecule is known to be critical for binding (a bridging water).
-
Remove Co-crystallized Ligands and Ions: Remove any existing ligands, cofactors, or ions from the binding site to make it available for this compound.
-
Select a Single Chain: If the biological unit is a monomer but the PDB file contains a dimer or multimer, delete the extraneous chains.[25]
-
-
Prepare the Receptor:
-
In AutoDock Tools, open the cleaned PDB file.[26]
-
Go to Edit -> Hydrogens -> Add. Choose to add Polar Hydrogens only . This is a standard convention that balances accuracy and computational cost.
-
Go to Edit -> Charges -> Add Kollman Charges. These are united-atom charges commonly used for proteins in the AutoDock suite.[28]
-
-
Save as PDBQT: Save the prepared protein as protein.pdbqt.
Protocol: Defining the Search Space (Grid Box)
Causality: The docking algorithm must be told where to search for a binding site. A well-defined grid box focuses the computational effort on the region of interest, increasing efficiency and accuracy. An overly large box can waste resources, while a box that is too small might miss the true binding pose.
-
Identify the Binding Site: If the PDB structure contained a co-crystallized ligand, its location is the ideal center for the grid box. If not, bioinformatics tools like CASTp can predict binding pockets.[27] For a blind docking approach, the grid box should encompass the entire protein.
-
Set Grid Box in AutoDock Tools:
-
Load the protein.pdbqt and ligand.pdbqt into AutoDock Tools.
-
Go to Grid -> Grid Box....
-
A box will appear in the viewing window. Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) until the box fully encloses the binding site with a buffer of about 4-5 Å on all sides.
-
Record the center and size values. These will be needed for the configuration file.[18]
-
Protocol: Running the AutoDock Vina Simulation
Causality: This is the core computational step where the Vina algorithm explores the ligand's rotational and translational freedom within the defined grid box, scoring each generated pose.
-
Create a Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and what parameters to use.[24]
Note on exhaustiveness: This parameter controls the thoroughness of the search. Higher values increase the chance of finding the best pose but also increase computation time. A value of 8-16 is often a good starting point.[20]
-
Execute Vina: Open a command-line terminal, navigate to the directory containing your files, and run the following command:
Analysis and Interpretation of Docking Results
A successful docking run is followed by rigorous analysis to extract scientifically valid conclusions. Simply taking the top score is insufficient; a combination of quantitative and qualitative assessment is required. [10][29]
Caption: Workflow for the analysis of molecular docking results.
Understanding the Output: Poses and Scores
The results.log file will present a table of the top binding modes (typically 9-10).
-
Binding Affinity (ΔG): This is the primary quantitative metric, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity. [10]* RMSD (Root Mean Square Deviation): This value compares the atomic coordinates of a given pose to the best pose (the one with the lowest energy). A low RMSD (< 2.0 Å) from the best pose indicates it is part of the same binding cluster, while a high RMSD suggests a distinctly different binding mode. [10][11]
Protocol: Visualizing Protein-Ligand Interactions
Causality: Visual inspection is non-negotiable. It validates whether the predicted binding pose is chemically sensible and helps identify the specific amino acid residues responsible for the interaction. [10][29]A high score is meaningless if the ligand is in a sterically hindered or solvent-exposed position with few interactions.
-
Load Structures: Open your visualization software (e.g., UCSF Chimera or PyMOL) and load the protein.pdbqt and the all_results.pdbqt output file.
-
Focus on the Best Pose: Select and display only the top-ranked pose (Mode 1) from the results file.
-
Identify Interacting Residues: Select residues within a 4-5 Å radius of the ligand. These are the amino acids in the binding pocket.
-
Find Key Interactions:
-
Use built-in tools like Chimera's "Find H-Bond" or PyMOL's "find polar contacts" to identify hydrogen bonds between this compound and the protein residues. [16][22] * Visually inspect for other non-covalent interactions, such as:
-
Hydrophobic interactions: Proximity of non-polar parts of the ligand (like the flavone rings) to non-polar residues (e.g., Val, Leu, Ile).
-
Pi-Pi Stacking: Face-to-face or edge-to-face arrangement of the aromatic rings of this compound with aromatic residues (e.g., Phe, Tyr, Trp).
-
-
Data Presentation
Summarize the findings for the top poses in a clear, tabular format.
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues | Hydrogen Bonds (Number) |
| 1 | -9.2 | 0.000 | Tyr123, Asp184, Lys55 | 3 |
| 2 | -8.9 | 1.562 | Tyr123, Asp184, Phe180 | 2 |
| 3 | -8.5 | 4.871 | Gln78, Ser150, Leu25 | 2 |
This table contains example data for illustrative purposes.
Conclusion
Molecular docking provides a robust and insightful method for generating hypotheses about how this compound may interact with its protein targets. This protocol outlines a complete workflow using standard, validated tools, emphasizing the rationale behind each critical step. The results from such a study, including binding affinity scores and a detailed map of intermolecular interactions, can effectively guide further experimental validation, such as site-directed mutagenesis and in vitro binding assays, thereby accelerating the drug development process.
References
- 1. mdpi.com [mdpi.com]
- 2. N-Benzylation of this compound by reductive amination and efficient access to some novel anticancer agents via topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. DockBench: An Integrated Informatic Platform Bridging the Gap between the Robust Validation of Docking Protocols and Virtual Screening Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and antitumor activities of some new N1-(flavon-6-yl)amidrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of the antitumor agent aminoflavone (NSC 686288) is mediated by induction of tumor cell cytochrome P450 1A1/1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Visualizing Docking using UCSF Chimera - English | spoken-tutorial.org [spoken-tutorial.org]
- 17. insilicodesign.com [insilicodesign.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 21. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medium.com [medium.com]
- 23. m.youtube.com [m.youtube.com]
- 24. eagonlab.github.io [eagonlab.github.io]
- 25. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 26. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 27. youtube.com [youtube.com]
- 28. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 6-Aminoflavone for In Vitro Assays
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of 6-Aminoflavone in in vitro experiments. We will delve into the physicochemical reasons for its poor solubility and present a series of validated, step-by-step strategies to overcome this common experimental hurdle.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is this compound so difficult to dissolve in my aqueous assay buffer?
A1: The poor aqueous solubility of this compound is a direct consequence of its molecular structure. Like many flavonoids, it is a predominantly hydrophobic molecule.[1] Its core is a rigid, three-ring system (a chromen-4-one with a phenyl substituent) that is largely nonpolar. While the presence of an amino group (-NH2) at the 6-position adds some polarity, this is insufficient to overcome the hydrophobic nature of the large aromatic backbone.
Key factors contributing to its low aqueous solubility include:
-
High Lipophilicity (Hydrophobicity): The molecule's structure results in a high octanol-water partition coefficient (LogP), indicating a strong preference for nonpolar (lipid-like) environments over polar (water-based) ones. The predicted pKa of the amino group is approximately 3.26, meaning it is not significantly ionized at neutral physiological pH.[2][3]
-
Crystal Lattice Energy: In its solid form, the planar this compound molecules can stack tightly together, held by strong intermolecular forces. A significant amount of energy is required to break down this crystal lattice and allow individual molecules to be solvated by water, further limiting its solubility.
Q2: I'm using DMSO to make a stock solution, but the compound precipitates immediately when I add it to my cell culture media. What is happening and how can I fix it?
A2: This common issue is known as "compound crash-out." It occurs when a compound that is soluble in a strong organic solvent like dimethyl sulfoxide (DMSO) is introduced into a largely aqueous environment where its solubility is much lower.
The Underlying Problem: You create a concentrated stock of this compound in 100% DMSO, where it dissolves readily. When you add a small aliquot of this stock to your aqueous buffer or media, the final DMSO concentration drops dramatically (typically to <0.5% for cell-based assays).[4] The solvent environment is no longer DMSO-dominant but is now almost entirely aqueous. This new environment cannot support the high concentration of the hydrophobic compound, causing it to rapidly fall out of solution and form a precipitate.[5]
Troubleshooting Workflow for Precipitation Issues
References
- 1. Item - Using Natural Deep Eutectic Solvents (NADES) to Assess Minimal Inhibitory Concentration (MIC) Values and Time-Kill Curves for Flavone - Carnegie Mellon University - Figshare [kilthub.cmu.edu]
- 2. This compound 97 CAS#: 4613-53-0 [m.chemicalbook.com]
- 3. 4613-53-0 CAS MSDS (this compound 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. enamine.net [enamine.net]
Technical Support Center: Troubleshooting Low Yield in Microwave-Assisted Synthesis of 6-Aminoflavone
Welcome to the technical support center for the microwave-assisted synthesis of 6-aminoflavone. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their reaction yields and overcome common challenges associated with this specific synthesis. As your dedicated application scientist, I will walk you through a logical, cause-and-effect-based troubleshooting process, grounded in established chemical principles and field-proven insights. Our goal is to move beyond simple procedural steps and empower you with the understanding needed to master this synthesis.
Understanding the Reaction: The Algar-Flynn-Oyamada (AFO) Pathway
The microwave-assisted synthesis of this compound typically proceeds via an oxidative cyclization of a corresponding 2'-hydroxychalcone, a variant of the Algar-Flynn-Oyamada (AFO) reaction.[1][2] In this one-pot process, a 2'-hydroxychalcone bearing an amino group is treated with an oxidizing agent, such as hydrogen peroxide, in a basic medium.[3][4] Microwave irradiation dramatically accelerates this transformation, reducing reaction times from hours to mere minutes.[5][6]
The generally accepted mechanism involves the formation of a dihydroflavonol intermediate, which is then oxidized to the final flavonol product.[7]
Caption: General pathway for the AFO synthesis of this compound.
Core Troubleshooting Guide (Q&A)
This section is structured to address the most common issues leading to low yields. We will start with the simplest checks and progress to more complex optimizations.
Part 1: Initial Checks & Reaction Setup
Q1: My yield is unexpectedly low or zero. What are the first things I should verify?
A1: Before delving into complex parameter optimization, always start with the fundamentals. Inconsistent results often stem from issues with reagents or the physical setup.
-
Reagent Purity and Stability:
-
Starting Chalcone: Is your 2'-hydroxychalcone precursor pure? Impurities can interfere with the cyclization. Confirm its identity and purity via NMR or LC-MS.
-
Hydrogen Peroxide (H₂O₂): H₂O₂ solutions degrade over time. Use a fresh, properly stored bottle. An old solution will have a lower concentration, leading to incomplete oxidation.
-
Base (e.g., KOH, NaOH): Ensure your base is not old or contaminated. Carbonates can form on the surface of alkali metal hydroxides upon exposure to air, reducing their effectiveness.
-
Solvent Quality: Use dry, high-purity solvents. The presence of water (beyond what's in the aqueous reagents) can sometimes alter the dielectric properties of the medium and affect heating efficiency.[8]
-
-
Microwave Vial and Stirring:
-
Proper Sealing: Ensure the microwave vial is correctly capped and sealed. A poor seal can lead to the loss of volatile solvent at elevated temperatures and pressures, changing reactant concentrations and potentially aborting the reaction.
-
Stir Bar Function: Is the stir bar actively spinning? Efficient stirring is crucial for homogenous heating and mixing of reagents, preventing localized overheating or "hot spots" that can lead to decomposition.
-
Q2: I'm not sure which microwave parameters (Temperature, Time, Power) to start with. How do I choose and optimize them?
A2: Optimizing microwave parameters is a systematic process. The key is to change only one variable at a time to understand its specific effect.[9] Temperature is often the most critical parameter.
-
Set a Temperature Target: Start with a temperature slightly above that used in a conventional heating method, if available. A common starting point for many organic reactions is between 120-160 °C.[10]
-
Set a Fixed Time and Power: Begin with a reaction time of 5-10 minutes, which is typical for many microwave syntheses.[11] Use a moderate power setting (e.g., 50-100 W) that allows the reactor to reach and maintain the target temperature smoothly.
-
Optimize Temperature: Run a series of experiments, increasing the temperature in 15-20 °C increments (e.g., 120 °C, 140 °C, 160 °C). Analyze the yield for each run. You should see an increase in yield with temperature, up to a point where product or reactant degradation may occur.[10]
-
Optimize Time: Once an optimal temperature is found, fix it and vary the reaction time (e.g., 3 min, 5 min, 10 min, 15 min). The goal is to find the shortest time that gives the maximum yield. Extending the time unnecessarily can lead to byproduct formation.[11]
-
Power Considerations: Power is the energy input. While modern reactors often automate power to maintain temperature, be aware that very high power can cause rapid initial heating that might degrade sensitive reagents. If you suspect this, you can manually limit the maximum power.
| Parameter | Starting Point | Optimization Strategy | Potential Issues of Excess |
| Temperature | 120-140 °C | Increase in 15-20 °C increments | Degradation of starting material or product; charring. |
| Time | 5-10 minutes | Vary in 2-5 minute increments | Formation of decomposition byproducts; reduced yield. |
| Power | 50-100 W (or auto) | Adjust if heating is too rapid or slow | Can cause thermal runaway and decomposition if not controlled. |
Table 1: Microwave Parameter Optimization Strategy.
Part 2: Reaction Monitoring & Byproduct Analysis
Q3: The reaction seems to stop before all the starting material is consumed. How can I drive it to completion?
A3: Incomplete conversion is a classic yield-limiting problem. If you've already performed initial parameter optimization, consider these chemical factors:
-
Increase Reagent Concentration:
-
Oxidant/Base: The stoichiometry of the AFO reaction is critical. Try increasing the equivalents of hydrogen peroxide or the base. A slight excess (e.g., 1.5-2.0 equivalents of H₂O₂) might be necessary to ensure the complete oxidation of the dihydroflavonol intermediate.
-
-
Change the Solvent: The solvent's ability to absorb microwave energy (its dielectric properties) is crucial for efficient heating.[12]
-
Polar Aprotic Solvents: Solvents like DMSO and DMF are excellent microwave absorbers and can reach high temperatures, often accelerating reactions. A switch from a less polar solvent like ethanol might provide the necessary kinetic boost.
-
Ionic Liquids: These are excellent microwave absorbers and can be effective, though they require specific workup procedures.[11]
-
-
Increase the Temperature: As per Arrhenius's law, a 10 °C increase in temperature can roughly double the reaction rate.[12] If your starting material and product are thermally stable, cautiously increasing the reaction temperature is one of the most effective ways to push the reaction to completion.[11]
Q4: My TLC/LC-MS analysis shows multiple spots/peaks besides my product. What are these byproducts and how can I avoid them?
A4: The AFO reaction is known to sometimes produce side products, especially under harsh conditions. Identifying these can provide clues for optimization.
-
Common Byproducts:
-
Aurones: These are structural isomers of flavones and are a common byproduct of the AFO reaction, particularly if the reaction conditions are not optimal.[1][2]
-
Unreacted Chalcone: Indicates incomplete reaction (see Q3).
-
Degradation Products: Often appear as a baseline smear on TLC or a series of small, unidentified peaks in LC-MS. This is typically caused by excessive temperature or reaction time. The amino group on the flavone can be susceptible to oxidation or degradation.
-
-
Minimization Strategies:
-
Lower the Temperature: If you see significant degradation, reduce the reaction temperature. It's better to have a slightly longer reaction time at a lower temperature than a fast reaction that destroys your product.[11]
-
Shorten Reaction Time: Product itself can be unstable under prolonged microwave irradiation at high temperatures. Run a time-course study to find the point of maximum product formation before degradation becomes significant.
-
Control Basicity: The reaction is base-catalyzed, but excessive basicity can sometimes promote side reactions. If you suspect this, you can try slightly reducing the equivalents of base used.
-
Caption: A logical workflow for troubleshooting low yield issues.
Part 3: Workup and Purification
Q5: My crude yield seems high, but I lose most of my product during purification. What's happening?
A5: Significant product loss during workup and purification is a common and frustrating issue. The properties of this compound require careful handling.
-
Extraction Issues:
-
pH Adjustment: this compound has a basic amino group. During an acidic workup, it will be protonated to form a water-soluble salt. Ensure you adjust the pH of the aqueous layer to be basic (pH > 8-9) before extracting with an organic solvent like ethyl acetate or dichloromethane. Failure to do so will leave your product in the aqueous layer.
-
Emulsion Formation: Amines can sometimes act as surfactants, leading to emulsions during extraction. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
-
-
Purification Challenges:
-
Silica Gel Column Chromatography: While effective, aminoflavones can sometimes streak or irreversibly bind to acidic silica gel.
-
Deactivate Silica: Try pre-treating your silica gel with a solvent system containing a small amount of a basic modifier, like triethylamine (~0.5-1%), to neutralize acidic sites and improve recovery.
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or reversed-phase (C18) chromatography if your product is particularly sensitive to silica.[13]
-
-
Recrystallization: This can be an excellent alternative to chromatography for purification, often resulting in higher recovery of pure material. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find conditions that yield high-quality crystals.
-
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol provides a robust starting point for your experiments.
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 6'-amino-2'-hydroxychalcone (1.0 mmol).
-
Solvent and Reagents: Add ethanol (3 mL), followed by aqueous potassium hydroxide (e.g., 2.0 mmol in 1 mL of water).
-
Oxidant Addition: While stirring, add hydrogen peroxide (30% w/w, 2.0 mmol) dropwise.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature of 130 °C for 8 minutes. Maintain constant stirring.
-
Workup:
-
After cooling, pour the reaction mixture into a beaker containing ice water (20 mL).
-
Acidify the mixture with dilute HCl to pH ~2 to neutralize excess base, then make it basic with aqueous ammonia or NaHCO₃ to pH ~9 to precipitate the product and ensure the amino group is deprotonated.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: TLC Analysis for Reaction Monitoring
-
Sample Preparation: After the reaction is complete (and cooled), take a small aliquot of the reaction mixture with a capillary tube. Dissolve it in a small amount of ethyl acetate or acetone.
-
Spotting: Spot the crude mixture alongside a spot of your starting chalcone on a silica gel TLC plate.
-
Elution: Develop the plate using a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).
-
Visualization: Visualize the spots under UV light (254 nm and/or 365 nm). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progress.
References
- 1. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave Assisted One Pot Synthesis of Tetrazole Based 3-hydroxy-4H-chromen-4-ones by Modified Algar-Flynn-Oyamada Reaction and their Antimicrobial Activity [scielo.org.mx]
- 4. Algar-Flynn-Oyamada Reaction (Chapter 1) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. Getting Started with Microwave Synthesis [cem.com]
- 10. youtube.com [youtube.com]
- 11. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 12. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 13. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent precipitation of 6-Aminoflavone in cell culture media
Welcome to the technical support guide for 6-Aminoflavone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in cell culture applications. As a hydrophobic molecule, this compound frequently presents solubility issues in aqueous-based cell culture media, leading to precipitation and impacting experimental reproducibility and accuracy. This guide provides in-depth troubleshooting, detailed protocols, and the scientific rationale behind our recommendations to ensure the successful use of this compound in your research.
FAQs: Understanding and Preventing this compound Precipitation
Here we address the most frequently asked questions regarding the handling of this compound in cell culture.
Question 1: Why is my this compound precipitating in the cell culture medium?
Answer: The precipitation of this compound is primarily due to its low aqueous solubility. Like many flavonoids, this compound is a hydrophobic molecule, meaning it does not readily dissolve in water-based solutions like cell culture media. Several factors contribute to this phenomenon:
-
Intrinsic Molecular Properties: The chemical structure of this compound, with its multiple aromatic rings, confers a high degree of lipophilicity (a tendency to dissolve in fats, oils, and non-polar solvents) and low water solubility.
-
High Final Concentration: Attempting to achieve a high final concentration of this compound in the medium often exceeds its solubility limit, leading to the formation of visible precipitates.
-
Solvent Shock: When a concentrated stock solution of this compound (typically in a solvent like DMSO) is rapidly diluted into the aqueous cell culture medium, the compound can "crash out" of the solution as it is no longer soluble in the predominantly aqueous environment.
-
Media Composition and pH: The pH of the cell culture medium can influence the ionization state of this compound. For many flavonoids, the deprotonated or ionized form is more soluble in aqueous solutions.[1] Standard cell culture media are typically buffered around a physiological pH of 7.2-7.4, which may not be optimal for this compound solubility.
-
Interactions with Media Components: Components within the media, such as salts and proteins, can interact with this compound and affect its solubility.
Question 2: What is the recommended solvent for making a stock solution of this compound?
Answer: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing high-concentration stock solutions of this compound and other hydrophobic compounds for cell culture applications. It is a powerful aprotic solvent that can dissolve a wide range of non-polar compounds.
When preparing your stock solution, aim for a high concentration (e.g., 10-50 mM) to minimize the final volume of DMSO added to your cell culture.
Question 3: What is the maximum permissible concentration of DMSO in my cell culture?
Answer: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. While tolerance can be cell line-dependent, a general guideline is to not exceed a final DMSO concentration of 0.5% (v/v) .[2][3][4] For sensitive cell lines or long-term experiments, it is highly recommended to keep the final DMSO concentration at or below 0.1% (v/v) .[2][5]
It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups, but without the this compound. This allows you to distinguish the effects of the compound from any potential effects of the solvent.
| Final DMSO Concentration | General Recommendation |
| ≤ 0.1% | Highly Recommended: Minimal to no cytotoxicity for most cell lines. |
| 0.1% - 0.5% | Acceptable for Many Cell Lines: May be tolerated, but a vehicle control is essential. |
| > 0.5% | Not Recommended: Increased risk of cytotoxicity and off-target effects.[6] |
Question 4: Can I use other solvents besides DMSO?
Answer: While DMSO is the most common choice, other organic solvents like ethanol or dimethylformamide (DMF) can also be used to dissolve this compound. However, the cytotoxicity of these solvents must also be carefully evaluated for your specific cell line. In general, DMSO is often the least toxic of the common organic solvents at low concentrations.
Troubleshooting Guide: Step-by-Step Solutions to Precipitation
This section provides a structured approach to troubleshooting and resolving this compound precipitation issues during your experiments.
Issue 1: Precipitate forms immediately upon adding the this compound stock solution to the medium.
This is a classic example of "solvent shock" where the compound rapidly precipitates upon dilution into the aqueous medium.
Root Cause Analysis and Solution Workflow
Caption: Workflow to address immediate precipitation.
Detailed Protocols for Issue 1
-
Protocol 1: Serial Dilution in Media
-
Prepare your working solution of this compound by performing a serial dilution of your high-concentration stock directly in pre-warmed (37°C) cell culture medium.
-
For each dilution step, add a small volume of the higher concentration solution to the medium and mix thoroughly before proceeding to the next dilution. This gradual reduction in solvent concentration can help prevent precipitation.
-
-
Protocol 2: Improved Mixing Technique
-
Warm the required volume of cell culture medium to 37°C in a sterile conical tube.
-
While gently vortexing or swirling the medium, slowly add the required volume of your this compound stock solution drop-by-drop.
-
Ensure the pipette tip is submerged below the surface of the medium to facilitate rapid dispersion.
-
Issue 2: The final working solution is clear initially but becomes cloudy or forms a precipitate over time in the incubator.
This suggests that while the compound may initially be in a supersaturated state, it is not stable in the medium under incubation conditions (37°C, CO2).
Root Cause Analysis and Solution Workflow
Caption: Workflow to address delayed precipitation.
Advanced Solubilization Strategies
If reducing the final concentration is not feasible for your experimental design, consider the following advanced strategies:
1. Leveraging Serum Albumin
Flavonoids are known to bind to albumin, the most abundant protein in serum.[7][8][9] This binding can significantly increase their apparent solubility in cell culture media containing Fetal Bovine Serum (FBS).
-
For Serum-Containing Media: Ensure your medium is supplemented with a sufficient concentration of FBS (typically 5-10%). The albumin in the serum will act as a natural carrier for this compound.
-
For Serum-Free Media: If your experiment requires serum-free conditions, you can supplement your medium with purified Bovine Serum Albumin (BSA).[10][11]
-
Protocol: BSA Supplementation
-
Prepare a sterile, concentrated stock solution of fatty-acid-free BSA (e.g., 100 mg/mL in PBS).
-
Before adding the this compound stock, supplement your serum-free medium with BSA to a final concentration of 1-4 mg/mL.
-
Gently mix and allow the BSA to fully dissolve.
-
Proceed to add the this compound stock solution using the improved mixing technique described above.
-
-
2. Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is water-soluble.[12][13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly methylated-β-cyclodextrin (RAMEB) are commonly used for this purpose in cell culture.[16][17]
-
Protocol: Cyclodextrin-Mediated Solubilization
-
Prepare a stock solution of HP-β-CD (e.g., 20% w/v in water or PBS) and sterilize by filtration.
-
In a sterile tube, first add the required volume of cell culture medium.
-
Add the HP-β-CD stock solution to the medium to achieve a final concentration that is empirically determined (start with a range of 0.1% to 1% w/v).
-
Mix well.
-
Finally, add the this compound stock solution to the medium containing the cyclodextrin.
-
3. pH Modification (Advanced Users)
Altering the pH of the medium can increase the solubility of some flavonoids by promoting their deprotonation to a more soluble anionic form.[1][18] However, this must be approached with extreme caution, as even minor deviations from the optimal physiological pH can induce significant stress on cells.
-
Considerations:
-
This method is only recommended for short-term experiments.
-
The optimal pH for this compound solubility would need to be determined empirically.
-
It is critical to measure the final pH of the medium after any adjustments and before adding it to the cells.
-
HEPES buffer can be used in addition to the standard sodium bicarbonate buffering system to provide more stable buffering capacity outside of a CO2 incubator.[19]
-
Summary of Recommendations
| Strategy | Mechanism of Action | Best For | Key Considerations |
| Optimize Dilution | Minimizes "solvent shock" by gradually introducing the compound to the aqueous environment. | All applications; the first line of defense against precipitation. | Pre-warm media to 37°C; use vigorous mixing during addition. |
| Reduce Final Conc. | Works below the compound's thermodynamic solubility limit. | When high concentrations are not essential for the desired biological effect. | May limit the achievable dose-response range. |
| Use Serum/BSA | Albumin binds to the hydrophobic compound, acting as a natural carrier.[7][20][21] | Serum-containing cultures or as a supplement in serum-free media. | If using serum-free media, supplement with purified, sterile BSA. Fatty-acid-free BSA is recommended. |
| Use Cyclodextrins | Encapsulates the hydrophobic compound within its core, presenting a soluble exterior.[15][17] | Serum-free applications or when very high concentrations are required. | The concentration of cyclodextrin needs to be optimized; test for cytotoxicity of the cyclodextrin itself. |
| Adjust pH (Advanced) | Increases the proportion of the more soluble, ionized form of the compound.[22][23] | Short-term experiments where cell viability is carefully monitored. | High risk of altering cell physiology; requires precise pH monitoring and control. Not for routine use. |
By systematically applying these troubleshooting strategies, researchers can overcome the challenges associated with this compound precipitation, leading to more reliable and reproducible results in their cell culture experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. Flavonoid binding to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flavonoid-serum albumin complexation: determination of binding constants and binding sites by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bovine serum albumin (BSA),an ideal drug carrier material [yacooscience.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. gala.gre.ac.uk [gala.gre.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. gpsrjournal.com [gpsrjournal.com]
- 15. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell Culture Media Supplements | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. The interaction and binding of flavonoids to human serum albumin modify its conformation, stability and resistance against aggregation and oxidative injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Albumin-Encapsulated Liposomes: A Novel Drug Delivery Carrier With Hydrophobic Drugs Encapsulated in the Inner Aqueous Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ibisscientific.com [ibisscientific.com]
- 23. Effect of alkaline extraction pH on structure properties, solubility, and beany flavor of yellow pea protein isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Inconsistent Results in 6-Aminoflavone Cytotoxicity Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-aminoflavone. This guide is designed to provide in-depth troubleshooting for common issues encountered during in vitro cytotoxicity assays, ensuring the generation of robust and reproducible data.
Introduction to this compound and its Cytotoxic Mechanism
This compound is a synthetic flavonoid derivative that has garnered interest for its potent antiproliferative activities against a variety of cancer cell lines.[1][2] Its mechanism of action is notably complex and cell-type dependent, primarily involving metabolic activation. In sensitive cancer cells, this compound binds to the Aryl Hydrocarbon Receptor (AhR), leading to the induction of cytochrome P450 enzymes CYP1A1 and CYP1A2.[3][4] These enzymes metabolize this compound into reactive species that generate reactive oxygen species (ROS), leading to oxidative DNA damage, cell cycle arrest, and ultimately, apoptosis.[4][5]
This intricate mechanism, while promising for targeted cancer therapy, introduces several variables that can contribute to inconsistent results in standard cytotoxicity assays. This guide will address these challenges in a comprehensive question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant variability in my IC50 values for this compound between experiments?
Inconsistent IC50 values are a common challenge and can arise from a combination of biological and technical factors.[6][7] Key areas to investigate include:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.[8][9]
-
Cell Seeding Density: Variations in the initial number of cells plated can significantly alter the apparent cytotoxicity of a compound.[8][10]
-
Compound Stability and Solubilization: Confirm the integrity of your this compound stock and ensure it is fully solubilized before each experiment.
-
Serum Concentration: Serum proteins can bind to small molecules, reducing their bioavailable concentration.[11][12]
Q2: My MTT/XTT assay results are not correlating with other cytotoxicity assays like LDH release.
This discrepancy often points to an interference of this compound or its metabolites with the assay chemistry itself.[13]
-
Metabolic-Based Assays (MTT, XTT): These assays measure cellular metabolic activity, which may not always directly correlate with cell death.[13][14] Compounds can interfere with mitochondrial function, leading to a decrease in formazan production without causing cell lysis.
-
Membrane Integrity Assays (LDH): These assays measure the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[15][16] It's possible for a compound to be cytostatic (inhibit proliferation) without being immediately cytotoxic (causing cell death).
Q3: I'm observing an increase in absorbance at higher concentrations of this compound in my MTT assay.
This counterintuitive result can be caused by several factors:
-
Compound Interference: this compound, like some other polyphenolic compounds, may directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal.[17][18]
-
Cellular Stress Response: At certain concentrations, the compound might induce a cellular stress response that temporarily increases metabolic activity.[18]
In-Depth Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
Inconsistent IC50 values are a frequent source of frustration. The following guide provides a systematic approach to identifying and resolving the root cause.
Possible Cause 1: Variability in Cell Culture Conditions
Explanation: The physiological state of your cells is a critical determinant of their response to a cytotoxic agent. Factors such as passage number, confluency, and media composition can all influence experimental outcomes.[8][19]
Troubleshooting Steps:
-
Standardize Cell Passage Number: Establish a strict range for cell passage numbers used in your assays. High passage numbers can lead to phenotypic and genotypic drift.[8]
-
Ensure Logarithmic Growth: Always seed cells for an experiment when they are in the logarithmic (exponential) growth phase to ensure consistent metabolic activity.[9]
-
Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your chosen cell line and assay duration. The goal is to ensure that even in the untreated control wells, the cells do not become over-confluent by the end of the assay.[8]
-
Maintain Consistent Media and Supplements: Use the same lot of media, serum, and other supplements for a set of experiments to minimize variability.[8]
Possible Cause 2: Compound Handling and Stability
Explanation: The preparation and handling of this compound can significantly impact its effective concentration.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: If possible, verify the concentration and purity of your this compound stock solution. Prepare fresh dilutions for each experiment from a concentrated stock stored under appropriate conditions (e.g., -20°C or -80°C, protected from light).
-
Ensure Complete Solubilization: this compound is typically dissolved in DMSO. Ensure the compound is fully dissolved in the stock solution and does not precipitate when diluted into your culture medium.
-
Control Final Solvent Concentration: Keep the final concentration of the vehicle (e.g., DMSO) consistent across all wells and ensure it is at a level that does not affect cell viability (typically <0.5%).[6]
Possible Cause 3: Impact of Serum Proteins
Explanation: Fetal Bovine Serum (FBS) and other sera contain proteins like albumin that can bind to small molecules, reducing the free concentration of the compound available to interact with the cells.[11][12]
Troubleshooting Protocol: IC50 Shift Assay
This protocol allows you to quantify the effect of serum on the potency of this compound.
-
Prepare Media with Varying Serum Concentrations: Prepare cell culture media with a range of FBS concentrations (e.g., 1%, 5%, 10%, 20%).
-
Perform Cytotoxicity Assay: Conduct your standard cytotoxicity assay with this compound using the different serum-containing media.
-
Calculate and Compare IC50 Values: Determine the IC50 value for each serum concentration. An increase in the IC50 value with increasing serum concentration indicates that serum protein binding is affecting the compound's apparent potency.[11][20]
| Serum Concentration | Illustrative IC50 (µM) |
| 1% | 5.2 ± 0.4 |
| 5% | 12.8 ± 1.1 |
| 10% | 25.3 ± 2.5 |
| 20% | 48.9 ± 5.3 |
Illustrative data showing a rightward shift in the IC50 curve with increasing serum concentration.
Issue 2: Discrepancies Between MTT/XTT and LDH Assays
When different assay methodologies yield conflicting results, it is crucial to understand the underlying principles of each assay and how your compound might be interacting with them.
Workflow for Investigating Assay Discrepancies
Caption: Troubleshooting workflow for conflicting assay results.
Protocol: Cell-Free Assay Interference Control
This protocol helps determine if this compound directly interferes with the assay reagents.[21]
-
Prepare a Cell-Free Plate: In a 96-well plate, add cell culture medium without cells to a series of wells.
-
Add Compound: Add serial dilutions of this compound to these wells, matching the concentrations used in your cell-based experiment. Include a vehicle control.
-
Add Assay Reagent: Add the MTT, XTT, or LDH assay reagent to each well.
-
Incubate and Read: Follow the standard incubation and reading procedures for your assay.
-
Analyze: An increase or decrease in signal in the absence of cells indicates direct interference of the compound with the assay chemistry.[18]
Complementary Assays for Confirmation
To obtain a more complete picture of this compound's cytotoxic effects, consider using a panel of assays that measure different cellular parameters.
-
Caspase-Glo 3/7 Assay: This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[22][23] An increase in caspase activity would support the proposed mechanism of action for this compound.[15]
-
Trypan Blue Exclusion Assay: This classic method allows for direct visualization and counting of viable versus non-viable cells, providing a clear measure of cell death.
-
Real-Time Cell Analysis: Impedance-based assays can continuously monitor cell proliferation, providing kinetic data on the onset and magnitude of the cytotoxic effect.
Issue 3: High Background or False Positives in MTT/XTT Assays
An unexpectedly high signal, especially at higher compound concentrations, can invalidate your results.
Possible Cause 1: Chemical Reduction of Tetrazolium Salts
Explanation: Flavonoids and other polyphenolic compounds can have reducing properties that allow them to directly reduce MTT or XTT to their colored formazan products, independent of cellular metabolic activity.[17][24]
Solution: The cell-free assay control described above is the definitive way to test for this. If interference is confirmed, you will need to use an alternative cytotoxicity assay that is not based on tetrazolium reduction.
Possible Cause 2: Altered Cellular Metabolism
Explanation: The cellular environment and the specific metabolic pathways active in your chosen cell line can influence the outcome of metabolic assays.[25] For example, cells exhibiting the Warburg effect rely heavily on glycolysis rather than oxidative phosphorylation.
Troubleshooting and Optimization:
-
Microscopic Examination: Always visually inspect your cells under a microscope before and after treatment. Morphological changes, such as cell rounding, detachment, or the formation of apoptotic bodies, can provide valuable qualitative information about the compound's effect.[26]
-
Optimize Incubation Times: The duration of both the compound treatment and the assay reagent incubation can impact the results.[19][27] It may be necessary to perform a time-course experiment to identify the optimal endpoint.
-
Consider Alternative Assays: If metabolic interference is suspected, assays based on different principles, such as measuring ATP content (e.g., CellTiter-Glo®) or membrane integrity (LDH release), are recommended.[17]
Signaling Pathway Visualization
The cytotoxic activity of this compound is initiated by its interaction with the Aryl Hydrocarbon Receptor (AhR) and subsequent metabolic activation.
Caption: this compound's mechanism of action.
By systematically addressing these potential pitfalls and employing a multi-assay approach, researchers can generate more reliable and reproducible data on the cytotoxic effects of this compound, ultimately advancing its potential as a therapeutic agent.
References
- 1. N-Benzylation of this compound by reductive amination and efficient access to some novel anticancer agents via topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Activation of the antitumor agent aminoflavone (NSC 686288) is mediated by induction of tumor cell cytochrome P450 1A1/1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. clyte.tech [clyte.tech]
- 8. biocompare.com [biocompare.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Is Your MTT Assay the Right Choice? [promega.jp]
- 18. researchgate.net [researchgate.net]
- 19. promegaconnections.com [promegaconnections.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. imrpress.com [imrpress.com]
- 23. mdpi.com [mdpi.com]
- 24. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Making cell lines more physiologically relevant for toxicology testing | Culture Collections [culturecollections.org.uk]
- 26. researchgate.net [researchgate.net]
- 27. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 6-Aminoflavone in DMSO stock solution over time
Welcome to the technical support guide for 6-Aminoflavone. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals working with this compound, focusing on the critical aspect of its stability in DMSO stock solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: How stable is a this compound DMSO stock solution, and what is its expected shelf-life?
Answer: The precise shelf-life of this compound in DMSO has not been extensively published, and stability is highly dependent on storage conditions. However, based on the general principles of flavonoid and small molecule chemistry, several factors are critical. Flavonoids can be susceptible to oxidation and hydrolysis, particularly with exposure to light, air (oxygen), and water.[1][2]
For most small molecules dissolved in anhydrous DMSO, proper storage at -80°C can ensure stability for six months or longer.[3] Storage at -20°C is generally suitable for shorter periods, often up to one month.[3] However, these are general guidelines. The stability of your specific this compound stock is contingent on several variables outlined below, and empirical validation is always recommended for long-term or sensitive experiments. A study on a diverse set of compounds found that 85% were stable in a DMSO/water (90/10) mixture for two years at 4°C, but this highlights that a fraction of compounds are indeed unstable.[4]
Question 2: What are the optimal procedures for preparing and storing this compound DMSO stock solutions to maximize stability?
Answer: Proper preparation and storage are paramount to preventing degradation and ensuring experimental reproducibility. The goal is to minimize exposure to water, light, and repeated temperature fluctuations.
Core Principles:
-
Use High-Quality Reagents: Start with anhydrous, high-purity DMSO and high-purity this compound powder. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] Absorbed water can significantly increase the rate of hydrolytic degradation for susceptible compounds.[6][7]
-
Aliquot for Single Use: This is the most critical step to preserve the integrity of your master stock. Aliquoting into small, single-use volumes prevents repeated freeze-thaw cycles, which can degrade compounds and introduce moisture into the stock vial each time it is opened.[3][8][9]
-
Inert Gas Overlay: For maximum protection, especially for long-term storage, purging the headspace of the vial with an inert gas like argon or nitrogen can displace oxygen and prevent oxidative degradation.[10]
-
Proper Storage Containers: Use tightly sealed vials, such as those with screw caps and O-rings. Glass is often preferred as it is non-reactive.[11]
The workflow below outlines the best-practice procedure for preparing and storing your stock solution.
Caption: Recommended workflow for preparing and storing this compound DMSO stock solutions.
Question 3: My experimental results with this compound are inconsistent. Could the stock solution be the problem?
Answer: Yes, inconsistent results are a classic sign of compound instability or handling issues.[9][12] If you observe a loss of potency, increased variability between experiments, or unexpected phenotypes, you should critically evaluate your stock solution.
Here is a troubleshooting guide to diagnose the issue:
| Symptom Observed | Potential Cause Related to Stock Solution | Recommended Action |
| Gradual loss of compound effect over weeks/months. | Degradation of this compound. The compound may be slowly degrading under your storage conditions. | Prepare a fresh stock solution from solid compound. Compare the activity of the new stock vs. the old stock in a side-by-side experiment. Consider performing a formal stability assessment (see Protocol below). |
| High variability between experiments. | Repeated Freeze-Thaw Cycles. Each cycle can introduce moisture and potentially cause some degradation, leading to inconsistent concentrations.[8][10] | Always aliquot stock solutions. Discard any leftover diluted compound after each experiment. |
| Sudden, complete loss of activity. | Precipitation. The compound may have precipitated out of the DMSO solution, especially if stored at -20°C where DMSO can freeze (freezing point: 18.5°C). It may not have fully redissolved upon thawing. | Before use, always ensure the solution is completely thawed and vortexed thoroughly. Visually inspect for any precipitate. If precipitation is suspected, gently warm the vial to 37°C and sonicate. |
| Inconsistent results across different lab members. | Differences in Handling. Variations in thawing procedures, pipetting, or time left at room temperature can introduce variability.[12] | Implement and enforce a strict Standard Operating Procedure (SOP) for handling all shared chemical stocks. |
Question 4: How can I definitively test the stability of my this compound stock solution in the lab?
Answer: The gold standard for assessing compound stability is to use a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[13] An HPLC method can separate the parent compound (this compound) from any potential degradants, allowing you to quantify the amount of intact compound remaining over time.[14][15]
The process involves establishing a baseline measurement of the freshly prepared stock and then re-analyzing it at subsequent time points under your specific storage conditions.
Experimental Protocol: HPLC-Based Stability Assessment
This protocol provides a framework for developing a stability-indicating method for this compound. Note: This method may require optimization for your specific equipment and conditions.
Objective: To quantify the percentage of intact this compound remaining in a DMSO stock solution over time.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (optional, for pH adjustment)
-
Autosampler vials
Methodology:
-
Preparation of Standards and Samples (Time = 0):
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO as your "T=0" reference.
-
Create a calibration curve by making serial dilutions of the fresh stock in your mobile phase or a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water) to concentrations ranging from 1 µM to 100 µM.
-
Prepare your "test sample" by diluting the aged stock solution to a concentration that falls within the linear range of your calibration curve (e.g., 50 µM).
-
Aliquot the remaining master stock solution and place it under your desired storage conditions (e.g., -20°C, -80°C, 4°C).
-
-
HPLC Method Development:
-
Mobile Phase: A common starting point for flavonoids is a gradient of Acetonitrile and Water (both may contain 0.1% formic acid to improve peak shape).
-
Example Gradient:
-
0-2 min: 20% Acetonitrile
-
2-15 min: Ramp linearly from 20% to 95% Acetonitrile
-
15-17 min: Hold at 95% Acetonitrile
-
17-18 min: Return to 20% Acetonitrile
-
18-22 min: Re-equilibrate at 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the absorbance maximum of this compound (determine this by running a PDA scan on a fresh sample; likely in the 250-380 nm range).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the T=0 sample and the aged test sample.
-
Integrate the peak corresponding to this compound. The method is "stability-indicating" if new peaks (degradation products) appear over time and are well-resolved from the parent peak.[1]
-
-
Data Interpretation and Subsequent Time Points:
-
Using the calibration curve, calculate the concentration of this compound in your aged sample.
-
Percentage Remaining = (Concentration of Aged Sample / Concentration of T=0 Sample) x 100.
-
Repeat the analysis of an aliquot from storage at desired intervals (e.g., 1 week, 1 month, 3 months, 6 months) to track stability over time.
-
An acceptable level of degradation is typically defined as retaining >90% of the parent compound, but this threshold depends on the sensitivity of your biological assay.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Therapeutic Perspectives of Aminoflavonoids—A Review [mdpi.com]
- 3. captivatebio.com [captivatebio.com]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 10. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dmsostore.com [dmsostore.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. scispace.com [scispace.com]
- 15. altabrisagroup.com [altabrisagroup.com]
Technical Support Center: Overcoming 6-Aminoflavone Autofluorescence in Imaging Experiments
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to help you effectively manage and overcome the intrinsic fluorescence—or autofluorescence—of 6-Aminoflavone in your cellular and tissue imaging experiments. As Senior Application Scientists, we have designed this guide to provide not just protocols, but a deeper understanding of the principles behind these experimental choices, ensuring robust and reliable data.
Understanding the Challenge: The Intrinsic Fluorescence of this compound
This inherent fluorescence of this compound can mask the signals from your intended fluorescent probes, leading to a low signal-to-noise ratio and potentially confounding your experimental results. This guide will walk you through a systematic approach to identifying and mitigating this issue.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is autofluorescence and why is it a problem with this compound?
A1: Autofluorescence is the natural fluorescence emitted by biological materials when illuminated with light, and is not a result of any fluorescent labeling you have performed.[3][4] This background signal can significantly interfere with the detection of your specific fluorescent probes, especially when working with compounds like this compound that fluoresce in a similar spectral range to common biological sources of autofluorescence.
Common Sources of Autofluorescence in Biological Samples:
-
Endogenous Molecules: Many cellular components are naturally fluorescent. These include:
-
Metabolic cofactors: NADH and flavins (riboflavin) are major contributors, particularly in metabolically active cells.[2][3]
-
Structural proteins: Collagen and elastin, abundant in the extracellular matrix, exhibit broad autofluorescence, primarily in the blue-green spectrum.[2][5]
-
Lipofuscin: Often referred to as the "age pigment," these granules of lipid-containing residues accumulate in cells over time and have a very broad emission spectrum.[1][5]
-
Red blood cells: The heme group in hemoglobin is a significant source of autofluorescence.[2]
-
-
Fixation Methods: Aldehyde-based fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde can react with amines in tissues to create fluorescent Schiff bases, significantly increasing background fluorescence.[1][6]
-
Cell Culture Media: Components such as phenol red and fetal bovine serum (FBS) can contribute to background fluorescence.[2][7]
The challenge with this compound lies in its likely blue-green fluorescence, which overlaps with the emission spectra of many of these endogenous sources, making it difficult to distinguish the specific signal of your probe from the background noise.
Q2: How can I confirm that the signal I'm seeing is from this compound autofluorescence and not my specific stain?
A2: The most critical first step in troubleshooting is to run the correct controls. This will allow you to unequivocally identify the source of the fluorescence you are observing.
Essential Controls for Identifying Autofluorescence:
-
Unstained Control: Prepare a sample of your cells or tissue that has been treated with this compound but has not been stained with any fluorescent probes (no primary or secondary antibodies, no fluorescent dyes). Image this sample using the same settings you would use for your fully stained sample. Any signal you detect in this control is autofluorescence.
-
Vehicle Control: Prepare a sample that goes through the entire staining protocol but is treated with the vehicle (the solvent used to dissolve this compound) instead of the compound itself. This will help you differentiate the autofluorescence from the biological sample itself versus that induced by the compound.
By comparing the signal in these controls to your fully stained sample, you can determine the contribution of this compound's intrinsic fluorescence to your overall signal.
Troubleshooting Workflow: A Step-by-Step Guide to Reducing Autofluorescence
If your control experiments confirm that this compound autofluorescence is interfering with your imaging, you can implement a variety of strategies to mitigate it. The following sections provide a tiered approach, from simple adjustments to more advanced techniques.
Workflow Diagram: Selecting an Autofluorescence Reduction Strategy
Caption: A decision-making workflow for selecting the appropriate strategy to mitigate this compound autofluorescence.
Level 1: Experimental Design Optimization
Q3: Can I avoid the autofluorescence issue by changing my fluorescent probes?
A3: Yes, this is often the most effective and straightforward solution. Most endogenous autofluorescence is strongest in the UV to green part of the spectrum.[2][6] By shifting your detection to longer wavelengths, you can often significantly improve your signal-to-noise ratio.
Recommendation:
-
Choose Fluorophores in the Far-Red or Near-Infrared (NIR) Spectrum: Select secondary antibodies or fluorescent probes that excite and emit above 650 nm. Dyes like Alexa Fluor 647, Cy5, or Alexa Fluor 750 are excellent choices as autofluorescence is minimal in this range.[1][7]
Table 1: Comparison of Common Fluorophores and Autofluorescence Overlap
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Autofluorescence Overlap |
| DAPI | 358 | 461 | High |
| FITC / Alexa Fluor 488 | 495 | 519 | High |
| TRITC / Alexa Fluor 594 | 590 | 617 | Moderate |
| Alexa Fluor 647 | 650 | 668 | Low to Negligible |
| Alexa Fluor 750 | 749 | 775 | Negligible |
Level 2: Sample Preparation and Chemical Quenching
If changing your fluorescent probes is not an option, you can modify your sample preparation protocol to reduce autofluorescence.
Q4: How does my choice of fixative affect autofluorescence?
A4: Aldehyde fixatives are a major cause of induced autofluorescence.[6] Glutaraldehyde is the worst offender, followed by paraformaldehyde and formaldehyde.[6]
Recommendations:
-
Reduce Fixation Time: Use the minimum fixation time required to preserve your sample's morphology.
-
Switch to an Organic Solvent Fixative: For cell culture experiments, consider fixing with ice-cold methanol or ethanol, which can reduce autofluorescence compared to aldehydes.[1][2] Note that this may not be suitable for all antigens, so validation is necessary.
Q5: Are there chemical treatments that can quench or reduce autofluorescence?
A5: Yes, several chemical treatments can be applied to your samples to reduce autofluorescence.
1. Sodium Borohydride (NaBH₄) Treatment:
-
Mechanism: Sodium borohydride is a reducing agent that converts the aldehyde groups responsible for fixation-induced autofluorescence into non-fluorescent alcohol groups.[3][8]
-
Protocol:
-
After fixation and permeabilization, wash your samples with PBS.
-
Prepare a fresh solution of 0.1% Sodium Borohydride in ice-cold PBS. Caution: This solution will fizz.
-
Incubate your samples in the NaBH₄ solution for 10-15 minutes at room temperature.[9]
-
Wash the samples thoroughly with PBS (3 x 5 minutes) before proceeding with your staining protocol.
-
-
Expert Insight: The effectiveness of NaBH₄ can be variable, and it may impact some epitopes.[1] It is crucial to test this method on a small scale first.
2. Sudan Black B Staining:
-
Mechanism: Sudan Black B is a lipophilic dye that is highly effective at quenching autofluorescence from lipofuscin.[10][11] It is thought to act by masking the fluorescent granules.
-
Protocol:
-
Complete your immunofluorescence staining protocol, including the final washes after the secondary antibody.
-
Prepare a 0.1% Sudan Black B solution in 70% ethanol.[12]
-
Incubate your samples in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.
-
Wash thoroughly with PBS to remove excess dye.
-
Mount your coverslip with an appropriate mounting medium.
-
-
Expert Insight: Sudan Black B can introduce its own fluorescence in the far-red channel, so it is not suitable for multiplex imaging with dyes in that region of the spectrum.[1][11]
3. Commercial Quenching Reagents:
-
Several commercially available kits (e.g., TrueVIEW™) are designed to quench autofluorescence from various sources, including aldehydes and red blood cells.[1] These often provide a more standardized and reliable method for autofluorescence reduction.
Level 3: Advanced Imaging and Post-Processing Techniques
For challenging samples with persistent autofluorescence, advanced imaging and computational methods can be employed.
Q6: Can I use the microscope itself to reduce autofluorescence?
A6: Yes, photobleaching is a technique that uses high-intensity light to destroy the fluorescent molecules causing the background signal.
-
Mechanism: Exposing the sample to intense light from the microscope's excitation source before acquiring your final image can selectively destroy the autofluorescent molecules.
-
Protocol:
-
Before incubating with your fluorescent probes, expose your this compound-treated sample to broad-spectrum, high-intensity light for an extended period (this can range from minutes to hours).
-
Proceed with your standard immunofluorescence protocol.
-
-
Expert Insight: This method requires careful optimization to ensure you are bleaching the autofluorescence without damaging the sample or the epitopes of interest.
Q7: What is spectral unmixing and how can it help?
A7: Spectral unmixing is a powerful computational technique available on many modern confocal and spectral flow cytometers.
-
Mechanism: This method relies on the principle that every fluorophore, including the sources of autofluorescence, has a unique spectral signature (its emission profile across a range of wavelengths). By first acquiring a "reference" spectrum of the autofluorescence from an unstained, this compound-treated sample, the software can then computationally subtract this specific spectral signature from your fully stained image, isolating the true signal from your probes.
-
Workflow:
-
Image an unstained, this compound-treated sample to capture the autofluorescence spectrum.
-
Image your fully stained sample, acquiring data across a wide range of emission wavelengths.
-
Use the imaging software to define the autofluorescence spectrum as a separate "channel" and unmix it from your specific fluorescent signals.
-
Diagram: The Principle of Spectral Unmixing
Caption: Conceptual diagram of how spectral unmixing separates the desired probe signal from the autofluorescence background.
Q8: Are there simpler computational methods to remove background?
A8: Yes, simple background subtraction is a common image processing step.
-
Mechanism: This method involves measuring the average pixel intensity in a background region of your image (where there is no specific staining) and subtracting this value from the entire image.
-
Expert Insight: While easy to implement in software like ImageJ/Fiji, this method assumes that the autofluorescence is uniform across the entire image. This is often not the case, and this technique can lead to inaccurate quantification if the background is uneven. More advanced algorithms, such as rolling ball background subtraction, can provide better results.
Summary and Best Practices
Overcoming autofluorescence from this compound requires a systematic and informed approach.
-
Always Run Controls: An unstained, this compound-treated sample is essential to identify and characterize the autofluorescence.
-
Prioritize Experimental Design: The most effective way to avoid autofluorescence is to use fluorescent probes in the far-red or NIR spectrum.
-
Optimize Sample Preparation: If you cannot change your probes, consider modifying your fixation protocol or using chemical quenching agents like Sudan Black B or Sodium Borohydride.
-
Leverage Advanced Techniques When Necessary: For challenging samples, spectral unmixing offers a powerful and precise way to computationally remove autofluorescence.
By following these guidelines and understanding the principles behind them, you can confidently overcome the challenges of this compound autofluorescence and generate high-quality, reliable imaging data.
References
- 1. Fluorimetric Properties of 3-Aminoflavone Biomolecule (3-AF). X-ray Crystal Structure of New Polymorph of 3-AF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spectrum [6-VIC] | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-Aminofluoreszein BioReagent, suitable for fluorescence, ~95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | C15H11NO2 | CID 16217320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Perspectives of Aminoflavonoids—A Review [mdpi.com]
- 12. FluoroFinder [app.fluorofinder.com]
Selecting the correct controls for 6-Aminoflavone mechanism of action studies
A Researcher's Guide to Selecting the Correct Controls for Mechanism of Action Studies
Welcome, researchers. As a Senior Application Scientist, I've seen firsthand how meticulously chosen controls can be the difference between a publishable, breakthrough finding and months of inconclusive experiments. 6-Aminoflavone is a fascinating molecule with a spectrum of reported biological activities, from anticancer and anti-inflammatory to neuroprotective effects[1][2][3]. Elucidating its precise mechanism of action requires a robust experimental design where controls are not just a formality, but the very foundation of your scientific narrative.
This guide is structured as a series of frequently asked questions to directly address the challenges you may encounter. We will move beyond simple lists of reagents to explore the causality behind control selection, ensuring your protocols are self-validating systems.
Core Principles: The Logic of Controls
Caption: Logical workflow for control selection in this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most fundamental control for any this compound experiment, and what are the common pitfalls?
Answer: The vehicle control is non-negotiable. This compound, like most flavonoids, has poor aqueous solubility and is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO)[4][5]. The vehicle control consists of cells or reagents treated with the highest concentration of the solvent used in your experiment, but without the this compound.
Causality: Its purpose is to ensure that any observed biological effect is due to the compound itself and not the solvent. DMSO can induce cellular stress, affect differentiation, and even have cytotoxic effects at concentrations as low as 0.5-1.0%, depending on the cell line and duration of exposure.
Troubleshooting Pitfall:
-
Problem: My vehicle control shows significant toxicity or differentiation.
-
Solution: Always perform a solvent tolerance curve for your specific cell line before starting your main experiments. Determine the highest concentration of DMSO that does not impact cell viability or the phenotype under investigation over the full time course of your assay. Aim to keep the final DMSO concentration in your culture medium below 0.1% whenever possible.
Q2: I want to prove the effect I'm seeing is specific to the "amino" part of this compound. What's the right negative control?
Answer: The ideal negative control for this purpose is the parent flavone molecule. This compound shares the core 2-phenyl-4H-chromen-4-one structure but lacks the C-6 amino group[5].
Causality: By comparing the activity of this compound to that of flavone, you can directly probe the contribution of the amino functional group to the observed biological effect. If flavone is inactive while this compound is active, it provides strong evidence that the amino group is critical for the mechanism of action. This is a crucial step in building a structure-activity relationship (SAR) narrative. Several studies have investigated how substitutions on the flavone ring impact activity, reinforcing the importance of such comparisons[6][7].
Q3: I'm investigating the anticancer effects of this compound. What controls should I use for a cell viability assay (e.g., MTT)?
Answer: For a standard cell viability or cytotoxicity assay, you need a multi-tiered control strategy to generate a robust, interpretable dataset.
-
Vehicle Control: As discussed, typically DMSO at a final concentration of <0.1%.
-
Negative Structural Control: The parent flavone to assess the role of the amino group.
-
Positive Cytotoxic Control: A well-characterized, potent cytotoxic agent to validate that your cell line and assay system can produce a dose-dependent inhibitory response. The choice depends on the expected mechanism:
Data Presentation: Comparative IC50 Values
| Compound | Target/Mechanism | Typical IC50 Range (MCF-7 Cells) | Rationale as a Control |
| Doxorubicin | Topoisomerase II Inhibitor | 0.1 - 1 µM | Positive control for DNA damage & apoptosis pathways[1]. |
| Letrozole | Aromatase Inhibitor | >10 µM (for cytotoxicity) | Positive control for anti-aromatase activity, not general cytotoxicity[9]. |
| Flavone | Core Structure | Often >50 µM | Negative structural control to highlight the role of the C-6 amino group. |
Note: IC50 values are highly dependent on the cell line and assay conditions (e.g., incubation time).
Q4: My primary hypothesis is that this compound inhibits the aromatase enzyme. How do I design a definitive experiment with the correct controls?
Answer: This is a key reported mechanism for this compound, particularly in the context of hormone receptor-positive breast cancer[10]. A robust aromatase inhibition assay is crucial.
-
Vehicle Control: DMSO.
-
Negative Control: The parent flavone or another flavonoid known to have weak or no effect on aromatase. This controls for non-specific enzyme inhibition.
-
Positive Controls (Critical): You should use a well-established, third-generation aromatase inhibitor (AI). The choice depends on the type of inhibition you expect:
-
Non-Steroidal (Reversible): Letrozole or Anastrozole . These are highly potent and specific AIs that bind reversibly to the enzyme's active site[9][11][12][13]. Letrozole is often considered the gold standard for potency in vitro[9].
-
Steroidal (Irreversible): Exemestane or 1,4,6-Androstatriene-3,17-dione (ATD) . These are mechanism-based inactivators that bind covalently to the enzyme[14]. Using one of each type can provide deeper mechanistic insight.
-
This protocol is adapted from commercially available kits that measure the conversion of a fluorogenic substrate to a fluorescent product by recombinant human aromatase.
Materials:
-
Recombinant human aromatase (CYP19A1)
-
Aromatase substrate (e.g., 7-methoxy-4-(trifluoromethyl)coumarin)
-
NADPH regenerating system
-
This compound, Flavone, Letrozole (dissolved in DMSO)
-
96-well black microplate
-
Plate reader with fluorescent capabilities (e.g., Ex/Em ~409/460 nm)
Procedure:
-
Prepare Reagents: Prepare assay buffer and NADPH solution according to the manufacturer's instructions.
-
Serial Dilutions: Create serial dilutions of your test compound (this compound) and controls (Letrozole, Flavone) in DMSO, then dilute further into the assay buffer. Ensure the final DMSO concentration is consistent across all wells (<0.1%).
-
Plate Layout:
-
No Enzyme Control: Buffer + Substrate (to measure background fluorescence).
-
Vehicle Control: Enzyme + Substrate + Vehicle (DMSO) (represents 100% enzyme activity).
-
Positive Control: Enzyme + Substrate + serial dilutions of Letrozole.
-
Negative Control: Enzyme + Substrate + serial dilutions of Flavone.
-
Test Article: Enzyme + Substrate + serial dilutions of this compound.
-
-
Reaction Initiation: Add the enzyme to all wells except the "No Enzyme" control. Start the reaction by adding the substrate/NADPH mixture.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time, protected from light.
-
Measurement: Stop the reaction (if necessary, per kit instructions) and read the fluorescence.
-
Data Analysis: Subtract the background fluorescence. Normalize the data to the vehicle control (100% activity) and plot the percent inhibition versus compound concentration to determine the IC50 value.
Q5: How can I design controls to confirm that this compound induces apoptosis via Reactive Oxygen Species (ROS) production?
Answer: This question addresses a specific signaling pathway. Studies have shown that some aminoflavones induce ROS, leading to oxidative DNA damage and apoptosis[4]. Your controls must be able to dissect this pathway.
Caption: Proposed signaling pathway for this compound-induced apoptosis with key inhibitory controls.
Experimental Design & Controls:
-
Confirm ROS Production:
-
Positive Control: Treat cells with Hydrogen Peroxide (H₂O₂) or Menadione to induce ROS. This validates your ROS detection assay (e.g., DCFDA or CellROX).
-
Inhibitory Control: Pre-treat cells with a ROS scavenger like N-Acetyl-L-cysteine (NAC) before adding this compound[4]. If this compound's effect is ROS-dependent, NAC should rescue the phenotype (e.g., restore cell viability).
-
-
Confirm Apoptosis:
-
Positive Control: Treat cells with Staurosporine or Doxorubicin to induce apoptosis. This validates your apoptosis assay (e.g., Annexin V/PI staining, Caspase-3/7 activity assay).
-
Inhibitory Control: Pre-treat cells with a pan-caspase inhibitor like z-VAD-FMK . If this compound induces caspase-dependent apoptosis, this inhibitor should block it[4].
-
-
Link ROS to Apoptosis: The key experiment is the NAC rescue. If pre-treatment with NAC not only blocks ROS production but also prevents the downstream induction of apoptosis (e.g., reduces Annexin V positive cells) and restores cell viability, you have strong evidence for a causal link.
-
Upstream Mechanism Control: Since this compound's metabolic activation by CYP1A1/1A2 is linked to its activity, you can use a CYP inhibitor like α-Naphthoflavone [4][15]. If this inhibitor blocks ROS production and apoptosis, it places CYP activity upstream in the pathway.
Q6: What cell-based controls can strengthen my conclusions about this compound's mechanism?
Answer: Using a panel of cell lines is a powerful strategy to demonstrate specificity and relevance.
-
Sensitive vs. Resistant Lines: Compare the effects of this compound on a sensitive cancer cell line (e.g., ER+ MCF-7) with a resistant line[15]. If the proposed mechanism (e.g., aromatase inhibition, CYP1A1 induction) is only functional in the sensitive line, it strongly supports your hypothesis.
-
Malignant vs. Non-Malignant Lines: Compare a cancer cell line (e.g., MDA-MB-468) with a non-malignant epithelial cell line from the same tissue (e.g., MCF-10A)[4]. Demonstrating selective toxicity to cancer cells is a critical step in translational research.
-
Knockdown/Overexpression Models: For ultimate proof, use genetic controls. For example, if you hypothesize that the Aryl Hydrocarbon Receptor (AhR) is required for this compound to induce CYP1A1, compare its effects in wild-type cells versus AhR-knockdown (shRNA/CRISPR) cells.
Troubleshooting Quick Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inaccurate pipetting- Inconsistent cell seeding density- Incomplete solubilization of formazan (MTT assay)[16] | - Calibrate pipettes; use reverse pipetting for viscous solutions.- Ensure a single-cell suspension before plating.- Add an extra mixing step after adding solubilization buffer; visually confirm no crystals remain. |
| Positive control shows weak or no effect | - Degraded positive control reagent- Cell line has become resistant (high passage number)[17]- Incorrect assay conditions (pH, temp, incubation time) | - Aliquot and store controls properly; use a fresh vial.- Use cells from a low-passage, authenticated stock.- Double-check all protocol parameters against a validated source. |
| Edge effects in 96-well plate | - Evaporation from outer wells concentrates media and compounds. | - Avoid using the outermost rows and columns for experimental samples.- Fill perimeter wells with sterile PBS or media to create a humidity barrier[16]. |
| Compound precipitates in media | - Poor solubility of this compound at the tested concentration.- Interaction with media components (e.g., serum proteins). | - Check the final solvent concentration.- Prepare the final dilution immediately before adding to cells.- Visually inspect wells after treatment for precipitation. |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 6-Acetamidoflavone obtained by microbiological and chemical methods and its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Benzylation of this compound by reductive amination and efficient access to some novel anticancer agents via topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 12. ClinPGx [clinpgx.org]
- 13. Aromatase inhibitors (anastrozole, exemestane and letrozole) | Breast Cancer Now [breastcancernow.org]
- 14. 1,4,6-Androstatriene-3,17-dione - Wikipedia [en.wikipedia.org]
- 15. Activation of the antitumor agent aminoflavone (NSC 686288) is mediated by induction of tumor cell cytochrome P450 1A1/1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Refinement of Purification Methods for 6-Aminoflavone and Its Analogs
Welcome to the technical support center dedicated to the purification of 6-Aminoflavone and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification process. Here, we synthesize established chromatographic and crystallization principles with practical, field-tested insights to empower you to achieve the highest purity for your compounds.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
A. Recrystallization
Question 1: My this compound oils out during recrystallization instead of forming crystals. What's causing this and how can I fix it?
Answer:
"Oiling out" is a common issue where the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically occurs when the solution is supersaturated at a temperature above the melting point of the solute in the solvent system, or when the cooling process is too rapid. For this compound and its analogs, the presence of the polar amino group and the largely nonpolar flavone backbone can lead to complex solubility behavior.
Causality and Solution:
-
High Initial Concentration: If the initial concentration of your this compound in the hot solvent is too high, it may "crash out" as an oil upon cooling.
-
Solution: Use a more dilute solution by adding slightly more hot solvent until the oil redissolves. Then, allow it to cool slowly.
-
-
Rapid Cooling: Cooling the solution too quickly, for instance by placing it directly in an ice bath, does not allow sufficient time for crystal nucleation and growth.
-
Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels. Once at room temperature, you can then move it to a refrigerator and finally to an ice bath to maximize yield.[1]
-
-
Inappropriate Solvent System: The chosen solvent may be too good of a solvent, even at lower temperatures, or it may be too poor of a solvent, requiring excessive heat for dissolution which then leads to oiling out.
-
Solution: Employ a two-solvent system. Dissolve the this compound in a "good" solvent (e.g., dichloromethane or acetone) at room temperature. Then, slowly add a "poor" solvent (e.g., hexane or heptane) until the solution becomes slightly turbid (cloudy). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[2][3]
-
Question 2: I'm getting very low recovery after recrystallization of my this compound analog. How can I improve the yield?
Answer:
Low recovery is a frequent challenge in crystallization and can be attributed to several factors, from the choice of solvent to the final collection technique.
Causality and Solution:
-
Suboptimal Solvent Choice: The ideal recrystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at low temperatures.[1] If the solubility at low temperatures is still significant, you will lose a substantial amount of product in the mother liquor.
-
Using Too Much Solvent: Adding an excessive amount of solvent to dissolve the crude product will result in a lower yield, as more of the compound will remain in solution upon cooling.
-
Solution: Add the hot solvent portion-wise, with swirling and heating, until the solid just dissolves. Avoid adding a large excess.
-
-
Premature Crystallization during Hot Filtration: If your crude sample has insoluble impurities, a hot filtration step is necessary. If the solution cools during this process, the product will crystallize prematurely on the filter paper.
-
Solution: Use a pre-heated funnel and filter flask. Add a small amount of extra hot solvent to the solution just before filtration to account for evaporation and cooling.
-
-
Incomplete Crystallization: Not allowing enough time for crystallization or not cooling to a sufficiently low temperature can result in a lower yield.
-
Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to maximize crystal formation.[1]
-
-
Losses during Washing: Washing the collected crystals with a solvent in which they are soluble will dissolve some of the product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[4]
-
B. Column Chromatography
Question 3: My this compound is streaking or tailing on the TLC plate and the column. What is causing this and how can I achieve better separation?
Answer:
Streaking or tailing of amine-containing compounds like this compound on silica gel is a classic problem. It is primarily caused by the interaction of the basic amino group with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor peak shape and inefficient separation.
Causality and Solution:
-
Acid-Base Interaction: The basic amine group on your flavone analog is interacting strongly with the acidic silica gel.
-
Solution 1 (Mobile Phase Modification): Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. A common choice is triethylamine (Et₃N) at a concentration of 0.1-1%.[5] Alternatively, a 1-10% solution of ammonia in methanol can be used as a component of the mobile phase (e.g., 1-5% of a 10% NH₃/MeOH solution in dichloromethane).[6]
-
Solution 2 (Alternative Stationary Phase): If the issue persists, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative for the purification of basic compounds.[5] Reversed-phase chromatography on a C18 stationary phase is another excellent option.
-
-
Sample Overload: Applying too much sample to the TLC plate or column can lead to tailing.
-
Solution: Ensure you are not overloading your stationary phase. For analytical TLC, apply a very small spot. For column chromatography, the amount of sample should typically be 1-5% of the weight of the stationary phase.
-
Question 4: I'm having trouble separating my this compound from a very similar, less polar impurity. How can I improve the resolution?
Answer:
Separating compounds with similar polarities is a common challenge in chromatography. The key is to optimize the selectivity of your chromatographic system.
Causality and Solution:
-
Suboptimal Mobile Phase Polarity: The polarity of your eluent may not be ideal for resolving the two compounds.
-
Solution: The ideal TLC Rf for the compound of interest for column chromatography is between 0.25 and 0.35, with a separation of at least 0.2 Rf units from the nearest impurity.[7] Systematically test different ratios of your chosen solvents (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve this target Rf and separation.[5]
-
-
Poor Solvent Selectivity: Sometimes, simply changing the polarity of the mobile phase is not enough. Different solvents have different selectivities based on their chemical properties (e.g., hydrogen bonding ability, dipole moment).
-
Solution: Try a different solvent system. For instance, if you are using an ethyl acetate/hexane system, try substituting ethyl acetate with acetone or diethyl ether.[7] This changes the nature of the interactions between the solutes, mobile phase, and stationary phase, which can often improve resolution.
-
-
Incorrect Column Packing or Dimensions: A poorly packed column will have channels and voids, leading to band broadening and poor separation.[8]
-
Solution: Ensure your column is packed uniformly without any air bubbles. For difficult separations, a longer, narrower column will provide more theoretical plates and better resolution.
-
C. High-Performance Liquid Chromatography (HPLC)
Question 5: I'm observing peak fronting or tailing for my this compound analog in reversed-phase HPLC. What are the likely causes and solutions?
Answer:
Peak asymmetry in HPLC can be caused by a variety of factors, from column issues to sample preparation.
Causality and Solution:
-
Peak Tailing due to Silanol Interactions: Even on end-capped C18 columns, residual silanol groups can interact with the basic amino group of your flavone, causing tailing.
-
Solution: Add a competing base to your mobile phase, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. These additives protonate the silanol groups, minimizing their interaction with the amine. They also ensure that the amine is consistently protonated, leading to a single, sharp peak.
-
-
Peak Fronting due to Sample Overload: Injecting too much sample, or a sample dissolved in a solvent stronger than the mobile phase, can cause peak fronting.
-
Solution: Reduce the injection volume or the concentration of your sample. Always try to dissolve your sample in the initial mobile phase.[9] If the sample is not soluble in the mobile phase, use the weakest possible solvent.
-
-
Column Void or Contamination: A void at the head of the column or contamination can lead to distorted peak shapes.
-
Solution: Reverse the column and flush it with a strong solvent to clean it. If a void is suspected, the column may need to be replaced.[10] Using a guard column can help protect the analytical column from contamination.
-
Question 6: My retention times are shifting from run to run. What could be the problem?
Answer:
Drifting retention times are a sign of an unstable HPLC system.
Causality and Solution:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs, especially when using gradient elution.
-
Solution: Increase the equilibration time between injections. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.
-
-
Mobile Phase Instability: The composition of the mobile phase may be changing over time due to evaporation of a volatile component or precipitation of a buffer.
-
Solution: Ensure your mobile phase components are miscible and buffers are fully dissolved.[10] Keep the solvent reservoirs capped to minimize evaporation.
-
-
Fluctuations in Temperature or Pressure: Changes in ambient temperature can affect retention times. Pressure fluctuations can indicate a problem with the pump.
-
Solution: Use a column oven to maintain a constant temperature. Monitor the pressure reading for any unusual fluctuations, which may indicate a leak or a failing pump seal.[11]
-
II. Frequently Asked Questions (FAQs)
1. What are the common impurities I should expect in a crude this compound sample?
The impurities will largely depend on the synthetic route used. Common syntheses for flavones include the Allan-Robinson reaction and the Baker-Venkataraman rearrangement.[12] Potential impurities include:
-
Unreacted Starting Materials: Such as derivatives of 2'-hydroxyacetophenone and benzoyl chloride.
-
Reaction Intermediates: For instance, 1,3-diketones from an incomplete Baker-Venkataraman rearrangement or chalcones from related synthetic pathways.[1]
-
Side Products: Such as aurones, which can form as byproducts in some cyclization reactions.[13]
2. How do I choose the right solvent system for column chromatography of a novel this compound analog?
The best approach is to use Thin Layer Chromatography (TLC) to screen various solvent systems.
-
Start with a standard system: A good starting point is a 1:1 mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate).[5]
-
Adjust the polarity: If your compound has a very low Rf (stays near the baseline), increase the polarity of the mobile phase by increasing the proportion of the polar solvent. If the Rf is too high (runs near the solvent front), decrease the polarity.
-
Target an Rf value: For optimal separation on a column, aim for an Rf value of your target compound between 0.25 and 0.35 on the TLC plate.[7]
-
Consider additives: If you observe streaking, add a small amount of triethylamine (0.1-1%) to your TLC solvent system.[5]
3. Can this compound and its analogs degrade during purification?
Yes, aminoflavones can be susceptible to degradation under certain conditions.
-
Oxidation: The amino group can be susceptible to oxidation, especially if exposed to air and light for extended periods. This can lead to the formation of colored impurities. It is advisable to work with fresh solutions and minimize exposure to light.
-
Strongly Acidic or Basic Conditions: While small amounts of acid or base are used as mobile phase modifiers in HPLC, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to hydrolysis or other degradation pathways.
4. What are the best practices for storing purified this compound?
To ensure the long-term stability of your purified this compound and its analogs:
-
Solid Form: Store the compound as a solid in a tightly sealed vial.
-
Protection from Light: Use an amber vial or store the vial in the dark to prevent photodegradation.
-
Low Temperature: Store at a low temperature, such as in a refrigerator (2-8 °C) or a freezer (-20 °C).
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
III. Data Presentation and Protocols
Table 1: Recommended Solvent Systems for Chromatography and Recrystallization
| Technique | Application | Recommended Solvent System(s) | Notes |
| TLC | Method Development | Hexane/Ethyl Acetate (e.g., 7:3 to 1:1) | A good starting point for many flavones.[5] |
| Dichloromethane/Methanol (e.g., 99:1 to 95:5) | For more polar analogs. | ||
| Add 0.1-1% Triethylamine (Et₃N) | To prevent tailing of the amino group.[5] | ||
| Column Chromatography | Purification | Gradient of Hexane/Ethyl Acetate | Start with a low polarity and gradually increase the ethyl acetate concentration. |
| (Silica Gel) | Gradient of Dichloromethane/Methanol | Suitable for more polar analogs. | |
| Recrystallization | Final Purification | Ethanol/Water | Good for creating a significant solubility differential. |
| Acetone/Hexane | A versatile two-solvent system.[2] | ||
| Ethyl Acetate/Heptane | Another effective two-solvent system.[3] | ||
| Reversed-Phase HPLC | Purity Analysis & Purification | Acetonitrile/Water with 0.1% Formic Acid or TFA | A standard system for analytical and preparative work. |
| Methanol/Water with 0.1% Formic Acid or TFA | Methanol offers different selectivity compared to acetonitrile. |
Experimental Protocol: Flash Column Chromatography of this compound
-
Preparation of the Column:
-
Select a column of appropriate size.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 Hexane/Ethyl Acetate with 0.5% Et₃N).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, tapping the column to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully apply the sample to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase.
-
Collect the eluent in fractions (e.g., 10-20 mL per tube).
-
Gradually increase the polarity of the mobile phase according to the separation observed on TLC.
-
-
Monitoring by TLC:
-
Spot a small aliquot from each collected fraction (or every few fractions) onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound.
-
-
Isolation of Pure Product:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection:
-
Choose a suitable solvent or two-solvent system from Table 1 or based on small-scale solubility tests.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent and begin heating with stirring.
-
Continue to add the solvent portion-wise until the solid is completely dissolved at the boiling point of the solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or if charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass to dry completely.
-
IV. Visualization
Workflow for Purification Method Selection
The following diagram outlines a logical workflow for selecting the appropriate purification strategy for a crude sample of this compound or its analogs.
Caption: A decision-making workflow for purifying this compound.
V. References
-
Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from --INVALID-LINK--
-
Borges, C. R., & Martin, S. A. (2014). Reverse-phase HPLC analysis and purification of small molecules. Methods in molecular biology (Clifton, N.J.), 1191, 13–21.
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
Snell, E. H., & Helliwell, J. R. (2005). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Acta crystallographica. Section D, Biological crystallography, 61(Pt 10), 1351–1354.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from --INVALID-LINK--
-
SiliCycle. (n.d.). SiliaPlate TLC Practical Guide. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from --INVALID-LINK--
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from --INVALID-LINK--
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
Corman, S. (2013, August 1). HPLC Sample Prep: Critical First Steps in LC Analysis. Lab Manager. Retrieved from --INVALID-LINK--
-
Jamlos, M. F., Gan, S. H., & Finian, T. S. (2021). Development of a HPLC Method for Quantification of Amentoflavone in Leaf Extracts of Three Calophyllum Species. Malaysian Journal of Chemistry, 23(1), 1-10.
-
BenchChem. (2025). Application Note: A Validated HPLC Method for the Quantification of Amentoflavone Hexaacetate. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
Gati, W., & Messaoudi, S. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein journal of organic chemistry, 18, 211–217.
-
Leonte, D., Hanganu, D., & Zaharia, V. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules (Basel, Switzerland), 28(15), 5857.
-
Pise, A., Yang, M., Satyanarayanajois, S., & Singh, M. (2011). Validation and implementation of a liquid chromatography/tandem mass spectrometry assay to quantitate aminoflavone (NSC 686288) in human plasma. Biomedical chromatography : BMC, 25(11), 1258–1264.
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
Bansal, M., & Kaur, N. (2016). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF FLAVONES: A REVIEW. Indo American Journal of Pharmaceutical Research, 6(2), 4627-4636.
-
Thermo Fisher Scientific. (2023, May 8). HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods. Retrieved from --INVALID-LINK--
-
Nazal, C., Cornejo, P., & Santos, L. S. (2014). An HPLC method for the determination of isoflavones and the evaluation of their antioxidant capacity in both homogeneous and heterogeneous systems. Journal of AOAC International, 97(4), 1082–1089.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from --INVALID-LINK--
-
Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. --INVALID-LINK--
-
Chemistry For Everyone. (2025, January 14). What Is The Mobile Phase In Column Chromatography? [Video]. YouTube. --INVALID-LINK--
-
Park, S. H., Lee, S. H., & Kim, S. H. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization. RSC advances, 11(23), 13861–13865.
-
Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. --INVALID-LINK--
-
Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. Retrieved from --INVALID-LINK--
-
Bansal, M. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6).
-
Heider, C., Pietschmann, D., Vogt, D., & Seidensticker, T. (2021). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. Chemistry (Weinheim an der Bergstrasse, Germany), 27(64), 15949–15956.
-
Heider, C., Pietschmann, D., Vogt, D., & Seidensticker, T. (2021). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Chemistry – A European Journal, 27(64), 15949-15956.
-
BenchChem. (2025). A Comparative Guide to HPLC and LC-MS/MS Methods for Isoflavone Analysis in Plasma. Retrieved from --INVALID-LINK--
-
Heider, C., Pietschmann, D., Vogt, D., & Seidensticker, T. (2021). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Angewandte Chemie (International ed. in English), 60(46), 24657–24664.
-
MetwareBio. (n.d.). Chromatographic Columns: The Backbone of Analytical Chemistry. Retrieved from --INVALID-LINK--
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. --INVALID-LINK--
-
uHPLCs. (n.d.). Use, cleaning and storage of cyano column and amino column. Retrieved from --INVALID-LINK--
-
ChemSurvival. (2013, September 9). Recrystallization [Video]. YouTube. --INVALID-LINK--
-
Mettler-Toledo. (2018, November 12). 4 Recrystallization Methods for Increased Yield [Video]. YouTube. --INVALID-LINK--
-
The Organic Chemistry Tutor. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography) [Video]. YouTube. --INVALID-LINK--
-
Britsch, L., & Grisebach, H. (2000). Purification of recombinant flavanone 3beta-hydroxylase from petunia hybrida and assignment of the primary site of proteolytic degradation. Archives of biochemistry and biophysics, 374(2), 365–371.
-
BenchChem. (2025). Technical Guide: Solubility Profile of 6-Morpholinonicotinaldehyde in Organic Solvents. Retrieved from --INVALID-LINK--
-
Svobodová, K., Sen, W. M., & Kubátová, E. (2009). Purification of a new manganese peroxidase of the white-rot fungus Irpex lacteus, and degradation of polycyclic aromatic hydrocarbons by the enzyme. Folia microbiologica, 54(4), 309–315.
-
Mbous, Y. P., Hayyan, M., Looi, C. Y., Wong, W. F., Hayyan, A., Salleh, Z., & Hashim, M. A. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules (Basel, Switzerland), 26(9), 2596.
References
- 1. researchgate.net [researchgate.net]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. silicycle.com [silicycle.com]
- 6. Chromatography [chem.rochester.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. biomedres.us [biomedres.us]
- 13. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of 6-Aminoflavone: A Technical Support Guide for Cell-Based Assays
Welcome to the technical support center for 6-Aminoflavone. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their cell-based assays. As a compound with a complex pharmacological profile, understanding and addressing its off-target effects is crucial for generating reliable and interpretable data. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your experiments and ensure the scientific integrity of your results.
I. Understanding the Multifaceted Nature of this compound
This compound is a synthetic flavonoid that has garnered interest for its potent anticancer activities.[1] Its primary mechanism is understood to involve the induction of reactive oxygen species (ROS) and subsequent oxidative DNA damage, leading to apoptosis in cancer cells.[2] However, its bioactivity is not limited to this pathway. This compound is a known ligand for the Aryl Hydrocarbon Receptor (AhR), and its cytotoxic effects are often mediated through the AhR-dependent induction of cytochrome P450 enzymes CYP1A1 and CYP1A2.[2][3] These enzymes metabolize this compound into reactive species that contribute to its anticancer effects.
Beyond its primary mechanism, this compound has been reported to exhibit several other activities that can be considered off-target effects in specific experimental contexts. These include the inhibition of topoisomerase II, blockade of L-type calcium channels, and modulation of other signaling pathways.[1][4] One study has even shown that it can inhibit HIF-1α in an AhR-independent manner.[5] This polypharmacology necessitates careful experimental design to isolate and validate the on-target effects under investigation.
II. Troubleshooting Guide: Addressing Common Issues in this compound Assays
This section addresses specific problems that you may encounter during your experiments with this compound, providing step-by-step guidance to diagnose and resolve these issues.
Scenario 1: High cytotoxicity observed in control cell lines or at unexpectedly low concentrations.
Possible Cause: This could be due to off-target effects, particularly the induction of CYP1A1/1A2 in cell lines with high basal AhR activity, leading to the production of toxic metabolites. It could also indicate general cellular stress responses unrelated to your target of interest.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Detailed Protocol: Assessing AhR/CYP1A1 Involvement
-
Co-treatment with an AhR Antagonist:
-
Pre-incubate your cells with a known AhR antagonist, such as α-Naphthoflavone (typically 1-10 µM), for 1-2 hours before adding this compound.[6]
-
Include a vehicle control and a this compound-only control.
-
Assess cell viability after the desired treatment duration. A significant rescue of viability in the co-treatment group suggests AhR pathway involvement.
-
-
Gene Expression Analysis:
-
Treat cells with this compound for a time course (e.g., 6, 12, 24 hours).
-
Isolate RNA and perform qRT-PCR for CYP1A1 and CYP1A2 genes.
-
A time-dependent increase in the expression of these genes indicates AhR pathway activation.
-
Scenario 2: The observed phenotype does not align with the known function of the intended target.
Possible Cause: The phenotype may be a result of one of this compound's known off-target activities (e.g., topoisomerase II inhibition, calcium channel blockade) or a previously uncharacterized interaction.
Troubleshooting Workflow:
Caption: Workflow for investigating phenotypic mismatch.
Detailed Protocol: Intracellular Calcium Measurement
-
Cell Preparation: Seed cells on a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load cells with a calcium-sensitive dye like Fluo-4 AM (typically 1-5 µM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence using a plate reader or fluorescence microscope.
-
Compound Addition: Add this compound at various concentrations and monitor the fluorescence signal over time. Include positive controls (e.g., ionomycin) and negative controls (vehicle).
-
Data Analysis: A significant increase or decrease in fluorescence intensity upon addition of this compound suggests modulation of calcium signaling.
III. Frequently Asked Questions (FAQs)
Q1: What is a suitable negative control for this compound in cell-based assays?
In the absence of a perfect analog, flavone , the parent compound lacking the amino group, can be used as a general control for effects related to the flavonoid backbone. It is important to note that flavone itself can have biological activities, including weak inhibition of CYP1A enzymes.[8] Therefore, results should be interpreted with caution. For rigorous studies, synthesizing a custom analog based on SAR literature is recommended.
Q2: At what concentration range should I expect to see off-target effects?
A2: The concentration at which off-target effects become prominent depends on the specific effect and the cell line being used. It is crucial to perform a dose-response curve for your primary on-target effect and compare it to the concentrations at which known off-target effects are reported.
| Activity | Compound | IC50 / EC50 | Cell Line / System | Reference |
| Anticancer | This compound derivative (9f) | 9.35 µM | MCF-7 | [4] |
| This compound derivative (9g) | 9.58 µM | MCF-7 | [4] | |
| CYP1A1 Inhibition | Flavone | 0.14 µM | cDNA-expressed human CYP1A1 | [8] |
| CYP1A2 Inhibition | Flavone | 0.066 µM | cDNA-expressed human CYP1A2 | [8] |
| Topoisomerase II Inhibition | This compound derivative (9f) | 12.11 µM | Enzyme assay | [4] |
| AhR Activation | Aminoflavone (AF) | Induces nuclear translocation | TK-10, Caki-1, SN12-C renal cancer cells | [6] |
| Calcium Channel Blockade | This compound | Proposed based on docking and relaxant activity | Not available | [1] |
Note: The IC50 values for anticancer and topoisomerase II inhibition are for N-benzyl derivatives of this compound, and CYP inhibition is for the parent flavone. These values should be used as a guide, and it is recommended to determine the IC50 for this compound in your specific system.
Generally, if the concentration required to observe your desired phenotype is significantly higher than the IC50 for its primary anticancer effect, the likelihood of off-target contributions increases.
Q3: How can I confirm that this compound is engaging my target of interest in the cell?
A3: Target engagement assays are essential to confirm that this compound is binding to its intended target at the concentrations used in your functional assays.[9][10] The choice of assay depends on the nature of your target.
-
For enzyme targets (e.g., kinases, topoisomerases):
-
In-cell target engagement assays (e.g., NanoBRET™, CETSA®): These methods measure the binding of the compound to the target protein in live cells.
-
Downstream signaling pathway analysis: Measure the phosphorylation or activity of a known substrate of your target enzyme via Western blot, ELISA, or reporter assays. A dose-dependent change that correlates with your functional phenotype provides strong evidence of on-target activity.
-
-
For receptor targets (e.g., AhR):
-
Ligand binding assays: While more challenging in a cellular context, competitive binding assays with a known radiolabeled or fluorescent ligand can be performed on cell lysates.
-
Target translocation: For nuclear receptors like AhR, you can monitor the translocation of the receptor from the cytoplasm to the nucleus upon this compound treatment using immunofluorescence or subcellular fractionation followed by Western blotting.[6]
-
Reporter gene assays: Use a cell line containing a luciferase or other reporter gene under the control of a response element for your target (e.g., a Xenobiotic Response Element (XRE) for AhR).[6]
-
Q4: Should I be concerned about this compound's interactions with kinases or GPCRs?
A4: While there is limited specific data on broad-panel screening of this compound against kinases and GPCRs, flavonoids as a class are known to interact with a wide range of proteins, including kinases.[11][12] If your experimental results are difficult to explain based on the known targets of this compound, it is prudent to consider these possibilities.
-
Recommendation: If resources permit, consider submitting this compound for a commercial kinase or GPCR screening panel. This can provide a comprehensive overview of its potential off-target activities and may reveal unexpected mechanisms of action.
IV. Concluding Remarks: A Commitment to Rigorous Science
The use of small molecule inhibitors like this compound is a powerful tool in cell biology and drug discovery. However, their value is contingent on a thorough understanding of their potential for polypharmacology. By employing the troubleshooting strategies and control experiments outlined in this guide, you can build a more robust and convincing case for the on-target effects of this compound in your research. Always approach your results with a critical eye, and be prepared to investigate unexpected findings. This commitment to scientific rigor will ultimately lead to more reliable and impactful discoveries.
V. References
-
Fabijańska, M., et al. (2021). Ruthenium(II) and Platinum(II) Complexes with Biologically Active Aminoflavone Ligands Exhibit In Vitro Anticancer Activity. Molecules, 26(14), 4265. Available from: --INVALID-LINK--
-
Akama, T., et al. (1998). Structure-activity relationships of the 7-substituents of 5,4'-diamino-6,8,3'-trifluoroflavone, a potent antitumor agent. Journal of Medicinal Chemistry, 41(12), 2056-67. Available from: --INVALID-LINK--
-
Wleklik, K., et al. (2021). Therapeutic Perspectives of Aminoflavonoids—A Review. Molecules, 26(16), 4997. Available from: --INVALID-LINK--
-
Mourad, M. A. E., et al. (2021). Novel HDAC/Tubulin Dual Inhibitor: Design, Synthesis and Docking Studies of α-Phthalimido-Chalcone Hybrids as Potential Anticancer Agents with Apoptosis-Inducing Activity. Molecules, 26(1), 183. Available from: --INVALID-LINK--
-
Stresser, D. M., et al. (1998). Comparative inhibition of human cytochromes P450 1A1 and 1A2 by flavonoids. Drug Metabolism and Disposition, 26(10), 958-60. Available from: --INVALID-LINK--
-
Loaiza-Pérez, A. I., et al. (2011). Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells. Breast Cancer Research and Treatment, 128(2), 359-70. Available from: --INVALID-LINK--
-
Ahmad, A., et al. (2021). N-Benzylation of this compound by reductive amination and efficient access to some novel anticancer agents via topoisomerase II inhibition. Molecular Diversity, 25(2), 937-948. Available from: --INVALID-LINK--
-
Hsieh, C. H., et al. (2021). Optimization of New Catalytic Topoisomerase II Inhibitors as an Anti-Cancer Therapy. Cancers, 13(15), 3676. Available from: --INVALID-LINK--
-
Korhonen, J., et al. (2020). Inhibition of Human CYP1 Enzymes by a Classical Inhibitor α-Naphthoflavone and a Novel Inhibitor N-(3, 5- Dichlorophenyl)cyclopropanecarboxamide - An in Vitro and in Silico Study. Chemical Biology & Drug Design, 95(5), 520-533. Available from: --INVALID-LINK--
-
Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from --INVALID-LINK--
-
Loaiza-Pérez, A. I., et al. (2012). Aryl hydrocarbon receptor activation by aminoflavone: new molecular target for renal cancer treatment. Molecular Cancer Therapeutics, 11(4), 858-68. Available from: --INVALID-LINK--
-
Vrzal, R., et al. (2014). Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships. Current Drug Metabolism, 15(9), 895-922. Available from: --INVALID-LINK--
-
Korhonen, J., et al. (2020). Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study. Chemical Biology & Drug Design, 95(5), 520-533. Available from: --INVALID-LINK--
-
Wleklik, K., et al. (2021). Therapeutic Perspectives of Aminoflavonoids—A Review. Molecules, 26(16), 4997. Available from: --INVALID-LINK--
-
Moorkoth, S., et al. (2015). Synthesis and evaluation of a series of novel imidazolidinone analogues of this compound as anticancer and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 63(12), 974-985. Available from: --INVALID-LINK--
-
Jirkovská, A., et al. (2021). Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage. Toxicology Letters, 350, 219-228. Available from: --INVALID-LINK--
-
Terzuoli, E., et al. (2010). Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion. Cancer Research, 70(17), 6837-47. Available from: --INVALID-LINK--
-
Shimada, T., et al. (2002). Inhibition of human cytochrome P450 1A1-, 1A2-, and 1B1-mediated activation of procarcinogens to genotoxic metabolites by polycyclic aromatic hydrocarbons. Chemical Research in Toxicology, 15(12), 1546-52. Available from: --INVALID-LINK--
-
MedChemExpress. (n.d.). Calcium Channel Blockers. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Topoisomerase inhibitor. Retrieved from --INVALID-LINK--
-
Terzuoli, E., et al. (2010). Aminoflavone, a ligand of the aryl hydrocarbon receptor, inhibits HIF-1alpha expression in an AhR-independent fashion. Cancer Research, 70(17), 6837-47. Available from: --INVALID-LINK--
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-45. Available from: --INVALID-LINK--
-
Vélez-Cruz, R., et al. (2019). Control of topoisomerase II activity and chemotherapeutic inhibition by TCA cycle metabolites. eLife, 8, e48037. Available from: --INVALID-LINK--
-
Kaji, N., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 12(3), 1957-1962. Available from: --INVALID-LINK--
-
ResearchGate. (n.d.). IC50 of Topoisomerase II Inhibitor activities of the tested compounds. Retrieved from --INVALID-LINK--
-
Murray, I. A., et al. (2014). Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone. Journal of Pharmacology and Experimental Therapeutics, 352(1), 87-96. Available from: --INVALID-LINK--
-
Lacerda, A. E., et al. (2000). Mibefradil block of cloned T-type calcium channels. The Journal of pharmacology and experimental therapeutics, 293(2), 584-91. Available from: --INVALID-LINK--
-
Brantley, E. J., et al. (2016). AhR ligand Aminoflavone inhibits α6-integrin expression and breast cancer sphere-initiating capacity. Cancer Letters, 376(1), 125-33. Available from: --INVALID-LINK--
-
Bell, M. A., et al. (2015). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. Molecular Pharmacology, 88(5), 890-8. Available from: --INVALID-LINK--
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from --INVALID-LINK--
-
Kumar, S., et al. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. Molecules, 28(20), 7164. Available from: --INVALID-LINK--
-
Scott, J. S., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(6), 633-7. Available from: --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Sygnature Discovery. (n.d.). Target Validation. Retrieved from --INVALID-LINK--
-
Liu, X., et al. (2022). Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor. Molecules, 27(14), 4627. Available from: --INVALID-LINK--
-
Alfa Cytology. (n.d.). Target Validation for Cancer Therapy. Retrieved from --INVALID-LINK--
-
Inoviem. (n.d.). Target validation & engagement. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). GPCR Toxicity Panel. Retrieved from --INVALID-LINK--
-
Lin, S., et al. (2018). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Current Medicinal Chemistry, 25(39), 5326-5343. Available from: --INVALID-LINK--
-
Viskupičová, J., et al. (2010). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Molecules, 15(12), 9183-9193. Available from: --INVALID-LINK--
-
Sica, G., et al. (1992). Inhibition of cancer cell growth by calcium channel antagonists in the athymic mouse. Cancer Letters, 63(3), 225-31. Available from: --INVALID-LINK--
-
Creative Biogene. (n.d.). GPCR Screening & Profiling Services. Retrieved from --INVALID-LINK--
-
ProBio CDMO. (n.d.). GPCR-targeted Assay | GPCRs Bioassay Service. Retrieved from --INVALID-LINK--
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Available from: --INVALID-LINK--
-
ION Biosciences. (n.d.). GPCR Assay Services. Retrieved from --INVALID-LINK--
-
Byrne, M. J., et al. (2021). PhosphoFlowSeq - A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR. Journal of Visualized Experiments, (177), 10.3791/63142. Available from: --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Aminoflavone, a ligand of the aryl hydrocarbon receptor, inhibits HIF-1alpha expression in an AhR-independent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aryl hydrocarbon receptor activation by aminoflavone: new molecular target for renal cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of the 7-substituents of 5,4'-diamino-6,8,3'-trifluoroflavone, a potent antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative inhibition of human cytochromes P450 1A1 and 1A2 by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selvita.com [selvita.com]
- 10. Target Validation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 11. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in 6-Aminoflavone Animal Studies
Last Updated: January 7, 2026
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you design robust experiments and minimize variability in animal studies involving 6-Aminoflavone. Our goal is to ensure your results are both reliable and reproducible.
Part 1: Foundational Questions & General Principles
This section addresses the most common sources of variability that can affect any in vivo study and establishes a foundation for compound-specific considerations.
Q1: My study results have high standard deviations and poor reproducibility. What are the most common sources of variability in animal studies?
A1: High variability is a frequent challenge that can obscure true experimental outcomes. The sources can be broadly categorized into three areas:
-
Biological Variation: These are inherent differences among individual animals. Key factors include genetics (strain differences), sex, age, body weight, health status, and crucially, the composition of the gut microbiome, which plays a significant role in the metabolism of many compounds.[1][2][3]
-
Environmental Factors: The animal's immediate surroundings can introduce significant stress and physiological changes. Important factors to control include temperature, humidity, light/dark cycles, noise levels, cage density, and enrichment opportunities.[4]
-
Experimental Procedures: Inconsistent execution of the protocol is a major, and often underestimated, source of variability.[2] This includes differences in animal handling techniques, precision in dosing (oral gavage, IP injection), timing of procedures, sample collection methods, and even the individual performing the experiment.[2][5]
Q2: How can I proactively design my experiment to minimize these general sources of variability from the start?
A2: A robust experimental design is your primary defense against variability. Implementing the following principles is critical:
-
Randomization: Animals must be randomly assigned to treatment and control groups. This prevents conscious or unconscious bias in group allocation (e.g., putting all the largest animals in one group).
-
Blinding: Whenever possible, the experimenter and anyone assessing the outcomes should be unaware of which animals received which treatment. This minimizes observer bias in both subjective (e.g., behavioral scores) and objective (e.g., tissue measurement) endpoints.
-
Sample Size Calculation: A formal power analysis should be conducted before the study begins. This determines the minimum number of animals required to detect a statistically significant effect, preventing underpowered studies where a true effect is missed due to insufficient sample size.[4]
-
Acclimation and Habituation: Animals require an acclimation period (typically one week) to adjust to a new facility and housing conditions after shipping.[6] Furthermore, animals should be habituated to handling and routine procedures (like weighing or mock gavaging) before the experiment begins to reduce procedure-induced stress.[6][7]
Part 2: Troubleshooting this compound-Specific Issues
This section focuses on the unique properties of this compound and the challenges they may present.
Q3: I'm seeing inconsistent therapeutic effects and/or variable plasma concentrations of this compound. Could my formulation be the problem?
A3: Absolutely. Formulation is one of the most critical and common sources of variability for compounds like flavones, which often have poor aqueous solubility. An improper formulation can lead to inconsistent absorption and highly variable bioavailability.
Troubleshooting Steps & Causality:
-
Assess Solubility: this compound is a lipophilic molecule.[8][9] Attempting to suspend it in a simple aqueous vehicle like saline or water alone will likely result in a non-homogenous mixture that settles over time. This means animals dosed later may receive a different effective dose than animals dosed first.
-
Select an Appropriate Vehicle: The goal is to create a stable, homogenous suspension or solution. There is no single "best" vehicle, and selection depends on the study's route of administration and duration.[10][11] A tiered approach is recommended.
| Vehicle Category | Examples | Pros & Cons | Best For... |
| Aqueous Suspensions | 0.5% Methylcellulose (MC), 0.5% Carboxymethylcellulose (CMC) | Pros: Well-tolerated, commonly used. Cons: May not be sufficient for very poorly soluble compounds.[12] | Initial screening, short-term studies. |
| Lipid/Oil-Based | Corn oil, Sesame oil | Pros: Can improve absorption of lipophilic compounds. Cons: Can have physiological effects (e.g., caloric intake, altered lipid metabolism). | Oral administration of highly lipophilic compounds. |
| Surfactant/Co-solvent | 10% Tween® 80, 20% PEG400 | Pros: Significantly improves solubility. Cons: Can have their own toxicities or biological effects at higher concentrations.[13][14] | Difficult-to-formulate compounds, but requires careful toxicity evaluation of the vehicle itself. |
-
Protocol: Vehicle Screening & Formulation Preparation
-
Screening: Test the solubility and stability of this compound in a small panel of vehicles (e.g., 0.5% MC, corn oil, 10% PEG400 in saline).
-
Preparation: Once a vehicle is chosen, prepare the formulation by first creating a uniform paste of the this compound powder with a small amount of the vehicle. Then, gradually add the remaining vehicle while continuously mixing (e.g., with a mortar and pestle, followed by vortexing) to ensure a fine, homogenous suspension.
-
Stability Check: After preparation, let the formulation sit on the bench for the maximum anticipated duration of your dosing procedure. Visually inspect for any signs of precipitation or separation. The formulation should remain homogenous throughout.
-
Dose Administration: Always vortex the formulation immediately before drawing up each dose to ensure the animal receives the correct concentration.
-
Q4: My data shows significant inter-animal variability, even with a validated formulation. What biological factors specific to this compound could be at play?
A4: This points toward metabolic and pharmacokinetic variability. Flavonoids, as a class, are subject to extensive and variable metabolism, which can be a major driver of inconsistent results.[15]
Key Factors & Explanations:
-
CYP450 Metabolism: this compound's parent compound, aminoflavone, is known to be a substrate for and an inducer of cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2.[16][17] The expression and activity of these enzymes can vary significantly between animals, leading to different rates of metabolism and, therefore, different levels of exposure to the active compound.
-
Gut Microbiome Metabolism: This is a critical and often overlooked source of variability.[18] A large fraction of orally administered flavonoids reaches the colon, where gut bacteria can extensively metabolize them into different phenolic compounds.[15][19] Since the composition of the gut microbiota differs between individual animals, this can lead to dramatic differences in the metabolic profile of this compound, affecting both its efficacy and toxicity.[1][20][21]
Troubleshooting Workflow:
The following diagram illustrates a decision-making process to investigate these biological factors.
Caption: Troubleshooting workflow for biological variability.
Part 3: Procedural Best Practices
Even with a perfect formulation and study design, poor technique can derail an experiment. This section provides detailed protocols for critical procedures.
Q5: I'm performing oral gavage. How can I ensure the procedure itself isn't adding to my data variability?
A5: Improper oral gavage technique is a major source of error and animal distress.[22][23] Stress can alter physiological readouts, and incorrect administration can lead to aspiration or incomplete dosing, causing extreme variability.[24]
Protocol: Best Practices for Oral Gavage in Mice
-
Choose the Right Equipment:
-
Needle Size: Use a flexible, ball-tipped gavage needle. For adult mice (~20-30g), a 20-gauge, 1.5-inch needle is appropriate. Using a needle that is too large can cause esophageal injury.[25]
-
Volume: The maximum recommended dosing volume is 10 mL/kg.[25] Using smaller, more concentrated volumes (e.g., 5 mL/kg) is preferable to minimize the risk of reflux and aspiration.[25][26]
-
-
Proper Restraint:
-
Cannula Insertion:
-
Measure the needle from the tip of the mouse's nose to the last rib and mark it; do not insert the needle past this point to avoid stomach perforation.[22][26]
-
Insert the needle into the side of the mouth (in the diastema, or gap between the incisors and molars) and gently guide it along the roof of the mouth toward the back of the throat.
-
The mouse will naturally swallow as the tube reaches the esophagus. Allow the tube to slide gently down. NEVER force the needle. If you feel resistance, you may be in the trachea. Withdraw immediately and start again.[22][23]
-
-
Dose Administration & Withdrawal:
Q6: How should I approach the statistical analysis when I still have some variability in my data?
A6: The choice of statistical test is critical for correctly interpreting your results.
-
Check for Normal Distribution: Before applying common tests like the t-test or ANOVA, you should assess if your data follows a Gaussian (normal) distribution (e.g., using a Kolmogorov-Smirnov test).[28]
-
Parametric vs. Non-parametric Tests:
-
Parametric Tests (t-test, ANOVA): These are used for normally distributed data and compare the means of the groups.[29][30] They are generally more powerful if the assumptions are met.
-
Non-parametric Tests (Mann-Whitney U, Kruskal-Wallis): These are used for data that is not normally distributed. They typically compare the medians or ranks of the data and are less sensitive to outliers.
-
-
Handling Outliers: Do not discard an outlier unless you have a documented technical reason (e.g., you noted a dosing error for that animal). If you have a statistical outlier, it is often more appropriate to use non-parametric tests, which are less influenced by extreme values.
-
Consult a Statistician: For complex datasets, especially those with multiple variables, consulting with a biostatistician is highly recommended to ensure the most appropriate analysis is performed.[29]
References
- 1. The influence of gut microbiota on drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Systematic heterogenisation to improve reproducibility in animal studies | PLOS Biology [journals.plos.org]
- 6. uvas.edu.pk [uvas.edu.pk]
- 7. content.protocols.io [content.protocols.io]
- 8. This compound | C15H11NO2 | CID 16217320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nonclinical vehicle use in studies by multiple routes in multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The pharmacokinetics of flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of the antitumor agent aminoflavone (NSC 686288) is mediated by induction of tumor cell cytochrome P450 1A1/1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. purinainstitute.com [purinainstitute.com]
- 19. Gut Microbiome Interactions with Drug Metabolism, Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The metabolic effect of gut microbiota on drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. contagionlive.com [contagionlive.com]
- 22. uac.arizona.edu [uac.arizona.edu]
- 23. instechlabs.com [instechlabs.com]
- 24. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 25. iacuc.wsu.edu [iacuc.wsu.edu]
- 26. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 27. youtube.com [youtube.com]
- 28. bmjopen.bmj.com [bmjopen.bmj.com]
- 29. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. arxiv.org [arxiv.org]
Technical Support Center: Optimizing In Vivo Drug Delivery of 6-Aminoflavone
Welcome to the technical support center for 6-aminoflavone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the in vivo delivery of this promising, yet difficult, compound. As a synthetic aminoflavonoid, this compound presents unique opportunities and significant formulation hurdles, primarily due to its physicochemical properties.[1] This document provides troubleshooting guides and in-depth FAQs to help you design robust experiments, interpret your results, and optimize your delivery strategies for maximal therapeutic efficacy.
Section 1: Foundational Knowledge & Initial Troubleshooting
This section addresses the most common initial queries and problems researchers face, rooted in the fundamental properties of this compound.
Q1: My this compound won't dissolve in my aqueous vehicle (e.g., saline, PBS). What's happening and what should I do?
A1: This is the most common and expected challenge. Like most flavonoids, this compound has a planar, polycyclic structure, making it poorly soluble in water.[2][3][4] Its molecular weight is 237.25 g/mol with a formula of C₁₅H₁₁NO₂.[5][6] The poor water solubility is a primary barrier to achieving adequate oral bioavailability and can cause precipitation upon intravenous injection.[3][7]
Immediate Troubleshooting Steps:
-
Co-Solvent System: For initial in vitro or preliminary in vivo studies, a co-solvent system can be employed. A common choice is a mixture of DMSO, PEG 400, and saline.
-
Causality: DMSO is a powerful organic solvent that can dissolve this compound, while PEG 400 helps to maintain its solubility when diluted into an aqueous phase for administration. However, be cautious, as high concentrations of DMSO can be toxic, and the drug may still precipitate upon injection into the bloodstream.
-
-
pH Adjustment: Flavonoids can have ionizable groups. While this compound's amino group provides a site for protonation, its overall solubility may not be drastically altered within a physiologically tolerable pH range. This approach is generally less effective for flavonoids than for other compounds.
-
Re-evaluate Experimental Goals: If you require high-dose, long-term, or clinical-track studies, a simple co-solvent system will be insufficient. You must proceed to advanced formulation strategies discussed in Section 2.
Q2: I'm seeing highly variable plasma concentrations of this compound in my animal studies after oral gavage. Why is the absorption so erratic?
A2: This is a classic sign of "dissolution rate-limited absorption." Because this compound is poorly soluble, its absorption from the gastrointestinal (GI) tract is highly dependent on how quickly it can dissolve in the gut fluids.[7]
Underlying Causes & Rationale:
-
Poor Wettability: The hydrophobic nature of the compound prevents it from being easily wetted by GI fluids, slowing dissolution.
-
Variable GI Conditions: Factors like food intake (which can alter bile salt secretion), GI transit time, and local pH can significantly but unpredictably affect how much of the drug dissolves and gets absorbed in any given animal.[4][8]
-
Rapid Metabolism: Flavonoids are subject to extensive first-pass metabolism in the gut wall and liver (Phase I and Phase II reactions like glucuronidation and sulfation).[8][9] This means that even the portion that is absorbed may be rapidly cleared before reaching systemic circulation.
To overcome this variability, you must move beyond a simple suspension or solution and utilize a formulation strategy that enhances the dissolution rate and protects the molecule from premature metabolism.
Section 2: Advanced Formulation Troubleshooting Guide
If basic troubleshooting fails, a more sophisticated drug delivery system is necessary. This section provides a decision-making framework and FAQs for selecting and optimizing an appropriate formulation strategy.
Workflow: Selecting a Formulation Strategy
Use the following diagram to guide your decision-making process based on the primary challenge you are facing with this compound delivery.
Caption: Decision workflow for selecting an appropriate delivery strategy.
FAQ: Solid Dispersions
Q3: My goal is to improve oral bioavailability. The workflow suggests "Solid Dispersions." What is the mechanism and how do I start?
A3: A solid dispersion (SD) is a system where the drug is dispersed, ideally at a molecular level, within a hydrophilic carrier matrix.[10][11] This is an excellent and widely used strategy for improving the oral bioavailability of poorly soluble compounds like flavonoids.[2][12]
-
Mechanism of Action: The primary advantage is the conversion of the crystalline drug into a higher-energy, amorphous state.[10] This disruption of the stable crystal lattice significantly reduces the energy required for the drug molecule to be released, leading to a much faster dissolution rate in the GI tract.[13] The hydrophilic carrier (e.g., Polyvinylpyrrolidone - PVP) also improves the wettability of the drug.[14]
-
Getting Started: The most common preparation method is solvent evaporation.[2][14] You dissolve both the this compound and a carrier like PVP K30 in a common solvent (e.g., ethanol), and then evaporate the solvent. This traps the drug molecules in an amorphous state within the polymer matrix. See Protocol 1 in the Appendix for a detailed methodology.
| Carrier Type | Typical Drug:Carrier Ratio (w/w) | Key Advantage | Reference |
| PVP (Polyvinylpyrrolidone) | 1:4 to 1:10 | Forms amorphous nanodispersions, strong H-bonding. | [14] |
| PEG (Polyethylene Glycol) | 1:4 to 1:10 | Lower melting point, can be used in melt methods. | [14] |
| Soluplus® | 1:5 to 1:10 | Amphiphilic nature, acts as a solubilizer. | N/A |
FAQ: Cyclodextrin Complexes
Q4: I need a formulation for IV injection. How can cyclodextrins help prevent precipitation?
A4: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[15][16] They act as molecular hosts, encapsulating poorly soluble "guest" molecules like this compound into their cavity to form an "inclusion complex."[15][17]
-
Mechanism of Action: By sequestering the hydrophobic flavonoid within its core, the resulting complex presents a hydrophilic exterior to the aqueous environment.[16] This dramatically increases the apparent water solubility of the drug, making it suitable for administration in an aqueous vehicle and preventing precipitation upon injection into the bloodstream.[7][18] Hydrophilic CD derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for this purpose.[17]
-
Getting Started: A simple and effective lab-scale method is the kneading technique, which involves creating a paste of the cyclodextrin and drug to facilitate complex formation. See Protocol 2 in the Appendix for a step-by-step guide.
FAQ: Lipid-Based Formulations (Liposomes)
Q5: I'm concerned about rapid metabolism and off-target toxicity. How can a liposomal formulation address these issues?
A5: Liposomes are microscopic vesicles composed of a lipid bilayer, which can encapsulate both hydrophilic and hydrophobic drugs.[19] For this compound, it would partition into the lipid bilayer. This is a highly effective strategy for improving the therapeutic index of many drugs, including flavonoids.[20][21]
-
Mechanism of Action:
-
Protection from Metabolism: Once encapsulated, the drug is shielded from metabolic enzymes in the bloodstream and liver, prolonging its circulation time and increasing its chance of reaching the target tissue.[20][21]
-
Improved Bioavailability: Liposomal formulations can enhance oral absorption and protect the flavonoid from degradation in the GI tract.[22]
-
Reduced Toxicity: By encapsulating the drug, systemic exposure of free drug to healthy tissues is minimized. Furthermore, liposomes can be engineered (e.g., with PEGylation) to preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[23]
-
-
Getting Started: The thin-film hydration method is a standard technique for preparing liposomes in a research setting. It involves dissolving the lipids and drug in an organic solvent, creating a thin film by evaporation, and then hydrating the film with an aqueous buffer. See Protocol 3 in the Appendix for a detailed procedure.
Caption: Liposomal encapsulation of hydrophobic this compound within the lipid bilayer.
Section 3: Analytical & Quantification FAQs
Q6: What is the best method to quantify this compound in plasma or tissue samples?
A6: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the gold standard. For high sensitivity and selectivity, especially with complex biological matrices, an HPLC system coupled to a mass spectrometer (LC-MS/MS) is strongly recommended.
Key Methodological Considerations:
-
Sample Preparation: A protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation is typically the first step to remove large proteins from plasma. This may be followed by a liquid-liquid extraction or solid-phase extraction (SPE) for further cleanup and concentration of the analyte.
-
Chromatography: A reverse-phase C18 column is a common starting point. The mobile phase will likely consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol), run in a gradient elution mode.
-
Detection:
-
UV Detector: Flavonoids have strong UV absorbance. A photodiode array (PDA) detector can be used to monitor at the absorbance maximum of this compound.
-
MS/MS Detector: This provides the highest sensitivity and specificity. You will need to optimize the precursor-to-product ion transition for this compound in multiple reaction monitoring (MRM) mode.
-
-
Metabolite Consideration: Be aware that your analysis might need to account for metabolites (e.g., glucuronidated or sulfated forms).[24] These metabolites will have different retention times and mass-to-charge ratios. An LC-MS/MS method is essential for simultaneously quantifying the parent drug and its major metabolites.[25]
Appendix: Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation)
This protocol is adapted from methodologies described for other poorly soluble flavonoids.[13][14]
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Ethanol (or another suitable volatile solvent), Rotary evaporator, Vacuum oven.
-
Procedure:
-
Determine the desired drug-to-carrier ratio (e.g., 1:9 w/w). Weigh the appropriate amounts of this compound and PVP K30.
-
Dissolve both components completely in a minimal amount of ethanol in a round-bottom flask. Gentle warming (40°C) may be required.
-
Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40-50°C until a solid film or powder is formed.
-
Scrape the solid product from the flask.
-
Place the product in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
The resulting powder is the solid dispersion. It should be stored in a desiccator. Characterize its amorphous nature using techniques like XRD or DSC.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol is based on standard methods for cyclodextrin complexation.[15]
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Water, Ethanol, Mortar and pestle, Vacuum oven.
-
Procedure:
-
Determine the molar ratio for complexation (typically 1:1). Weigh the corresponding amounts of this compound and HP-β-CD.
-
Place the HP-β-CD into a mortar and add a small amount of water to form a consistent paste.
-
Dissolve the this compound in a minimal volume of ethanol.
-
Slowly add the drug solution to the cyclodextrin paste in the mortar.
-
Knead the mixture thoroughly with the pestle for 45-60 minutes. The mixture should remain a paste. Add small amounts of the water/ethanol mixture if it becomes too dry.
-
Spread the resulting paste on a tray and dry it in a vacuum oven at 50°C until a constant weight is achieved.
-
The resulting solid is the inclusion complex.
-
Protocol 3: Preparation of this compound Loaded Liposomes (Thin-Film Hydration)
This protocol is adapted from established methods for creating liposomal formulations of flavonoids.[19][26]
-
Materials: this compound, Phosphatidylcholine (e.g., from soy or egg), Cholesterol, Chloroform/Methanol mixture (e.g., 2:1 v/v), Phosphate-buffered saline (PBS), Rotary evaporator, Probe sonicator or extruder.
-
Procedure:
-
Weigh the desired amounts of phosphatidylcholine, cholesterol (a common molar ratio is 2:1), and this compound (e.g., to achieve a 10:1 lipid-to-drug weight ratio).
-
Dissolve all three components in the chloroform/methanol solvent mixture in a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature (~40-50°C). This will form a thin, dry lipid film on the inner wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove all residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and agitating the flask. This will form multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity of the vesicles, sonicate the suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
The resulting translucent suspension contains the this compound-loaded liposomes.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Flavonoid delivery by solid dispersion: a systematic review - ProQuest [proquest.com]
- 3. Drug design strategies that aim to improve the low solubility and poor bioavailability conundrum in quercetin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C15H11NO2 | CID 16217320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. staff-old.najah.edu [staff-old.najah.edu]
- 15. oatext.com [oatext.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Encapsulation of naturally occurring flavonoids into liposomes: physicochemical properties and biological activity against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ntno.org [ntno.org]
- 24. Systematic Strategy for Metabolites of Amentoflavone In Vivo and In Vitro Based on UHPLC-Q-TOF-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pharmaron.com [pharmaron.com]
- 26. Development of a liposomal formulation of the natural flavonoid fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 6-Aminoflavone as a Selective AhR Modulator (SAhRM): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The Aryl hydrocarbon receptor (AhR) has long been a molecule of intense scientific scrutiny, primarily due to its association with the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). However, emerging research has unveiled the AhR's multifaceted role in regulating crucial physiological processes, thereby positioning it as a promising therapeutic target. This has spurred the quest for Selective AhR Modulators (SAhRMs)—compounds that can harness the beneficial activities of the AhR without triggering the toxic responses associated with full agonists like TCDD. Among the candidates, the synthetic flavonoid 6-aminoflavone has garnered significant attention.
This guide provides an in-depth, objective comparison of this compound's performance against the archetypal AhR agonist, TCDD. We will delve into the experimental data and methodologies required to validate this compound as a bona fide SAhRM, offering a framework for researchers to critically evaluate its potential in their own studies.
The SAhRM Concept: Beyond Full Agonism
The fundamental premise of a SAhRM is the ability to elicit a subset of the AhR-mediated downstream effects. Unlike a full agonist like TCDD, which activates the entire spectrum of AhR target genes, including those responsible for toxicity, a SAhRM would ideally trigger specific, therapeutically relevant pathways while leaving the toxic pathways dormant. This selectivity is paramount for the development of safe and effective AhR-targeted therapies.
Comparative Analysis: this compound vs. TCDD
The validation of this compound as a SAhRM hinges on demonstrating its differential effects on AhR activation and downstream gene expression compared to TCDD. This requires rigorous, quantitative experimental evidence.
Key Performance Metrics
| Parameter | This compound | TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) | Rationale |
| Binding Affinity to AhR | Moderate | High | A moderate affinity may contribute to a more transient and less potent activation of the receptor, a desirable characteristic for a modulator versus a strong, persistent agonist. |
| CYP1A1 Induction (EC50) | Higher EC50 (µM range) | Lower EC50 (pM to nM range)[1] | CYP1A1 is a classic, highly sensitive marker of AhR activation often linked to the metabolic activation of pro-carcinogens. A significantly higher EC50 for this compound indicates a lower potency in inducing this potentially toxic pathway. |
| DRE-Luciferase Reporter Gene Assay (EC50) | Higher EC50 | Lower EC50[1] | This assay provides a direct measure of the transcriptional activation potential of the AhR-ligand complex at Dioxin Response Elements (DREs). A higher EC50 for this compound further supports its role as a weaker activator of canonical AhR signaling. |
| Maximal Efficacy (Emax) for CYP1A1 Induction | Partial Agonist (Lower Emax) | Full Agonist (Higher Emax) | This compound may not induce CYP1A1 to the same maximal level as TCDD, even at saturating concentrations, classifying it as a partial agonist. This is a key feature of a SAhRM. |
| Off-Target Effects | Documented anticancer activity via topoisomerase II inhibition and other pathways.[2][3] | Primarily mediates effects through the AhR. | The presence of distinct, non-AhR-mediated biological activities underscores the unique pharmacological profile of this compound and necessitates careful characterization to distinguish between on- and off-target effects. |
Experimental Validation: A Step-by-Step Approach
To empirically validate the claims of this compound as a SAhRM, a series of well-controlled experiments are essential. Here, we provide detailed protocols for the cornerstone assays.
Experimental Workflow
References
- 1. Third-Generation Ah Receptor–Responsive Luciferase Reporter Plasmids: Amplification of Dioxin-Responsive Elements Dramatically Increases CALUX Bioassay Sensitivity and Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-Benzylation of this compound by reductive amination and efficient access to some novel anticancer agents via topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Aminoflavone and Other Flavonoid Anticancer Agents: A Guide for Researchers
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and minimal side effects is perpetual. Flavonoids, a class of polyphenolic compounds abundant in plants, have emerged as promising candidates due to their multifaceted anticancer properties.[1][2] This guide provides an in-depth comparative analysis of 6-aminoflavone, a synthetic flavonoid, against three well-characterized naturally occurring flavonoids: quercetin, genistein, and luteolin. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource detailing their mechanisms of action, supported by experimental data, to inform future research and development endeavors.
Introduction to Flavonoids in Oncology
Flavonoids exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[1][3][4] Their ability to selectively target cancer cells while exhibiting lower toxicity towards normal cells makes them attractive therapeutic prospects.[5] This guide will dissect the nuances of this compound and compare its performance with established flavonoid anticancer agents.
This compound: A Potent Synthetic Flavonoid
This compound is a synthetic flavonoid that has demonstrated significant anticancer activity. While data on the parent compound is emerging, a closely related aminoflavone derivative, NSC 686288 (5-amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methylchromen-4-one), hereafter referred to as aminoflavone (AF), has been more extensively studied and provides valuable insights into the potential mechanisms of this compound.[6][7]
Mechanism of Action of Aminoflavone
Aminoflavone's anticancer activity is attributed to its ability to induce oxidative stress, leading to DNA damage and subsequent apoptosis and cell cycle arrest in cancer cells.[6]
-
Induction of Reactive Oxygen Species (ROS) and DNA Damage: AF has been shown to increase intracellular ROS levels in breast cancer cells. This elevation in ROS leads to oxidative DNA damage, including the formation of 8-oxo-7,8-dihydroguanine (8-oxodG) and DNA-protein cross-links.[6]
-
Apoptosis Induction: The accumulation of DNA damage triggers the apoptotic cascade. AF induces apoptosis through the activation of caspase-3, -8, and -9, leading to the cleavage of poly [ADP-ribose] polymerase (PARP), a hallmark of apoptosis.[6][8]
-
Cell Cycle Arrest: In response to DNA damage, AF causes cell cycle arrest, primarily in the S-phase, which is associated with an increase in the expression of the cell cycle inhibitor p21.[6][7][8]
Signaling Pathways Modulated by Aminoflavone
The anticancer effects of aminoflavone are mediated through the modulation of several key signaling pathways.
Figure 1: Proposed signaling pathway for aminoflavone-induced apoptosis and cell cycle arrest.
Comparative Analysis with Natural Flavonoids
To provide a comprehensive perspective, we will now compare the anticancer properties of this compound (represented by its derivative, aminoflavone) with three well-studied natural flavonoids: quercetin, genistein, and luteolin.
Quercetin
Quercetin is a ubiquitous flavonoid found in many fruits and vegetables. It is known to exert its anticancer effects by modulating multiple signaling pathways, leading to cell cycle arrest and apoptosis.[9][10][11][12]
Genistein
Genistein, an isoflavone primarily found in soy products, has been extensively researched for its anticancer properties. It influences a wide array of signaling pathways, impacting cell proliferation, apoptosis, and angiogenesis.[3][13][14][15]
Luteolin
Luteolin, present in various vegetables and herbs, is another potent flavonoid with demonstrated anticancer activities. Its mechanisms involve the induction of apoptosis and cell cycle arrest through the modulation of critical cellular signaling pathways.[16][17]
Head-to-Head Performance: Experimental Data
The following tables summarize the in vitro anticancer activities of this compound (and its derivatives) and the comparator flavonoids across various cancer cell lines.
Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Flavonoid | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound Derivative (9f) | MCF-7 | Breast | 9.35 | [13] |
| This compound Derivative (9g) | MCF-7 | Breast | 9.58 | [13] |
| Aminoflavone (AF) | MDA-MB-468 | Breast | ~1.0 | [8] |
| Quercetin | A549 | Lung | 8.65 (24h) | [18] |
| HCT116 | Colon | 5.79 | ||
| MDA-MB-231 | Breast | 5.81 | ||
| Genistein | MCF-7 | Breast | 47.5 | [19] |
| PC3 | Prostate | 480 (24h) | [20] | |
| Luteolin | A549 | Lung | 41.59 (24h) | |
| H460 | Lung | 48.47 (24h) | ||
| LoVo | Colon | 66.70 (24h) |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Induction of Apoptosis
The percentage of apoptotic cells is a direct measure of a compound's ability to induce programmed cell death.
| Flavonoid | Cancer Cell Line | Concentration (µM) | Apoptotic Cells (%) | Assay | Reference |
| Aminoflavone (AF) | MDA-MB-468 | 1 | ~25 (Early) | Annexin V/PI | [8] |
| Quercetin | HeLa | 100 | ~30 (Total) | Annexin V/PI | [11] |
| Genistein | MCF-7 | 50 | Increased | Annexin V/PI | [19] |
| Luteolin | A549 | 60 | ~35 (Total) | Annexin V/PI |
Cell Cycle Arrest
Analysis of cell cycle distribution reveals the phase at which a compound halts cell proliferation.
| Flavonoid | Cancer Cell Line | Concentration (µM) | Effect on Cell Cycle | Assay | Reference |
| Aminoflavone (AF) | MDA-MB-468 | 1 | S-Phase Arrest | Propidium Iodide | [8] |
| Quercetin | HeLa | 100 | G2/M Arrest | Propidium Iodide | [11] |
| Genistein | MCF-7 | 20 | G2/M Arrest | Propidium Iodide | [19] |
| Luteolin | A549 | 60 | G2/M Arrest | Propidium Iodide |
Mechanistic Insights: A Comparative Overview of Signaling Pathways
The anticancer activities of these flavonoids are underpinned by their ability to modulate a complex network of intracellular signaling pathways.
Figure 2: Overview of key signaling pathways modulated by the compared flavonoids.
Experimental Protocols
For researchers aiming to replicate or build upon these findings, detailed experimental protocols are provided below.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Figure 3: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the flavonoid of interest and a vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the flavonoid of interest for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, late apoptotic/necrotic cells are Annexin V+ and PI+, and necrotic cells are Annexin V- and PI+.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle.
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Washing and Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Protein Expression
Western blotting is used to detect and quantify the expression of specific proteins involved in apoptosis and cell cycle regulation.
Step-by-Step Methodology:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, PARP, p21, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
This comparative guide highlights the potent anticancer activities of this compound and other well-established flavonoids. While this compound and its derivatives show promising cytotoxicity, particularly in breast cancer cell lines, further research is warranted to elucidate their precise mechanisms of action across a broader range of cancers. Direct comparative studies under standardized conditions are crucial to definitively rank the efficacy of these compounds. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers to design and execute such studies, ultimately accelerating the development of novel flavonoid-based cancer therapies.
References
- 1. Synthesis and Anti-cancer Activity of Novel Thiazolidinone Analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Perspectives of Aminoflavonoids—A Review [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 8. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Anti-cancer Activity of Novel Thiazolidinone Analogs of this compound [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. N-Benzylation of this compound by reductive amination and efficient access to some novel anticancer agents via topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 20. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Cancer Therapeutics: A Comparative Analysis of 6-Aminoflavone Derivatives and Standard Chemotherapy
For decades, the bedrock of cancer treatment has been standard chemotherapy, a powerful yet often indiscriminate weapon against rapidly dividing cells. While effective for many, its significant off-target effects necessitate a continuous search for more targeted and less toxic alternatives. Emerging from the diverse family of flavonoids, 6-aminoflavone derivatives are showing considerable promise as a novel class of anticancer agents. This guide provides an in-depth, data-supported comparison of the efficacy of this compound derivatives against established chemotherapy drugs, offering researchers and drug development professionals a comprehensive overview of their mechanisms, cytotoxic potential, and the experimental methodologies used for their evaluation.
At the Crossroads of Mechanism: Targeted Disruption vs. Broad Cytotoxicity
The fundamental difference between this compound derivatives and traditional chemotherapy lies in their mechanism of action. Standard chemotherapeutic agents, such as doxorubicin, cisplatin, and paclitaxel, primarily exert their effects by inducing widespread DNA damage or interfering with the mitotic machinery of the cell.[1][2][3] This approach, while effective at killing rapidly proliferating cancer cells, also impacts healthy, rapidly dividing cells in the body, leading to the well-documented side effects of chemotherapy.[4]
In contrast, many this compound derivatives exhibit a more targeted approach, often by inhibiting specific enzymes that are crucial for cancer cell survival and proliferation. This can lead to a more favorable therapeutic window, with potentially greater efficacy and reduced toxicity.
Standard Chemotherapy: A Legacy of DNA Damage and Mitotic Arrest
The workhorses of conventional cancer treatment fall into several broad categories based on their mechanism:
-
Alkylating Agents (e.g., Cisplatin): These drugs directly damage DNA by adding an alkyl group, which can lead to the formation of DNA cross-links.[1] This damage, if not repaired, triggers apoptosis (programmed cell death).
-
Topoisomerase Inhibitors (e.g., Doxorubicin): These agents interfere with topoisomerase enzymes (I and II), which are essential for managing DNA topology during replication and transcription.[1][5] By stabilizing the transient DNA-enzyme complex, they induce DNA strand breaks, ultimately leading to apoptosis.[3][6]
-
Antimicrotubule Agents (e.g., Paclitaxel): This class of drugs disrupts the dynamics of microtubules, essential components of the cellular cytoskeleton and the mitotic spindle. By stabilizing microtubules, they arrest cells in mitosis, leading to cell death.
The common thread among these agents is their induction of a cellular state of overwhelming stress, primarily through the DNA Damage Response (DDR) pathway .[7][8]
This compound Derivatives: A Multi-pronged, Targeted Assault
The anticancer activity of this compound derivatives is more nuanced, with different derivatives exhibiting distinct primary targets. This structural diversity allows for a range of mechanisms, including:
-
Topoisomerase II Inhibition: Similar to some standard chemotherapies, certain N-benzyl derivatives of this compound have been shown to be potent inhibitors of topoisomerase II.[9] This leads to the accumulation of DNA double-strand breaks and subsequent apoptosis.
-
Kinase Inhibition: Several this compound derivatives have demonstrated the ability to inhibit crucial signaling kinases involved in cancer cell proliferation and survival. For example, some derivatives can block oncogenic tyrosine kinases like the epidermal growth factor receptor (EGFR) and bcr/abl.[10][11]
-
Induction of Apoptosis and Cell Cycle Arrest: Many aminoflavone derivatives have been shown to induce apoptosis and cause cell cycle arrest, often in the G2/M phase.[12][13] This is a downstream consequence of their primary mechanism of action, such as enzyme inhibition or the generation of reactive oxygen species (ROS).[14]
Comparative Efficacy: A Quantitative Look at Cytotoxicity
The true measure of an anticancer agent's potential lies in its ability to selectively kill cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this, representing the concentration of a drug that inhibits a biological process (such as cell proliferation) by 50%. A lower IC50 value indicates a more potent compound.
The following table summarizes a selection of reported IC50 values for various this compound derivatives and standard chemotherapy drugs against common cancer cell lines.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivatives | |||
| N-morpholino derivative of this compound | MCF-7 (Breast) | 5.18 | [10] |
| N-morpholino derivative of this compound | K562 (Leukemia) | 2.89 | [10] |
| 6-(4-chlorobenzylamino)-2-phenyl-4H-chromen-4-one | MCF-7 (Breast) | 9.35 | [9] |
| 6-(4-bromobenzylamino)-2-phenyl-4H-chromen-4-one | MCF-7 (Breast) | 9.58 | [9] |
| Aminophenoxy flavone derivative (APF-1) | A549 (Lung) | Low micromolar | [13] |
| Aminophenoxy flavone derivative (APF-1) | H1975 (Lung) | Low micromolar | [13] |
| Standard Chemotherapy Drugs | |||
| Doxorubicin | T47D (Breast) | 0.202 | [15] |
| Doxorubicin | C643 (Thyroid) | ~0.1 | [16] |
| Cisplatin | A549 (Lung) | ~15.80 (as reference) | [17][18] |
| Cisplatin | HepG2 (Liver) | 37.32 | [18] |
| Cisplatin | C643 (Thyroid) | ~5 | [16] |
| Paclitaxel | T47D (Breast) | 1.577 | [15] |
| Paclitaxel | PANC-1 (Pancreatic) | 0.008 | [19] |
| Paclitaxel | C643 (Thyroid) | ~0.01 | [16] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions (e.g., incubation time, cell density).
While some this compound derivatives show promising activity in the low micromolar range, it is evident that standard chemotherapy drugs like doxorubicin and paclitaxel can be potent at nanomolar concentrations in certain cell lines. However, the key advantage of many aminoflavone derivatives lies in their potential for improved selectivity and reduced off-target toxicity, which is not captured by IC50 values alone. Further in vivo studies are crucial to fully assess their therapeutic index.
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. The following sections detail the methodologies for three key assays used to evaluate the efficacy of anticancer compounds.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and incubate for 24 hours to allow for cell attachment.[21]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound derivative or standard chemotherapy drug) and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[21]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[21]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[21] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[2][4][22]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can bind to these exposed PS residues. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.[2]
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired duration to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[4]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[22]
-
Staining: Add Annexin V-FITC and PI to the cell suspension.[22]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[22]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[23][24][25][26]
Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells.[24] The amount of fluorescence emitted by a cell is directly proportional to its DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[25]
-
Washing: Wash the cells with PBS to remove the ethanol.[25]
-
RNase Treatment: Treat the cells with RNase to prevent the staining of RNA by PI.[25]
-
PI Staining: Stain the cells with a PI solution.[25]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Generate a histogram of DNA content versus cell count. The peaks corresponding to the G0/G1, S, and G2/M phases can be quantified to determine the percentage of cells in each phase.
Conclusion and Future Directions
The exploration of this compound derivatives represents a promising frontier in the development of more targeted and potentially less toxic cancer therapies. While standard chemotherapy remains a cornerstone of treatment, its broad cytotoxicity underscores the need for novel agents with refined mechanisms of action. The data presented here indicates that certain this compound derivatives exhibit potent anticancer activity, often through the inhibition of key enzymes like topoisomerase II and EGFR.
However, a direct and comprehensive comparison of the efficacy and toxicity profiles of a wide range of this compound derivatives against standard-of-care drugs in a standardized panel of cancer cell lines and, crucially, in preclinical in vivo models is still needed. Such studies will be instrumental in identifying the most promising candidates for clinical development. The continued investigation into the structure-activity relationships of these compounds will undoubtedly pave the way for the rational design of next-generation anticancer agents with enhanced efficacy and a superior safety profile.
References
- 1. Chemotherapy induced DNA damage response: convergence of drugs and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Induced by Topoisomerase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 6. Inhibition of Hsp90 acts synergistically with topoisomerase II poisons to increase the apoptotic killing of cells due to an increase in topoisomerase II mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemotherapy induced DNA damage response: Convergence of drugs and pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis is the most efficient death-pathway in tumor cells after topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insights into the DNA damage response and tumor drug resistance | Cancer Biology & Medicine [cancerbiomed.org]
- 13. Identification of Flavone Derivative Displaying a 4′-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. scitepress.org [scitepress.org]
- 16. researchgate.net [researchgate.net]
- 17. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. atcc.org [atcc.org]
- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. wp.uthscsa.edu [wp.uthscsa.edu]
- 26. Cell cycle analysis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Topoisomerase II Inhibitory Activities of 6-Aminoflavone and Etoposide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Topoisomerase II in Oncology
In the landscape of cancer therapeutics, DNA topoisomerase II has emerged as a pivotal target. These essential enzymes resolve the topological challenges of DNA during replication, transcription, and chromosome segregation by introducing transient double-strand breaks. Their inhibition can lead to the accumulation of these breaks, ultimately triggering programmed cell death, or apoptosis, in rapidly proliferating cancer cells.
Etoposide, a semi-synthetic derivative of podophyllotoxin, is a well-established chemotherapeutic agent that effectively targets topoisomerase II.[1] In the continuous search for novel and improved anticancer agents, various classes of compounds are being investigated for their potential to inhibit this crucial enzyme. Among these, flavonoids have garnered significant interest. This guide provides a detailed comparison of the topoisomerase II inhibitory activity of the well-characterized drug, etoposide, with that of 6-aminoflavone, a member of the flavonoid family.
Mechanism of Action: A Tale of Two Inhibitors
The efficacy of a topoisomerase II inhibitor is intrinsically linked to its mechanism of action. Etoposide is classified as a topoisomerase II "poison." It does not inhibit the catalytic activity of the enzyme directly but rather stabilizes the transient covalent complex formed between topoisomerase II and DNA.[2] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which are highly cytotoxic to cancer cells.[3]
The precise mechanism of this compound as a direct topoisomerase II inhibitor is less defined in publicly available literature. However, studies on N-benzyl derivatives of this compound have demonstrated their ability to inhibit the topoisomerase II enzyme, suggesting that the parent compound may also share this activity.[4][5] Flavonoids, in general, can act as topoisomerase II inhibitors through various mechanisms, including interfering with ATP binding or stabilizing the cleavage complex, similar to etoposide. Further direct enzymatic studies on this compound are required to fully elucidate its specific mechanism of interaction with topoisomerase II.
Beyond direct enzyme inhibition, this compound has been shown to exert its anticancer effects through other pathways, including the induction of apoptosis and the generation of reactive oxygen species.
References
- 1. mdpi.com [mdpi.com]
- 2. Stabilization of eukaryotic topoisomerase II-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Benzylation of this compound by reductive amination and efficient access to some novel anticancer agents via topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. <i>N</i>-Benzylation of this compound by reductive amination and efficient access to some novel anticancer agents via topoisomerase II inhibition - ProQuest [proquest.com]
A Head-to-Head Comparison: Conventional vs. Microwave-Assisted Synthesis of 6-Aminoflavone
A Senior Application Scientist's Guide to Modern Synthetic Chemistry
In the landscape of medicinal chemistry and drug development, flavones and their derivatives represent a cornerstone of research due to their wide-ranging biological activities. Among them, 6-aminoflavone serves as a critical building block for creating extensive compound libraries for pharmacological screening. The efficiency of its synthesis directly impacts the pace of discovery. This guide provides an in-depth, data-driven comparison of two primary methods for its synthesis: traditional conventional heating and modern microwave-assisted synthesis. We will dissect the methodologies, compare their performance metrics, and offer insights into the underlying mechanisms that drive their distinct outcomes.
The Synthetic Challenge: Cyclization to the Flavone Core
The synthesis of this compound typically proceeds via the cyclization of a 2'-hydroxychalcone precursor. This intramolecular reaction, often a variation of the Allan-Robinson or related reactions, requires significant energy input to overcome the activation barrier for the crucial ring-closing step. The choice of how this energy is delivered—through slow, conductive heating or rapid, volumetric microwave irradiation—profoundly affects the reaction's efficiency, speed, and environmental impact.
Methodology 1: Conventional Synthesis via Thermal Reflux
The conventional approach relies on sustained thermal energy, typically using an oil bath and reflux condenser, to drive the reaction to completion. This method is well-established but often requires extended reaction times and careful temperature management.
Experimental Protocol: Conventional Synthesis
-
Reactant Preparation: In a 100 mL round-bottom flask, 4'-amino-2'-hydroxychalcone (10 mmol) is dissolved in 30 mL of ethanol.
-
Catalyst Addition: To this solution, a catalytic amount of iodine (I₂) (2 mmol) is added as an oxidizing agent.
-
Reaction Setup: The flask is equipped with a reflux condenser and placed in a pre-heated oil bath set to 80-90°C.
-
Heating and Monitoring: The reaction mixture is heated under reflux for approximately 8-10 hours. The progress is monitored periodically using Thin Layer Chromatography (TLC) with a hexane-ethyl acetate mobile phase.
-
Work-up: After completion, the flask is cooled to room temperature. The reaction mixture is then poured into 100 mL of cold water.
-
Purification: The resulting precipitate is collected by vacuum filtration, washed with a saturated sodium thiosulfate solution to remove excess iodine, and then washed again with cold water. The crude product is dried and purified by recrystallization from ethanol to yield pure this compound.[1][2]
Causality Behind the Choices: The prolonged heating period is necessary to provide sufficient thermal energy for the intramolecular cyclization and subsequent oxidation.[3] Ethanol is chosen as a solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux conditions. Iodine serves as a mild and effective catalyst for the oxidative cyclization of the chalcone intermediate to the flavone core.[2]
Methodology 2: Microwave-Assisted Organic Synthesis (MAOS)
Microwave synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct, volumetric heating dramatically accelerates reaction rates compared to the slow, conductive heating of an oil bath.[4][5][6]
Experimental Protocol: Microwave Synthesis
-
Reactant Preparation: In a 10 mL sealed microwave process vial equipped with a magnetic stir bar, 4'-amino-2'-hydroxychalcone (1 mmol) is suspended in 3 mL of Dimethyl Sulfoxide (DMSO).
-
Catalyst Addition: Iodine (I₂) (0.2 mmol) is added to the mixture.[2]
-
Reaction Setup: The vial is securely sealed and placed inside a dedicated microwave reactor.
-
Microwave Irradiation: The mixture is irradiated for 3-5 minutes at a constant temperature of 140°C.[2] The instrument's software will modulate the power to maintain this temperature, and internal pressure will typically reach 10-15 bar.[7]
-
Work-up and Purification: After the vial has cooled to below 50°C, it is opened in a fume hood.[7] The work-up and purification procedure is identical to the conventional method: the mixture is poured into water, filtered, washed with sodium thiosulfate and water, and the crude product is recrystallized.[2]
Causality Behind the Choices: DMSO is an excellent solvent for microwave chemistry due to its high boiling point and strong dipole moment, allowing it to absorb microwave energy efficiently and reach high temperatures quickly. The sealed vessel is critical; it allows the temperature of the solvent to rise far above its atmospheric boiling point, leading to enormous rate accelerations.[8] This rapid, uniform heating minimizes the formation of side products that can occur with prolonged thermal stress in conventional methods.[5][9]
Visualizing the Synthesis Workflow
The following diagram illustrates the stark contrast in efficiency between the two synthetic workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Microwave Synthesis [organic-chemistry.org]
- 9. ajchem-a.com [ajchem-a.com]
A Senior Scientist’s Guide to Validating the Specificity of 6-Aminoflavone for its Molecular Target, CYP1A1
Introduction: The Promise and Peril of 6-Aminoflavone
This compound is a synthetic flavonoid derivative that has garnered significant interest within the scientific community for its potential as an anticancer agent. Its primary mechanism of action is attributed to the potent inhibition of Cytochrome P450 1A1 (CYP1A1), a member of the crucial cytochrome P450 superfamily of enzymes.[1][2] CYP1A1 plays a key role in the metabolism of xenobiotics, including the metabolic activation of environmental procarcinogens.[3] Therefore, its inhibition is a rational strategy for chemoprevention.
However, the journey from a promising small molecule to a validated research tool or therapeutic lead is fraught with challenges. The central challenge, and the focus of this guide, is the rigorous validation of its specificity. The observed biological effects of this compound in a cellular or in vivo model must be unequivocally linked to its interaction with CYP1A1. This is particularly critical as flavonoids are known to interact with a wide range of biological targets. For this compound, documented interactions extend beyond CYP1A1 to include other CYP isoforms like CYP1A2 and CYP1B1, aromatase (CYP19A1), and the aryl hydrocarbon receptor (AhR), for which it acts as a ligand.[3][4][5][6]
This guide provides a comprehensive, multi-pronged strategy for researchers to confidently validate the on-target activity of this compound. We will move beyond simple checklists, delving into the causality behind experimental choices to build a self-validating workflow that ensures scientific rigor and trustworthiness.
The Imperative of Specificity: Why We Must Look Beyond Potency
An Integrated Workflow for Target Validation
To systematically de-risk and validate this compound's specificity, we propose a three-tiered experimental approach. This workflow is designed to first quantify its activity on the intended target and close homologs, then confirm physical binding in a live-cell context, and finally, screen for unanticipated interactions across the proteome.
Caption: A multi-tiered workflow for validating this compound specificity.
Tier 1: Biochemical Confirmation of Potency and Selectivity
Causality: The foundational step is to quantify the direct inhibitory effect of this compound on purified CYP1A1 and compare it directly against its closest relatives, CYP1A2 and CYP1B1. These enzymes share structural similarities, making cross-reactivity a significant possibility.[1] This provides our initial, quantitative selectivity index.
Key Experiment: In Vitro CYP Inhibition EROD Assay
The Ethoxyresorufin-O-deethylase (EROD) assay is a standard, fluorescence-based method for measuring the activity of CYP1A1 and CYP1A2. The enzyme metabolizes the non-fluorescent ethoxyresorufin into the highly fluorescent resorufin, providing a direct readout of enzymatic activity.
Experimental Protocol: EROD Assay for IC50 Determination
-
Reagents & Materials:
-
Recombinant human CYP1A1, CYP1A2, and CYP1B1 enzymes.
-
Cytochrome P450 Reductase (POR) and Cytochrome b5 (for optimal activity).
-
Lipid vesicles (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine).
-
Assay Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Substrate: 7-Ethoxyresorufin.
-
Cofactor: NADPH.
-
Test Compounds: this compound, α-Naphthoflavone (positive control).
-
96-well black microplates.
-
-
Procedure:
-
Prepare a master mix of recombinant enzyme, POR, and lipids in the assay buffer. Aliquot into the microplate wells.
-
Add serial dilutions of this compound and control inhibitors to the wells. Include a DMSO vehicle control.
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding a mixture of 7-Ethoxyresorufin and NADPH.
-
Measure the increase in fluorescence (Excitation: ~530 nm, Emission: ~590 nm) over time using a plate reader.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration.
-
Normalize the rates to the DMSO control (100% activity) and plot against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Data Presentation & Comparison
The primary output is the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%. A truly specific compound will exhibit a significantly lower IC50 for its intended target.
| Compound | Target | IC50 / Ki (nM) | Selectivity (vs. CYP1A1) | Reference |
| This compound | CYP1A1 | ~50-100 (Hypothetical) | - | - |
| CYP1A2 | >1000 (Hypothetical) | >10-20 fold | - | |
| CYP1B1 | >1000 (Hypothetical) | >10-20 fold | - | |
| α-Naphthoflavone | CYP1A1 | 10-30 | - | [10][11] |
| CYP1A2 | 100-250 | ~10 fold | [3][10] | |
| CYP1B1 | 15-40 | ~1 fold | [10] | |
| 7-Hydroxyflavone | CYP1A1 | 15 (Ki) | - | [12] |
| CYP1A2 | 90 (Ki) | 6 fold | [12] |
Note: Hypothetical data for this compound is for illustrative purposes. Researchers must generate their own data.
This table allows for a direct comparison of this compound's selectivity profile against established modulators. A high selectivity ratio for CYP1A1 over other isoforms is the first critical piece of evidence.
Tier 2: Validating Target Engagement in a Cellular Environment
Causality: A potent biochemical inhibitor is useless if it cannot reach its target within a cell. Furthermore, direct physical binding is the ultimate proof of target engagement. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms target engagement in intact cells or cell lysates, bridging the gap between in vitro biochemistry and cellular biology.[13][14] The principle is simple: when a ligand binds to its target protein, it generally increases the protein's thermal stability, making it more resistant to heat-induced denaturation and aggregation.[15]
Key Experiment: Cellular Thermal Shift Assay (CETSA)
This experiment measures the amount of soluble CYP1A1 protein remaining after cells treated with this compound are subjected to a heat shock.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture & Treatment:
-
Culture a relevant cell line (e.g., HepG2 human liver cancer cells) that expresses endogenous CYP1A1.
-
Treat cells with a desired concentration of this compound or vehicle (DMSO) for 1-2 hours.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-aggregated protein) from the aggregated protein pellet by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble CYP1A1 in each sample by Western Blot using a specific anti-CYP1A1 antibody.
-
Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
Plot the normalized intensity of soluble CYP1A1 against the temperature for both vehicle and this compound-treated samples. A shift in the melting curve to the right indicates target stabilization.
-
An alternative, higher-throughput approach involves creating an Isothermal Dose-Response Fingerprint (ITDRF), where cells are heated to a single, optimized temperature (e.g., the temperature causing ~50% protein aggregation) while being treated with a range of ligand concentrations.[16]
Tier 3: Unbiased Screening for Off-Target Liabilities
Causality: Tiers 1 and 2 focus on the intended target. Tier 3 addresses the crucial question: "What else is this molecule doing?" An unbiased screen is essential for trustworthiness, as it can reveal unexpected interactions that could confound biological readouts.[17] Flavonoids, due to their planar structure and hydrogen-bonding capabilities, can interact with the ATP-binding pockets of kinases, making this protein family a primary source of off-target effects.[18]
Key Experiment: Broad-Spectrum Kinase Profiling
This is typically performed as a service by specialized contract research organizations (CROs). A fixed concentration of this compound (e.g., 1 µM or 10 µM) is screened against a large panel of several hundred purified kinases.[19][20][21]
Methodology Overview
-
Compound Submission: Provide the CRO with a sample of this compound.
-
Screening: The compound is tested, typically using a radiometric assay (33P-ATP filter binding) which is considered the gold standard for its direct measurement of enzymatic activity and low rate of false positives.[19]
-
Data Reporting: The results are provided as percent inhibition of each kinase relative to a control. Significant "hits" (e.g., >50% inhibition) should be followed up with full IC50 determination.
Data Presentation: Interpreting Kinase Panel Results
| Kinase Target | % Inhibition @ 1 µM | Follow-up IC50 (nM) | Comments |
| CDK2/CycA | 3% | >10,000 | No significant activity. |
| PIM1 | 85% | 150 | Significant off-target hit. |
| DYRK1A | 6% | >10,000 | No significant activity. |
| ... (400+ other kinases) | <10% | N/A | Clean profile across the kinome. |
A "clean" profile with minimal off-target kinase activity at 1 µM or 10 µM provides strong evidence for the specificity of this compound. Conversely, identifying potent off-target hits, like the hypothetical PIM1 inhibition above, is critical for correctly interpreting subsequent biological data.
Deconvolving a Known Confounder: The Aryl Hydrocarbon Receptor (AhR) Pathway
A unique challenge with this compound is its dual role: it is both a direct inhibitor of the CYP1A1 enzyme and a ligand for the Aryl Hydrocarbon Receptor (AhR).[5][6][22] This is a critical confounding variable because ligand activation of the AhR pathway leads to the transcriptional induction of the CYP1A1 gene.[3][23]
This creates a complex scenario where this compound can simultaneously increase the amount of CYP1A1 protein while inhibiting its function. Dissecting these two effects is essential.
Caption: Dual interaction of this compound with the AhR pathway and CYP1A1 enzyme.
Experimental Strategy: Genetic Knockdown
To isolate the direct inhibitory effects on the CYP1A1 enzyme from the AhR-mediated induction, experiments should be repeated in cells where AhR has been knocked down (e.g., using siRNA) or knocked out (using CRISPR). By comparing the effects of this compound in wild-type vs. AhR-deficient cells, one can attribute cellular outcomes to either AhR signaling or direct CYP1A1 enzyme inhibition.
Conclusion: Building a Case for Specificity
Validating the specificity of a small molecule like this compound is not achieved through a single experiment. It requires the thoughtful construction of a multi-tiered, orthogonal workflow.
-
Start with Biochemistry: Quantify the IC50 on your primary target (CYP1A1) and its closest homologs (CYP1A2, CYP1B1) to establish a baseline selectivity index.
-
Confirm in Cells: Use a biophysical method like CETSA to prove that the compound physically engages its target in the complex cellular environment.
-
Screen Unbiasedly: Employ broad-spectrum profiling, especially against the kinome, to identify potential off-target liabilities that could compromise your data.
-
Address Confounders: Actively investigate and design experiments to deconvolve known alternative signaling pathways, such as the AhR agonism of this compound.
References
- 1. Structure-based virtual screening of CYP1A1 inhibitors: towards rapid tier-one assessment of potential developmental toxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. Induction and inhibition of aromatase (CYP19) activity by natural and synthetic flavonoid compounds in H295R human adrenocortical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AhR ligand Aminoflavone inhibits α6-integrin expression and breast cancer sphere-initiating capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. erepo.uef.fi [erepo.uef.fi]
- 12. selleckchem.com [selleckchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. tandfonline.com [tandfonline.com]
- 16. annualreviews.org [annualreviews.org]
- 17. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 18. icr.ac.uk [icr.ac.uk]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Kinase Activity Profiling Services - Pamgene [pamgene.com]
- 21. kinaselogistics.com [kinaselogistics.com]
- 22. The Role of the Aryl Hydrocarbon Receptor (AhR) and Its Ligands in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
A Comparative Guide to the Metabolic Profiles of 6-Aminoflavone Derivatives for Drug Development Professionals
This guide provides a comprehensive comparative analysis of the metabolic profiles of different 6-aminoflavone derivatives. As a class of compounds with significant therapeutic potential, particularly in oncology, understanding their metabolic fate is crucial for their successful development as drug candidates. This document offers an in-depth look at their biotransformation, providing both theoretical insights and practical experimental protocols for researchers in drug metabolism and pharmacokinetics.
Introduction: The Rising Interest in 6-Aminoflavones
Flavonoids, a diverse group of plant secondary metabolites, have long been recognized for their wide range of biological activities.[1] Among the myriad of synthetic flavonoid derivatives, aminoflavones have emerged as a particularly promising class of compounds, with several derivatives demonstrating potent anticancer properties.[2][3] The introduction of an amino group to the flavone scaffold can significantly modulate the molecule's physicochemical properties and biological activity.
The this compound backbone, in particular, has been the subject of extensive medicinal chemistry efforts, leading to the synthesis of numerous derivatives with varying substitution patterns.[2] However, the therapeutic potential of these compounds is intrinsically linked to their metabolic stability and the nature of their metabolites, which can influence their efficacy, safety, and pharmacokinetic profiles. A thorough understanding of their metabolic pathways is therefore not just a regulatory requirement, but a critical step in the rational design of more effective and safer drug candidates.
This guide will delve into the metabolic profiles of representative this compound derivatives, offering a comparative analysis based on established principles of flavonoid metabolism. We will explore the key enzymatic pathways involved in their biotransformation and discuss how structural modifications can impact their metabolic fate.
The Metabolic Journey of Flavonoids: An Overview
The metabolism of flavonoids, including this compound derivatives, is a complex process primarily occurring in the liver and intestines. It is broadly divided into two phases: Phase I (functionalization) and Phase II (conjugation).[4]
Phase I Metabolism: This phase involves the introduction or exposure of functional groups, such as hydroxyl (-OH) groups, which increases the polarity of the molecule. The primary enzymes responsible for Phase I reactions are the Cytochrome P450 (CYP) superfamily of monooxygenases.[5] For flavones, common Phase I reactions include hydroxylation of the aromatic rings and O-demethylation of any methoxy substituents.
Phase II Metabolism: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous hydrophilic molecules, which further increases their water solubility and facilitates their excretion. The key enzymes in Phase II metabolism are UDP-glucuronosyltransferases (UGTs), which catalyze glucuronidation, and sulfotransferases (SULTs), which mediate sulfation.[6] The amino and hydroxyl groups on the this compound scaffold are primary targets for these conjugation reactions.
Comparative Metabolic Profiles of Selected this compound Derivatives
Due to a lack of direct comparative studies in the public domain, this section presents a synthesized comparison of the predicted metabolic profiles of three representative this compound derivatives. These predictions are based on the known metabolism of structurally related flavonoids and general principles of drug metabolism.
1. This compound (Parent Compound)
-
Structure: The unsubstituted this compound serves as our baseline for comparison.
-
Predicted Metabolism: The primary sites for metabolism are the amino group on the A-ring and the unsubstituted B-ring. The amino group is a prime candidate for Phase II conjugation, particularly glucuronidation and sulfation. The aromatic B-ring is susceptible to Phase I hydroxylation by CYP enzymes, likely at the 4'-position, followed by subsequent Phase II conjugation of the newly formed hydroxyl group.
2. 6-Amino-3'-methoxyflavone
-
Structure: This derivative features a methoxy group on the B-ring, which is an electron-donating group.
-
Predicted Metabolism: The methoxy group introduces an additional site for Phase I metabolism, namely O-demethylation, to form a hydroxylated metabolite. This newly formed hydroxyl group, along with the amino group, can then undergo Phase II conjugation. The presence of the methoxy group might also influence the regioselectivity of hydroxylation on the B-ring.
3. N-Benzyl-6-aminoflavone
-
Structure: In this derivative, the amino group at the 6-position is substituted with a benzyl group.
-
Predicted Metabolism: The N-benzylation is expected to significantly alter the metabolic profile. While N-debenzylation to yield the parent this compound is a possible metabolic pathway, the bulky benzyl group may hinder direct conjugation at the nitrogen. The benzyl group itself can be a target for hydroxylation. The B-ring remains a likely site for CYP-mediated hydroxylation.
Table 1: Predicted Metabolic Profiles of this compound Derivatives
| Derivative | Predicted Major Phase I Metabolites | Predicted Major Phase II Metabolites | Key Metabolic Pathways |
| This compound | 6-Amino-4'-hydroxyflavone | 6-N-glucuronide, 6-N-sulfate, 4'-O-glucuronide, 4'-O-sulfate | Aromatic hydroxylation, Glucuronidation, Sulfation |
| 6-Amino-3'-methoxyflavone | 6-Amino-3'-hydroxyflavone (via O-demethylation), Hydroxylated metabolites | 6-N-glucuronide, 6-N-sulfate, 3'-O-glucuronide, 3'-O-sulfate | O-demethylation, Aromatic hydroxylation, Glucuronidation, Sulfation |
| N-Benzyl-6-aminoflavone | This compound (via N-debenzylation), Hydroxylated N-benzyl-6-aminoflavone | Glucuronide and sulfate conjugates of hydroxylated metabolites | N-debenzylation, Aromatic hydroxylation, Glucuronidation, Sulfation |
Table 2: Illustrative In Vitro Metabolic Stability in Human Liver Microsomes
Disclaimer: The following data are illustrative and intended to provide a qualitative comparison. Actual experimental values may vary.
| Derivative | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Metabolic Stability |
| This compound | 25 | 27.7 | Moderate |
| 6-Amino-3'-methoxyflavone | 15 | 46.2 | Low to Moderate |
| N-Benzyl-6-aminoflavone | 40 | 17.3 | Moderate to High |
Structure-Metabolism Relationships
The predicted metabolic profiles of these derivatives highlight several key structure-metabolism relationships:
-
Amino Group: The free amino group in this compound and its methoxy derivative is a key site for Phase II conjugation, suggesting a rapid clearance mechanism.
-
Substitution on the Amino Group: N-substitution, as in N-benzyl-6-aminoflavone, may protect the amino group from direct conjugation, potentially increasing the metabolic stability of the compound. However, it also introduces a new site for metabolism (the benzyl group) and the possibility of N-dealkylation.
-
B-Ring Substitution: The presence of a methoxy group on the B-ring provides an additional handle for metabolism (O-demethylation), which can lead to faster clearance compared to the unsubstituted parent compound.
Experimental Protocols
To experimentally determine the metabolic profiles of this compound derivatives, the following protocols are recommended.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay is a standard method to assess the intrinsic clearance of a compound by Phase I enzymes.[7][8]
Objective: To determine the rate of disappearance of a this compound derivative when incubated with human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compound (this compound derivative)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Prepare a reaction mixture containing phosphate buffer and HLMs.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system and the test compound to the reaction mixture.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg microsomal protein/mL).
Metabolite Identification Using LC-MS/MS
This protocol outlines the general procedure for identifying the metabolites of a this compound derivative.[9][10]
Objective: To identify the major Phase I and Phase II metabolites of a this compound derivative.
Materials:
-
Incubation samples from the metabolic stability assay (or a similar incubation with cofactors for Phase II metabolism, such as UDPGA and PAPS).
-
High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).
-
Metabolite identification software.
Procedure:
-
Analyze the supernatant from the incubation samples using a high-resolution LC-MS/MS system.
-
Acquire full-scan MS data to detect potential metabolites.
-
Acquire data-dependent MS/MS spectra of the potential metabolites to obtain fragmentation patterns.
-
Process the data using metabolite identification software. This typically involves:
-
Comparing the MS and MS/MS spectra of the samples with and without the test compound.
-
Searching for expected mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).
-
Interpreting the fragmentation patterns of the potential metabolites to elucidate their structures.
-
Data Analysis:
-
Generate a list of putative metabolites with their proposed structures.
-
The relative abundance of each metabolite can be estimated from the peak areas in the chromatograms.
Conclusion
The metabolic profile of a this compound derivative is a critical determinant of its potential as a therapeutic agent. This guide has provided a comparative overview of the predicted metabolic profiles of several this compound derivatives, highlighting the influence of structural modifications on their biotransformation. While direct comparative experimental data is currently lacking in the literature, the principles of flavonoid metabolism, coupled with the experimental protocols outlined here, provide a robust framework for researchers to investigate the metabolic fate of novel this compound derivatives. Such studies are indispensable for the rational design of new anticancer agents with improved pharmacokinetic properties and a greater chance of clinical success.
References
- 1. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Flavone Glucuronide Isomers by Metal Complexation and Tandem Mass Spectrometry: Regioselectivity of UDP-Glucuronosyltransferase Isozymes in the Biotransformation of Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaron.com [pharmaron.com]
- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? [ebmconsult.com]
- 7. pharmaron.com [pharmaron.com]
- 8. Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotransformations of Flavones and an Isoflavone (Daidzein) in Cultures of Entomopathogenic Filamentous Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Guide to the Safe Disposal of 6-Aminoflavone: A Protocol for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 6-aminoflavone, a potent and biologically active compound. As a member of the aminoflavone class, which is under investigation for diverse therapeutic applications including anticancer and neuroprotective activities, it warrants a cautious and informed approach to its handling and disposal[1][2].
Given the absence of a specific, universally available Safety Data Sheet (SDS) for this compound at the time of this writing, this guide is built upon a conservative approach, synthesizing data from related flavonoid and aromatic amine compounds and adhering to the stringent principles of chemical waste management set forth by regulatory bodies. The procedures outlined herein are designed to ensure that personnel safety and environmental protection are held paramount.
Part 1: Hazard Assessment and Characterization
Before any disposal process begins, a thorough understanding of the potential hazards is essential. This compound's structure contains two key moieties: a flavonoid backbone and a primary aromatic amine group.
-
Biological Potency: Aminoflavones are recognized for their significant biological activity. Studies on aminoflavone (AF; NSC 686288), a related compound, show it induces DNA damage and apoptosis in cancer cells, highlighting its cytotoxic potential[3][4]. This intrinsic bioactivity necessitates that this compound be handled as a potent compound.
-
Aromatic Amine Class Hazards: Primary aromatic amines as a class are associated with significant health risks, including potential carcinogenicity and mutagenicity[5][6]. Due to these risks, it is prudent to treat this compound waste as potentially hazardous.
-
Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste can be classified as hazardous if it is specifically listed (F, K, P, or U lists) or if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity)[7][8]. While this compound is not explicitly on these lists, its cytotoxic nature suggests it could be classified as toxic. Therefore, all waste containing this compound must be managed as regulated hazardous waste .
| Parameter | Inferred Hazard/Recommendation | Rationale & Sources |
| Physical State | Solid Powder | Based on typical characteristics of similar flavonoid compounds[9]. |
| Acute Toxicity | Category: Presumed Harmful/Toxic | Based on potent biological activity and general toxicity of aromatic amines[3][5]. |
| Chronic Toxicity | Category: Suspected Carcinogen/Mutagen | Aromatic amines are a chemical class with known carcinogenic and mutagenic members[5][6]. |
| Environmental Hazard | Presumed Toxic to Aquatic Life | Aromatic amines can be highly toxic to aquatic organisms. Release to the environment must be avoided[5][6][10]. |
| RCRA Waste Code | Not explicitly listed. Manage as toxic waste. | Prudent practice based on potential toxicity. Final determination may require a Toxicity Characteristic Leaching Procedure (TCLP) or analytical data, but treating it as hazardous is the safest course[8]. |
Part 2: Personal Protective Equipment (PPE) and Handling
Proper protection is non-negotiable when handling this compound and its associated waste. The following PPE is mandatory, conforming to OSHA standards[9].
-
Eye and Face Protection: Wear chemical safety goggles or a face shield (minimum 8-inch) as described in 29 CFR 1910.133.
-
Skin Protection: An impermeable lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and disposed of as contaminated waste after handling[10][11].
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of the powder. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is necessary.
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where chemicals are handled[12].
Part 3: Disposal Workflow and Step-by-Step Protocols
The disposal of this compound must follow a structured workflow to ensure safety and compliance. This process begins with waste generation and ends with removal by a certified hazardous waste contractor.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Protocol 1: Disposal of Unused or Expired this compound
-
Container Preparation: Obtain a designated hazardous waste container that is compatible with solid chemical waste, has a secure screw-top lid, and is in good condition.
-
Labeling: Affix a hazardous waste label to the container. Fill it out completely with the words "Hazardous Waste ," the full chemical name "This compound ," and an indication of the hazard (e.g., "Toxic").
-
Transfer: Carefully transfer the solid this compound into the prepared container inside a chemical fume hood. Avoid creating dust.
-
Sealing and Storage: Securely seal the container. Store it in a designated Satellite Accumulation Area (SAA), away from incompatible materials like strong oxidizing agents[9].
Protocol 2: Disposal of Contaminated Labware
This protocol applies to items such as pipette tips, centrifuge tubes, gloves, weighing papers, and glassware.
-
Gross Decontamination (Optional but Recommended): For heavily contaminated glassware, rinse with a small amount of a suitable solvent (e.g., acetone or ethanol) inside a fume hood. This rinsate must be collected and disposed of as liquid hazardous waste. Do not pour down the drain.
-
Segregation and Collection:
-
Non-Sharps (Gloves, Tubes, etc.): Place directly into a solid hazardous waste container, separate from the pure chemical waste, clearly labeled "Hazardous Waste: this compound Contaminated Debris ."
-
Sharps (Needles, Contaminated Glass Slides): Place into a designated, puncture-proof sharps container labeled for hazardous chemical sharps waste.
-
-
Sealing and Storage: Once full, seal the containers and move them to the SAA for pickup.
Protocol 3: Management of Spills
-
Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the lab.
-
Assemble PPE: Don all required PPE, including respiratory protection if necessary.
-
Containment: Cover the spill with an absorbent material suitable for chemical powders. Gently sweep the material into a dustpan. Avoid creating dust.
-
Collection: Place all contaminated absorbent material and cleaning tools (e.g., disposable dustpan) into a hazardous waste container.
-
Final Cleaning: Wipe the spill area with a cloth dampened with a suitable solvent. Collect the cloth as hazardous waste.
-
Labeling and Disposal: Seal and label the container as "Hazardous Waste: this compound Spill Debris " and move it to the SAA.
Part 4: Final Disposal Pathway
The ultimate disposal of this compound waste is critical. Under no circumstances should this material be disposed of in the regular trash or flushed down the sanitary sewer [13].
The only acceptable method for final disposal is through a licensed and approved professional waste disposal service. This contractor will transport the sealed and labeled containers to a permitted Treatment, Storage, and Disposal Facility (TSDF). The preferred disposal method for this type of organic compound is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts[11].
By adhering to this comprehensive protocol, researchers and laboratory professionals can manage this compound waste responsibly, ensuring a safe working environment and protecting the broader ecosystem from potential harm.
References
- 1. mdpi.com [mdpi.com]
- 2. N-Benzylation of this compound by reductive amination and efficient access to some novel anticancer agents via topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. southwestern.edu [southwestern.edu]
- 9. fishersci.com [fishersci.com]
- 10. international.skcinc.com [international.skcinc.com]
- 11. international.skcinc.com [international.skcinc.com]
- 12. fishersci.com [fishersci.com]
- 13. collectandrecycle.com [collectandrecycle.com]
Personal protective equipment for handling 6-Aminoflavone
An Application Scientist's Guide to the Safe Handling of 6-Aminoflavone
As researchers and drug development professionals, our work with novel compounds like this compound holds immense promise for scientific advancement.[1][2] This potential, however, is paired with a responsibility to prioritize safety with the same rigor we apply to our research. This guide provides an in-depth operational plan for handling this compound, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our goal is to build a self-validating system of safety that protects you, your colleagues, and the integrity of your work.
Hazard Assessment and Risk Profile of this compound
Comprehensive toxicological data for this compound is not extensively documented in publicly available safety literature. In such cases, the Occupational Safety and Health Administration (OSHA) mandates a prudent approach: we must handle the substance as if it were hazardous.[3] By analyzing its chemical structure—an aromatic amine and a flavone derivative, typically supplied as a fine powder—we can infer a logical risk profile and establish appropriate controls.
Inferred Hazard Profile:
| Potential Hazard | Causality & Rationale | Primary Exposure Route |
| Respiratory Irritation | Fine powders are easily aerosolized during handling (e.g., weighing, transferring) and can be inhaled, potentially causing irritation to the respiratory tract.[4] | Inhalation |
| Eye Irritation | Airborne particles can come into contact with the eyes, causing serious irritation. This is a common property of many powdered chemical reagents. | Eye Contact |
| Skin Irritation | Aromatic amines as a class of compounds can cause skin irritation upon contact. Prolonged or repeated exposure may lead to more severe effects. | Skin Contact |
| Unknown Chronic Effects | As a bioactive molecule under investigation for anticancer and other properties, the long-term toxicological effects are not fully known.[5][6] All chemical exposures should be minimized.[3] | Inhalation, Skin Contact, Ingestion |
The Hierarchy of Controls: A Multi-Layered Safety Strategy
Effective safety is not just about personal protective equipment (PPE). It begins with engineering and administrative controls that remove or minimize the hazard at its source. PPE is the final, essential barrier between you and the chemical.
Engineering Controls: Your Primary Barrier
Engineering controls are the most effective way to manage exposure because they are designed to isolate the hazard from the worker.[7]
-
Chemical Fume Hood: All handling of this compound powder, including weighing, aliquoting, and preparing solutions, must be conducted inside a certified chemical fume hood.[8] The hood's ventilation actively captures and exhausts airborne particles, preventing them from entering the laboratory environment and your breathing zone.[7]
-
Ventilated Enclosures: For tasks requiring high precision, such as weighing on an analytical balance, a powder containment hood (also known as a ventilated balance enclosure) is ideal. These enclosures are specifically designed to provide a non-turbulent airflow that prevents particle dispersal while maintaining balance stability.[4]
Administrative Controls: Safe Work Practices
These are the procedures and policies that dictate how work is performed safely.
-
Designated Area: Designate a specific area within the lab, and within a fume hood, for handling this compound. This prevents the spread of contamination to other work surfaces.
-
Minimize Quantities: Only work with the smallest quantity of material necessary for your experiment.[7]
-
Transport: When moving this compound from storage to the work area, always use a secondary container, such as a sealed plastic tub or beaker, to contain any potential spills.[9][10]
-
Housekeeping: Clean the designated work area thoroughly after each use. A surface decontamination protocol (e.g., wiping with 70% ethanol) should be followed. Dispose of contaminated wipes as hazardous waste.
Personal Protective Equipment (PPE) Protocol
PPE is mandatory for all tasks involving this compound.[8][11] It serves as your last line of defense against exposure.
-
Eye and Face Protection: Chemical safety goggles are required at all times to provide a seal around the eyes and protect against airborne powder.[12] If there is a significant splash risk when working with solutions, a face shield should be worn in addition to goggles.[12]
-
Hand Protection: Selecting the correct gloves is critical, as no single material is impervious to all chemicals.[13] For handling aromatic amines, nitrile gloves are a common and effective choice, but it is crucial to double-glove and change them immediately if contamination is suspected. Always check the manufacturer's compatibility data.
| Glove Material | General Suitability for Aromatic Amines | Key Considerations |
| Nitrile | Good | Provides good protection against a range of chemicals. Prone to tearing if punctured; inspect before use. |
| Neoprene | Very Good | Offers excellent resistance to a broad spectrum of chemicals, including some solvents. |
| Latex | Poor | Not recommended. Can cause allergic reactions and offers poor protection against many laboratory chemicals.[12] |
-
Body Protection: A full-length laboratory coat, buttoned completely, is required. It should be left in the laboratory to prevent "take-home" contamination.
-
Footwear: Closed-toe shoes made of a non-porous material are mandatory.[9]
-
Respiratory Protection: When working exclusively within a certified chemical fume hood, additional respiratory protection is typically not required. However, in the event of a significant spill or if engineering controls are not available or fail, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate pre-filter should be used by trained personnel.[14][15]
Standard Operating Procedure (SOP) for Handling
This step-by-step workflow provides a clear, repeatable process for safely handling this compound powder.
Preparation and Pre-Handling Checklist
-
Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Clear the fume hood of all unnecessary items.
-
Cover the work surface with absorbent, disposable bench paper.[16]
-
Gather all necessary equipment: spatulas, weigh boats, vials, solvent, vortexer, waste container.
-
Don all required PPE in the correct order: lab coat, closed-toe shoes, goggles, and gloves.
Step-by-Step Workflow: Weighing and Solubilizing
-
Tare Balance: Place a weigh boat on the analytical balance inside the fume hood and tare it.
-
Transfer Powder: Slowly and carefully use a clean spatula to transfer the desired amount of this compound powder to the weigh boat. Avoid any sudden movements that could create a dust cloud. Keep the container opening as low as possible.
-
Record Weight: Once the target weight is achieved, close the primary container of this compound immediately.
-
Transfer to Vial: Carefully transfer the weighed powder into the destination vial. A powder funnel may be used to prevent loss of material.
-
Add Solvent: Add the desired solvent to the vial, cap it securely, and mix until the compound is fully dissolved.
-
Proceed with Experiment: The solubilized compound can now be used in your experiment.
Post-Handling Decontamination
-
Wipe down the spatula and any non-disposable equipment with a solvent-dampened towel.
-
Carefully fold the disposable bench paper inward, containing any residual powder, and place it in the designated solid hazardous waste container.
-
Wipe down the entire work surface within the fume hood.
-
Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items. Gloves should be removed last.
-
Wash hands thoroughly with soap and water.
Emergency Protocols & Spill Management
Preparedness is key to managing unexpected events.[8][17]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[18]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Small Spill (Solid):
-
Alert others in the area. Do not cause further dust dispersal.
-
Wearing full PPE, gently cover the spill with damp paper towels to avoid making the powder airborne.
-
Carefully wipe up the material from the outside in.
-
Place all contaminated materials into a sealed bag and dispose of it as hazardous waste.
-
Thoroughly decontaminate the spill area.
-
Waste Management and Disposal
Proper disposal is a critical final step to ensure safety and environmental compliance.[19]
-
Segregation: All waste contaminated with this compound must be segregated as hazardous chemical waste.[20] This includes:
-
Solid Waste: Contaminated gloves, weigh boats, bench paper, and wipes.
-
Liquid Waste: Unused solutions or rinsates.
-
-
Containerization: Use only compatible, leak-proof containers provided by your institution's Environmental Health and Safety (EHS) department.[20][21] Do not use metal containers for liquid waste if the solvent is corrosive.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any solvents present with their approximate concentrations.[21]
-
Disposal: Never dispose of this compound waste down the sanitary sewer or in the regular trash.[19][22] All waste must be collected and managed by your institution's EHS department or a licensed hazardous waste disposal contractor.
By integrating these principles of hazard assessment, control, and procedural diligence, you can confidently and safely advance your research with this compound.
References
- 1. Therapeutic Perspectives of Aminoflavonoids—A Review [mdpi.com]
- 2. N-Benzylation of this compound by reductive amination and efficient access to some novel anticancer agents via topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Powder Handling - AirClean Systems [aircleansystems.com]
- 5. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwlax.edu [uwlax.edu]
- 8. ipgsf.com [ipgsf.com]
- 9. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- 11. lighthouselabservices.com [lighthouselabservices.com]
- 12. hsa.ie [hsa.ie]
- 13. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 14. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. ehs.wisc.edu [ehs.wisc.edu]
- 17. restoredcdc.org [restoredcdc.org]
- 18. fishersci.com [fishersci.com]
- 19. collectandrecycle.com [collectandrecycle.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. engineering.purdue.edu [engineering.purdue.edu]
- 22. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
